6-chloro-2-hydrazino-1H-benzimidazole
Description
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Properties
IUPAC Name |
(6-chloro-1H-benzimidazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c8-4-1-2-5-6(3-4)11-7(10-5)12-9/h1-3H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTALZFUWVAOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541704 | |
| Record name | 6-Chloro-2-hydrazinyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99122-11-9 | |
| Record name | 6-Chloro-2-hydrazinyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-chloro-2-hydrazino-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 6-chloro-2-hydrazino-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents, and the introduction of a hydrazino group at the 2-position offers a versatile handle for further chemical modifications. This document, intended for an audience with a strong background in organic chemistry, details a feasible synthetic pathway and the analytical techniques essential for the structural elucidation and purity assessment of the target compound.
Introduction: The Significance of 2-Hydrazinobenzimidazoles
Benzimidazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The 2-hydrazinobenzimidazole core, in particular, serves as a crucial intermediate for the synthesis of a diverse array of fused heterocyclic systems and Schiff bases, which have shown promising pharmacological profiles. The presence of a chlorine atom on the benzene ring can further modulate the electronic properties and biological activity of the molecule.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-2-hydrazino-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
6-chloro-2-hydrazino-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a benzimidazole core with a reactive hydrazine group, makes it a versatile scaffold for the synthesis of novel therapeutic agents. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[1][2] The introduction of a hydrazine moiety at the 2-position provides a key functional handle for further molecular elaboration, enabling the construction of diverse chemical libraries for high-throughput screening. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in drug design and development.
Molecular Structure and Key Features
This compound possesses a fused bicyclic system consisting of a benzene ring and an imidazole ring. The chlorine atom at the 6-position and the hydrazine group at the 2-position are critical determinants of its chemical reactivity and potential biological activity.
-
Benzimidazole Core: This planar, aromatic scaffold is a well-established pharmacophore, known to interact with various biological targets. Its structural similarity to purines allows it to function as an antagonist in certain enzymatic reactions.
-
Hydrazine Moiety: The -NHNH2 group is a potent nucleophile and a versatile functional group for derivatization. It can readily react with aldehydes and ketones to form hydrazones, a common linkage in medicinal chemistry for creating compounds with diverse biological activities.[3]
-
Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 6-position influences the electronic properties of the benzimidazole ring, potentially modulating its pKa and binding interactions with target proteins.
Molecular Structure of this compound
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activities of 6-Chloro-2-hydrazino-1H-benzimidazole Derivatives
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] This guide focuses on a specific, promising class: 6-chloro-2-hydrazino-1H-benzimidazole derivatives. The incorporation of a chlorine atom at the 6-position and a hydrazino group at the 2-position of the benzimidazole ring creates a unique electronic and structural profile, paving the way for diverse biological activities. This document provides a comprehensive overview of the synthesis, potential anticancer, antimicrobial, and antiviral activities of these derivatives. It delves into the underlying mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for their synthesis and evaluation, aimed at researchers, scientists, and drug development professionals.
Introduction: The Benzimidazole Scaffold in Drug Discovery
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is structurally analogous to purine nucleoside bases, which allows for favorable interactions with various biopolymers within living systems.[1] This fundamental property has led to the development of a wide array of FDA-approved drugs for diverse therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), antihypertensive (telmisartan), and anticancer (bendamustine) agents.[2]
The biological profile of a benzimidazole derivative can be significantly modulated by the nature and position of its substituents.
-
The 6-Chloro Substituent: The presence of a halogen, such as chlorine, at the 6-position can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. It can also influence the electronic properties of the benzimidazole ring system, affecting its binding affinity to biological targets.
-
The 2-Hydrazino/Hydrazone Moiety: The hydrazino (-NHNH₂) group at the 2-position serves as a versatile synthetic handle. It can be readily reacted with various aldehydes and ketones to form hydrazone derivatives (-NHN=CH-R). Hydrazones themselves are a well-established class of biologically active compounds, known to possess a wide spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[3][4][5] The azometine group (-NHN=CH-) in hydrazones is crucial for their biological effects.[3] This guide will explore how the combination of these structural features in this compound derivatives translates into potent and varied biological potential.
Synthesis of this compound Derivatives
The synthesis of these derivatives typically follows a multi-step pathway, starting from a readily available substituted o-phenylenediamine. A general and efficient route involves the initial formation of the benzimidazole ring, followed by the introduction and subsequent modification of the hydrazino group.
A representative synthetic pathway begins with the reaction of 4-chloro-o-phenylenediamine with a suitable reagent to form the 2-substituted benzimidazole core. For instance, reacting it with carbon disulfide can yield 6-chloro-1H-benzimidazole-2-thiol, which can then be converted to a 2-hydrazino derivative. A more direct approach involves the cyclocondensation of 4-chloro-o-phenylenediamine with a dicarboxylic acid derivative. Subsequent reaction with hydrazine hydrate yields the key 2-hydrazino intermediate. This intermediate is then typically reacted with a variety of substituted aldehydes or ketones to produce the final hydrazone derivatives.[6][7][8]
Caption: General synthetic workflow for this compound hydrazone derivatives.
Potential Biological Activities
3.1 Anticancer Activity
Benzimidazole derivatives are potent anticancer agents that act through a variety of mechanisms to disrupt the growth and survival of cancer cells.[9] The 6-chloro-substituted benzimidazoles, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8]
Mechanisms of Action:
-
Disruption of Microtubule Polymerization: A well-established anticancer mechanism for benzimidazoles is the inhibition of tubulin polymerization. This disrupts the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[9][10]
-
Kinase Inhibition: Many benzimidazole derivatives function as inhibitors of crucial oncogenic kinases. For example, some derivatives have been shown to potently inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[11] Inhibition of these kinases blocks downstream signaling pathways like PI3K/Akt and MEK/Erk, which are vital for cancer cell proliferation and survival.[11]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9] Some derivatives can also upregulate death receptors like DR5, sensitizing cancer cells to apoptosis-inducing ligands.[11]
-
Cell Cycle Arrest: By interfering with key cell cycle regulators, such as cyclin-dependent kinases (CDKs), benzimidazoles can cause cell cycle arrest, typically at the G1 or G2/M phase, thereby preventing cancer cell proliferation.[9][10][12]
-
Inhibition of Epigenetic Targets: Emerging research shows that benzimidazole derivatives can act as inhibitors of epigenetic targets like histone deacetylases (HDACs), which play a critical role in carcinogenesis and drug resistance.[2]
Caption: Key anticancer mechanisms of action for benzimidazole derivatives.
Quantitative Data Summary: The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-substituted 6-chloro-1H-benzimidazole | Breast (MCF7) | 1.84 - 9.55 | [7][8] |
| N-substituted 6-chloro-1H-benzimidazole | Colon (HCT-116) | 2.15 - 10.28 | [7][8] |
| N-substituted 6-chloro-1H-benzimidazole | Liver (HepG2) | 2.01 - 8.74 | [7][8] |
| 2-aryl benzimidazole | Breast (MCF-7, SK-BR-3) | ~1-5 | [11] |
Note: The table presents a range of reported values for different derivatives within the specified class.
3.2 Antimicrobial Activity
Infectious diseases remain a major global health challenge, exacerbated by the rise of antimicrobial resistance.[1][13] Benzimidazole derivatives have a long history of use as antimicrobial agents and continue to be a promising scaffold for the development of new antibiotics and antifungals.[1][14] The presence of a hydrazone moiety can further enhance this activity.[15]
Mechanisms of Action:
-
Antibacterial: The specific mechanisms can vary. Some benzimidazole derivatives are known to interfere with nucleic acid synthesis or the function of essential enzymes. For instance, molecular docking studies have predicted that dihydrofolate reductase, a key enzyme in folate synthesis, could be a target for some 6-chloro-benzimidazole derivatives.[7][8]
-
Antifungal: A primary mechanism of action for many antifungal benzimidazoles is the inhibition of ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death.
Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituent on the hydrazone moiety plays a critical role in determining the antimicrobial potency and spectrum.[16] Electron-withdrawing groups (e.g., -Cl, -NO₂) or certain heterocyclic rings attached to the hydrazone can increase activity.[16] Furthermore, the lipophilicity conferred by the 6-chloro substituent can enhance penetration through the microbial cell wall/membrane.[14]
Quantitative Data Summary: Antimicrobial activity is assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Type | Microorganism | Strain | MIC (µg/mL) | Reference |
| N-substituted 6-chloro-1H-benzimidazole | Staphylococcus aureus (MRSA) | Gram (+) | 2 - 16 | [7][8] |
| N-substituted 6-chloro-1H-benzimidazole | Escherichia coli | Gram (-) | 4 - 16 | [7][8] |
| N-substituted 6-chloro-1H-benzimidazole | Candida albicans | Fungus | 8 - 16 | [7][8] |
| Substituted Benzimidazole | Enterococcus faecalis | ATCC 29212 | 12.5 - 50 | [17] |
Note: The table presents a range of reported values for different derivatives within the specified class.
3.3 Antiviral Activity
The benzimidazole scaffold is present in several antiviral agents, highlighting its potential in this therapeutic area.[18][19] Derivatives have shown activity against a range of both RNA and DNA viruses.[18][20]
Mechanisms of Action: The primary antiviral mechanism for many benzimidazole derivatives is the inhibition of viral enzymes essential for replication. A notable example is the inhibition of the RNA-dependent RNA polymerase (RdRP) of the Hepatitis C Virus (HCV).[21] These compounds can act as allosteric, non-nucleoside inhibitors, binding to a site on the enzyme away from the active center to block its function, thus preventing viral RNA replication.[21] Other potential mechanisms include interference with viral entry, assembly, or release.
While specific data on 6-chloro-2-hydrazino derivatives is still emerging, the general antiviral potential of the benzimidazole scaffold is well-documented. Screening of compound libraries has identified benzimidazole derivatives with potent activity against viruses such as Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV), with EC₅₀ values in the low micromolar range.[20]
Experimental Protocols
4.1 Protocol: Synthesis of a 6-Chloro-1H-benzimidazol-2-yl-hydrazone Derivative
This protocol describes a general, two-step procedure for the synthesis of a target hydrazone derivative starting from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
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Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 1.05 equivalents of the substituted aromatic aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78°C) with continuous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Precipitation: After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C.
-
Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
4.2 Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound using the broth microdilution method, a standard technique for evaluating antimicrobial activity.[22][23][24]
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
- 16. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. BENZIMIDAZOLE AS A PROMISING ANTIVIRAL HETEROCYCLIC SCAFFOLD: A REVIEW - ProQuest [proquest.com]
- 20. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Benzimidazole Nucleus: A Historical and Synthetic Guide for the Modern Chemist
Foreword: The Enduring Legacy of a Privileged Scaffold
Within the vast realm of heterocyclic chemistry, the benzimidazole scaffold holds a place of distinction.[1] This bicyclic system, born from the fusion of benzene and imidazole, is not merely a chemical curiosity but a cornerstone of medicinal chemistry and materials science.[2] Its remarkable stability, coupled with its ability to engage in various non-covalent interactions, has rendered it a "privileged scaffold" in drug discovery, forming the structural core of numerous therapeutic agents.[2][3] From its incidental discovery in the 19th century to its central role in modern, high-throughput synthesis, the story of benzimidazole is a compelling narrative of chemical ingenuity. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the discovery and historical synthesis of benzimidazole compounds, juxtaposing classical methods with contemporary advancements to inform and inspire future innovation.
Chapter 1: The Dawn of Benzimidazole - A Serendipitous Discovery
The first documented synthesis of a benzimidazole derivative was reported in 1872 by Hobrecker.[4][5] This seminal work was not a targeted synthesis but rather the result of investigating the reduction of 2-nitro-4-methylacetanilide. Hobrecker observed that the reduction with tin and hydrochloric acid, followed by an intramolecular cyclization and dehydration, yielded 2,5-dimethyl-1H-benzo[d]imidazole.[4][6] This initial discovery, while groundbreaking, was a multi-step process with limitations in scope and yield. It did, however, lay the crucial groundwork for the development of more direct and versatile synthetic routes.
Chapter 2: The Classical Pillars of Benzimidazole Synthesis
Following Hobrecker's discovery, the late 19th and early 20th centuries saw the emergence of two robust and widely adopted methods for benzimidazole synthesis: the Phillips-Ladenburg and Weidenhagen reactions. These classical approaches became the workhorses for generating a diverse array of benzimidazole derivatives for decades.
The Phillips-Ladenburg Synthesis: A Condensation Landmark
The Phillips-Ladenburg synthesis, a cornerstone in benzimidazole chemistry, involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[7][8] This method offers a straightforward and versatile route to 2-substituted benzimidazoles.
Causality Behind Experimental Choices: The use of a strong acid, such as hydrochloric acid, is crucial for this reaction. The acid serves two primary purposes: it protonates the carboxylic acid, activating the carbonyl group towards nucleophilic attack by the weakly basic amino group of the o-phenylenediamine. Secondly, the acidic medium facilitates the dehydration of the tetrahedral intermediate, driving the reaction towards the formation of the stable aromatic benzimidazole ring. Heating is necessary to overcome the activation energy of the reaction, particularly the dehydration step.
Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Methyl-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and acetic acid (1.1 equivalents).
-
Acid Addition: Slowly add 4 M hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a solution of sodium hydroxide until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.
Logical Relationship: Phillips-Ladenburg Reaction Mechanism
Caption: Mechanism of the Phillips-Ladenburg benzimidazole synthesis.
The Weidenhagen Synthesis: An Aldehyde-Based Approach
The Weidenhagen synthesis provides an alternative classical route, utilizing the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[7] This method is particularly useful for synthesizing 2-aryl and 2-alkyl benzimidazoles.
Causality Behind Experimental Choices: The initial reaction between the o-phenylenediamine and the aldehyde forms a dihydrobenzimidazole intermediate. Unlike the Phillips-Ladenburg synthesis, this intermediate requires an oxidation step to achieve the stable aromatic benzimidazole ring. The choice of oxidizing agent is therefore critical. Historically, copper(II) salts like copper acetate were employed.[9] The copper(II) is reduced to copper(I) during the oxidation of the dihydrobenzimidazole, and the resulting benzimidazole often forms a salt with the cuprous ion, which can then be decomposed to isolate the free benzimidazole.[9]
Experimental Protocol: Weidenhagen Synthesis of 2-Phenyl-1H-benzimidazole
-
Reaction Setup: In a suitable solvent such as ethanol or water, dissolve o-phenylenediamine (1 equivalent) and benzaldehyde (1 equivalent).
-
Oxidant Addition: Add a solution of copper(II) acetate (2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours. A precipitate of the cuprous salt of the benzimidazole will form.
-
Decomposition of Salt: To the reaction mixture, add a solution of sodium sulfide or bubble hydrogen sulfide gas through the mixture to precipitate copper(I) sulfide.
-
Isolation and Purification: Filter the mixture to remove the copper sulfide precipitate. The filtrate contains the desired benzimidazole, which can be isolated by extraction or crystallization. Further purification can be achieved by recrystallization.
Logical Relationship: Weidenhagen Reaction Mechanism
Caption: Mechanism of the Weidenhagen benzimidazole synthesis.
Chapter 3: The Modern Renaissance of Benzimidazole Synthesis
While the classical methods are historically significant and still find application, they often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of stoichiometric amounts of strong acids or oxidizing agents.[10] The demands of modern drug discovery for efficiency, sustainability, and molecular diversity have spurred a renaissance in benzimidazole synthesis, leading to the development of a plethora of milder and more efficient protocols.
The Catalytic Revolution
The introduction of catalytic methods has revolutionized benzimidazole synthesis. A wide range of catalysts, including Lewis acids, solid-supported catalysts, and transition metal complexes, have been employed to facilitate the condensation of o-phenylenediamines with various carbonyl compounds under significantly milder conditions.[11] For instance, catalysts like ZrCl₄, In(OTf)₃, and various nanoparticles have been shown to promote the reaction at room temperature or with gentle heating, often in greener solvents or even under solvent-free conditions.[9][11]
The Power of Microwaves
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. In the context of benzimidazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields.[6][12] This rapid, localized heating provides a more energy-efficient and time-effective alternative to conventional refluxing.
One-Pot and Multi-Component Strategies
In the quest for synthetic efficiency, one-pot and multi-component reactions have gained prominence. These strategies allow for the synthesis of complex benzimidazole derivatives in a single operation without the need for isolating intermediates, thereby saving time, reagents, and reducing waste.[13]
Chapter 4: A Comparative Analysis: Classical vs. Modern Methodologies
The superiority of modern synthetic approaches over classical methods is evident when comparing key reaction parameters. The following table provides a summary of typical reaction times and yields for the synthesis of 2-substituted benzimidazoles via different methods.
| Synthesis Method | Category | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg Condensation | Classical | 2 - 24 hours | 60 - 85% | Readily available starting materials. | High temperatures, harsh acidic conditions, long reaction times. |
| Weidenhagen Reaction | Classical | Several hours | Variable, often moderate | Utilizes aldehydes as substrates. | Requires an oxidizing agent, can lead to side products. |
| Microwave-Assisted Synthesis | Modern | 5 - 30 minutes | 85 - 99% | Drastically reduced reaction times, often higher yields, solvent-free options.[4][12] | Requires specialized microwave reactor. |
| Catalytic Synthesis (e.g., Lewis Acids, Nanoparticles) | Modern | 0.5 - 6 hours | 85 - 99% | High efficiency, selectivity, milder conditions, potential for catalyst recycling.[7][11] | Catalyst cost and potential for metal contamination. |
| One-Pot, Multi-Component Synthesis | Modern | 1 - 8 hours | 70 - 95% | High atom economy, operational simplicity, rapid generation of molecular diversity.[13] | Optimization can be complex. |
Conclusion: A Scaffold for the Future
The journey of benzimidazole synthesis from its serendipitous discovery to the sophisticated catalytic and microwave-assisted methods of today is a testament to the continuous evolution of organic chemistry. For researchers and drug development professionals, a thorough understanding of this historical and synthetic landscape is invaluable. While classical methods provide a foundational understanding, the adoption of modern, more efficient, and sustainable approaches is crucial for accelerating the discovery of novel benzimidazole-based therapeutics and advanced materials. The benzimidazole scaffold, with its rich history and versatile chemistry, is poised to remain a central player in scientific innovation for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of Hydrazino-Benzimidazoles and Their Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1] When functionalized with a hydrazine or hydrazone moiety at the C2 position, the resulting hydrazino-benzimidazoles exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, anthelmintic, and anti-inflammatory properties.[2][3][4][5] This guide provides an in-depth review of the prevalent synthetic strategies for creating the 2-hydrazinobenzimidazole core and its subsequent conversion into bioactive hydrazone derivatives. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer visual representations of key synthetic pathways to empower researchers in their drug discovery and development endeavors.
The Strategic Importance of the Hydrazino-Benzimidazole Scaffold
The fusion of the benzimidazole ring system with a hydrazine group (-NHNH2) creates a versatile molecular template. The hydrazone linkage (-NH-N=CH-), formed by reacting the hydrazine with aldehydes or ketones, is a critical pharmacophore that enhances binding to various biological receptors through strong hydrogen bonding capabilities.[3][6] The structural diversity and potent biological activities of these compounds have made their synthesis a significant area of focus.[7][8] This guide dissects the most reliable and efficient chemical pathways to access these valuable molecules.
Core Synthetic Strategy: Nucleophilic Substitution via a Sulfonic Acid Intermediate
One of the most robust and widely cited methods for synthesizing the 2-hydrazinobenzimidazole core involves a multi-step pathway starting from readily available o-phenylenediamine. This approach offers high yields and a well-established procedural basis.
Causality Behind the Experimental Design:
This pathway is favored for several reasons. O-phenylenediamine is a common and inexpensive starting material. The introduction of a thiol group at the C2 position using carbon disulfide is a classic and efficient cyclization reaction. The thiol is an excellent precursor because it can be easily oxidized to a sulfonic acid group. The sulfonic acid moiety is a superior leaving group compared to the thiol, facilitating a clean nucleophilic substitution by the highly nucleophilic hydrazine hydrate to yield the final product.
Visualizing the Workflow: From Diamine to Hydrazine
Caption: Synthetic pathway to 2-hydrazinobenzimidazole.
Experimental Protocol: Step-by-Step Synthesis
This protocol synthesizes insights from multiple established procedures.[9][10]
Step 1: Synthesis of 1H-Benzimidazole-2-thiol
-
In a round-bottom flask, dissolve potassium hydroxide in an ethanol-water solution.
-
Add o-phenylenediamine to the solution and stir until dissolved.
-
Slowly add carbon disulfide (CS₂) to the mixture.
-
Heat the reaction mixture to reflux for 3-4 hours. The formation of the product is typically observed as a precipitate.
-
After cooling, filter the solid product, wash thoroughly with cold water, and dry. Recrystallization from ethanol can be performed for further purification.
Step 2: Synthesis of 1H-Benzimidazol-2-yl-sulfonic acid
-
Suspend the 1H-Benzimidazole-2-thiol from Step 1 in a 50% aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate (KMnO₄) portion-wise, while maintaining the temperature below 10°C with an ice bath to control the exothermic oxidation.
-
Stir the mixture for several hours until the purple color of the permanganate disappears.
-
Filter the mixture to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the sulfonic acid product.
-
Filter the white precipitate, wash with water, and dry.
Step 3: Synthesis of 2-Hydrazino-1H-benzimidazole
-
To a flask containing the 1H-benzimidazol-2-yl-sulfonic acid from Step 2, add an excess of hydrazine hydrate (99%).[9]
-
Upon cooling, the 2-hydrazino-1H-benzimidazole product will crystallize out of the solution.
-
Filter the solid, wash with cold water to remove excess hydrazine, and dry. The product is often of sufficient purity for the next step without further purification.
Alternative Pathway: Synthesis of Benzimidazole-2-Carbohydrazide
A distinct but structurally related class of compounds are the benzimidazole-2-carbohydrazides. These molecules feature a carbonyl group between the benzimidazole C2 position and the hydrazine moiety. They are synthesized from the corresponding ethyl ester.
Visualizing the Workflow: Ester to Carbohydrazide
Caption: Synthesis of benzimidazole-2-carbohydrazide.
Experimental Protocol: Ester to Carbohydrazide
This protocol is adapted from a high-yield synthesis method.[11]
-
Combine ethyl 1H-benzo[d]imidazole-2-carboxylate (1 equivalent) and hydrazine monohydrate (approx. 3 equivalents) in a minimal amount of ethanol.[11]
-
Reflux the mixture for 3 hours.[11]
-
Cool the reaction mixture in an ice bath. A precipitate will form.
-
Filter the solid precipitate, wash extensively with cold water (5 x 10 mL), and dry.[11]
-
The resulting 1H-benzo[d]imidazole-2-carbohydrazide is typically obtained in high yield (e.g., 80%) and can be used without further purification.[11]
Derivatization: The Formation of Bioactive Hydrazones
The primary utility of synthesizing 2-hydrazinobenzimidazole lies in its role as a key intermediate for producing a vast library of hydrazone derivatives. This is achieved through a straightforward condensation reaction with various aldehydes or ketones.
Causality Behind the Experimental Design:
This reaction is a classic imine formation. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The reaction is typically catalyzed by a small amount of acid (e.g., citric acid, acetic acid) or a base (e.g., piperidine) to facilitate the dehydration step, driving the equilibrium towards the hydrazone product.[3][12] Ethanol is a common solvent as it effectively dissolves the reactants and allows for heating under reflux to ensure the reaction goes to completion.
Visualizing the Workflow: Hydrazine to Hydrazone
Caption: General scheme for benzimidazole-hydrazone synthesis.
Experimental Protocol: General Procedure for Hydrazone Synthesis
This generalized protocol is based on common methodologies.[3][12]
-
Dissolve 2-hydrazino-1H-benzimidazole (1 equivalent) in ethanol (approx. 25 mL) in a round-bottom flask.
-
Add the desired aromatic or aliphatic aldehyde/ketone (1 equivalent) to the solution.
-
Add a catalytic amount of piperidine (2-3 drops) or a small quantity of an acid catalyst like citric acid (0.1 g).[3][12]
-
Heat the mixture under reflux for 3-4 hours.[12]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. The solid hydrazone product will often precipitate.
-
Filter the solid, wash with cold ethanol or water, and dry.
-
Recrystallize from an appropriate solvent (e.g., DMF, ethanol) to obtain the purified product.[12]
Data Summary: Synthesis of Hydrazone Derivatives
The following table summarizes representative examples of hydrazone synthesis starting from 2-hydrazinyl-1H-benzoimidazole.
| Aldehyde Reactant | Catalyst | Solvent | Reaction Time | Yield | Reference |
| p-Nitrobenzaldehyde | Piperidine | Ethanol | 3-4 hrs | Good | [12] |
| p-Methoxybenzaldehyde | Piperidine | Ethanol | 3-4 hrs | Good | [12] |
| Benzaldehyde | Citric Acid | Ethanol | Reflux | Good | [3] |
| 2-Acetylthiophene | Piperidine | Ethanol | Reflux | Good | [12] |
Conclusion and Future Outlook
The synthetic routes outlined in this guide represent well-established and reproducible methods for accessing hydrazino-benzimidazoles and their pharmacologically significant hydrazone derivatives. The multi-step synthesis via a sulfonic acid intermediate provides a reliable pathway to the core 2-hydrazinobenzimidazole structure. Subsequent condensation with a diverse range of carbonyl compounds offers a modular and efficient approach to generating large libraries of potential drug candidates. As the demand for novel therapeutics continues to grow, the strategic synthesis and derivatization of this privileged scaffold will remain a vital tool for medicinal chemists and drug development professionals.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 6. omicsonline.org [omicsonline.org]
- 7. tandfonline.com [tandfonline.com]
- 8. omicsonline.org [omicsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aensiweb.com [aensiweb.com]
An In-depth Technical Guide to 6-Chloro-2-hydrazino-1H-benzimidazole: Synthesis, Properties, and Applications in Medicinal Chemistry
This technical guide provides a comprehensive overview of 6-chloro-2-hydrazino-1H-benzimidazole, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its fundamental chemical properties, synthesis, reactivity, and its emerging role as a key building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile molecule.
Core Molecular Identity and Physicochemical Properties
This compound is a derivative of benzimidazole, a bicyclic aromatic compound consisting of a fusion of benzene and imidazole rings. The presence of a chloro group at the 6-position and a hydrazino group at the 2-position imparts unique chemical reactivity and biological activity to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 99122-11-9 | [1][2][3] |
| Molecular Formula | C₇H₇ClN₄ | [2][4] |
| Molecular Weight | 182.61 g/mol | [1][4] |
| Appearance | Off-white to light yellow powder | Commercially available data |
| Melting Point | >200 °C (decomposes) | Commercially available data |
| Solubility | Sparingly soluble in common organic solvents, soluble in DMSO | Commercially available data |
Molecular Structure:
Figure 1: Molecular structure of this compound.
Synthesis and Reactivity
The synthesis of this compound typically involves a multi-step process starting from a substituted o-phenylenediamine. A common synthetic route is the reaction of 4-chloro-o-phenylenediamine with cyanogen bromide to form 2-amino-6-chlorobenzimidazole, followed by diazotization and reduction. Alternatively, it can be synthesized from 2,6-dichlorobenzimidazole by nucleophilic substitution with hydrazine.
The reactivity of this molecule is primarily dictated by the nucleophilic character of the hydrazino group and the electrophilic nature of the benzimidazole ring, which can be further modulated by the electron-withdrawing chloro substituent. The hydrazino group is a key functional handle for derivatization, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones.
Synthetic Workflow:
Figure 2: A common synthetic route to this compound.
Role in Drug Discovery and Medicinal Chemistry
The benzimidazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. The introduction of a hydrazino group at the 2-position of 6-chlorobenzimidazole opens up a vast chemical space for the synthesis of novel derivatives with diverse biological activities.
Anticancer Activity
Derivatives of 2-hydrazinobenzimidazole have demonstrated significant potential as anticancer agents.[5][6] The hydrazone linkage allows for the introduction of various aromatic and heterocyclic moieties, leading to compounds that can interact with various biological targets. For instance, certain benzimidazole-hydrazone derivatives have shown potent inhibitory activity against various cancer cell lines.[7] Molecular docking studies have suggested that these compounds may target key enzymes involved in cancer progression, such as dihydrofolate reductase.[8][9]
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzimidazole derivatives have long been investigated for their antimicrobial properties.[8][9] The hydrazone derivatives of this compound have been shown to exhibit promising antibacterial and antifungal activities.[10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. The hydrazino and hydrazone moieties can act as radical scavengers, and benzimidazole-hydrazone derivatives have been reported to possess significant antioxidant properties.[7]
Experimental Protocols
General Synthesis of Benzimidazole-Hydrazone Derivatives
This protocol outlines a general procedure for the synthesis of hydrazone derivatives from this compound.
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Reaction flask with condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add 1.1 equivalents of the desired aldehyde or ketone to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazino group. The subsequent dehydration leads to the formation of the stable C=N bond of the hydrazone.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Spectroscopic Characterization
The structure of this compound and its derivatives is typically confirmed using a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzimidazole ring and the protons of the hydrazino group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C=N, and C-Cl bonds.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features and reactivity allow for the synthesis of a wide array of derivatives with promising biological activities, including anticancer, antimicrobial, and antioxidant properties. This guide has provided a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, offering a solid foundation for researchers and scientists working in the field of drug discovery and development. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. chemcd.com [chemcd.com]
- 2. CAS 99122-11-9: 1H-Benzimidazole,6-chloro-2-hydrazinyl- [cymitquimica.com]
- 3. (6-chloro-1H-benzimidazol-2-yl)hydrazine | CAS#:99122-11-9 | Chemsrc [chemsrc.com]
- 4. This compound [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aaronchem.com [aaronchem.com]
An In-Depth Technical Guide to the Solubility and Stability of Chlorinated Benzimidazoles
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the benzimidazole scaffold holds a prominent position due to its versatile therapeutic applications. The introduction of chlorine atoms to this heterocyclic system can significantly modulate its physicochemical properties, including solubility and stability, which are critical determinants of a drug candidate's ultimate success. This guide provides a comprehensive exploration of the principles and practices governing the solubility and stability studies of chlorinated benzimidazoles, grounded in scientific integrity and practical field experience.
Section 1: The Physicochemical Landscape of Chlorinated Benzimidazoles
The addition of chlorine, a halogen, to the benzimidazole ring system imparts significant changes to its electronic and steric properties. This, in turn, influences its solubility and stability. The lipophilicity, or the molecule's affinity for fatty environments, is often increased with chlorination, which can impact its interaction with biological membranes.[1]
Causality Behind Experimental Choices: Understanding the inherent physicochemical properties of a chlorinated benzimidazole is the foundational first step. The number and position of chlorine atoms on the benzimidazole ring dictate the molecule's polarity, pKa, and crystal lattice energy. These factors directly influence its solubility in aqueous and organic solvents. For instance, a higher degree of chlorination can lead to increased lipophilicity and potentially lower aqueous solubility.
Section 2: Deciphering Solubility: From Theory to Practice
Solubility, a cornerstone of drug development, dictates a compound's bioavailability and formulation feasibility.[2] For chlorinated benzimidazoles, which can often be poorly soluble, a thorough understanding of both kinetic and thermodynamic solubility is paramount.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This measures the concentration of a compound that can be dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer before it precipitates.[3] It's a high-throughput screening method ideal for the early stages of drug discovery to quickly assess a large number of compounds.[4][5]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved and solid states are in equilibrium.[6][7] It is a more time-consuming but crucial measurement for lead optimization and formulation development.[4][6]
Expertise in Action: The choice between kinetic and thermodynamic solubility assays is context-dependent. In early discovery, the speed of kinetic assays allows for rapid structure-activity relationship (SAR) studies.[3][8] However, as a compound progresses, the more accurate thermodynamic solubility data becomes essential for developing a viable drug product.[9]
Experimental Protocols for Solubility Determination
A robust solubility assessment requires well-defined and validated protocols. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
-
Preparation: Accurately weigh an excess amount of the chlorinated benzimidazole powder into a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired buffer (e.g., phosphate-buffered saline at various pH values relevant to physiological conditions) to each vial.[10]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.[11]
-
Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Undissolved Solid: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.[12]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][13]
-
Data Analysis: Construct a calibration curve using standard solutions of the compound to determine the solubility in the test buffer.
Trustworthiness Through Self-Validation: To ensure the reliability of the results, it is crucial to include control compounds with known solubility in each experiment. Additionally, confirming that equilibrium has been reached by measuring solubility at multiple time points is a key self-validating step.
Data Presentation: Solubility Profile of a Hypothetical Chlorinated Benzimidazole
| pH | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| 2.0 | 55.3 | 42.1 |
| 5.0 | 25.8 | 18.5 |
| 7.4 | 10.2 | 5.7 |
| 9.0 | 8.5 | 3.1 |
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Section 3: Unraveling Stability: A Multifaceted Challenge
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[14] For chlorinated benzimidazoles, understanding their degradation pathways is crucial for ensuring patient safety and establishing an appropriate shelf-life.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[15] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[16][17]
Key Stress Conditions:
-
Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH).[17]
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.[17]
-
Photolysis: Exposure to light, as specified in ICH Q1B guidelines.[18][19]
-
Thermal Stress: Elevated temperatures (e.g., 60°C).[20]
Expertise in Action: The goal of forced degradation is not to completely degrade the compound, but to achieve a target degradation of 5-20%.[21] This level of degradation is sufficient to identify the primary degradation products without generating secondary, less relevant ones.[21]
Common Degradation Pathways of Benzimidazoles
Benzimidazole derivatives can undergo various degradation reactions. For instance, photodegradation can involve demethylation and decarboxylation of carbamate groups.[22] Hydrolysis under alkaline conditions is also a common degradation pathway for some benzimidazoles.[23] The presence of chlorine atoms can influence the susceptibility of the benzimidazole ring to nucleophilic attack or radical-mediated degradation.[24]
Visualization: Potential Degradation Pathways
Caption: Forced Degradation Stress Conditions.
Stability-Indicating Method Development
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the parent drug from all its degradation products, ensuring that the assay for the active pharmaceutical ingredient (API) is not interfered with by any degradants.[25]
-
Solution Preparation: Prepare solutions of the chlorinated benzimidazole in relevant solvents and buffers at known concentrations.[26]
-
Storage Conditions: Store the solutions under various conditions, such as refrigerated (2-8°C), room temperature, and elevated temperatures (e.g., 40°C), and protect them from light where necessary.[27][28]
-
Time Points: Analyze the solutions at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).[26]
-
Analysis: Quantify the concentration of the parent compound and any major degradation products using a validated stability-indicating HPLC method.
-
Data Evaluation: Determine the rate of degradation and the time at which the concentration of the parent compound falls below a specified limit (e.g., 95% of the initial concentration).
Trustworthiness Through System Suitability: Before each analytical run, system suitability tests must be performed to ensure the chromatographic system is performing adequately. This includes assessing parameters like peak resolution, tailing factor, and theoretical plates, which validates the integrity of the analytical data.
Data Presentation: Solution Stability Data
| Time (hours) | Concentration at 4°C (% Initial) | Concentration at 25°C (% Initial) |
| 0 | 100.0 | 100.0 |
| 8 | 99.8 | 98.5 |
| 24 | 99.5 | 95.2 |
| 48 | 99.1 | 90.3 |
Section 4: Regulatory Context and Authoritative Grounding
All solubility and stability studies must be conducted in accordance with regulatory guidelines to ensure the data is acceptable for submission to health authorities. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines that are widely recognized globally.
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline outlines the core principles of stability testing, including the design of formal stability studies, storage conditions, and testing frequency.[16][18][29][30]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline provides specific guidance on how to conduct photostability testing.[18][19]
Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the quality, safety, and efficacy of the final pharmaceutical product.[14][25]
Conclusion
The study of solubility and stability is a critical and intricate part of the development of chlorinated benzimidazoles. A scientifically sound approach, guided by a deep understanding of the underlying physicochemical principles and adherence to regulatory standards, is essential for success. By employing robust experimental designs, validated analytical methods, and a commitment to data integrity, researchers can confidently navigate the challenges of bringing these promising therapeutic agents from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility Test | AxisPharm [axispharm.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. enamine.net [enamine.net]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. evotec.com [evotec.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. japsonline.com [japsonline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. snscourseware.org [snscourseware.org]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. ICH Official web site : ICH [ich.org]
- 19. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 20. scielo.br [scielo.br]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Solution stability studies: Significance and symbolism [wisdomlib.org]
- 27. staff.um.edu.mt [staff.um.edu.mt]
- 28. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 30. database.ich.org [database.ich.org]
Theoretical and Computational Blueprint of 6-Chloro-2-hydrazino-1H-benzimidazole: A Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of 6-chloro-2-hydrazino-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. We move beyond simple procedural outlines to deliver a narrative grounded in scientific causality, elucidating the "why" behind the "how." Our focus is on the synergy between empirical characterization and computational modeling, a cornerstone of contemporary drug development. This document is structured to serve as a practical and theoretical resource, validating its methodologies through the convergence of experimental data and in-silico predictions.
Strategic Importance and Rationale
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, structurally mimicking natural purines and enabling interactions with a wide array of biological targets.[1][2] The incorporation of a chloro- group at the 6-position and a hydrazino moiety at the 2-position is a deliberate design choice. The chloro-substituent enhances lipophilicity, potentially improving membrane permeability, and can participate in halogen bonding. The hydrazino group is a versatile functional handle and a potent pharmacophore, known to form crucial hydrogen bonds with biological receptors and serve as a precursor for synthesizing hydrazone derivatives, which exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
This guide will dissect the molecule's synthesis, confirm its structural integrity through rigorous spectroscopic analysis, and then pivot to a deep computational study to predict its behavior and potential as a therapeutic agent.
Synthesis and Structural Elucidation
The construction and verification of the target molecule are the foundational steps upon which all subsequent theoretical work is built. The chosen synthetic pathway is selected for its efficiency and the purity of the resulting product.
Synthetic Protocol: A Self-Validating Approach
The synthesis of 2-hydrazino-benzimidazoles is typically achieved through the nucleophilic substitution of a suitable leaving group at the C2 position by hydrazine hydrate.[6] The following protocol is adapted from established methodologies for analogous structures.
Experimental Protocol: Synthesis of this compound
-
Precursor Synthesis: Begin with the synthesis of 2,6-dichloro-1H-benzimidazole. This is typically achieved by condensing 4-chloro-o-phenylenediamine with a suitable reagent like cyanogen bromide or carbon disulfide followed by chlorination.[7]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2,6-dichloro-1H-benzimidazole in 30 mL of ethanol.
-
Nucleophilic Substitution: To this solution, add 50 mmol (a 5-fold excess to drive the reaction to completion) of hydrazine hydrate (99%). The excess hydrazine also acts as a base to neutralize the HCl formed during the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:1) solvent system.
-
Isolation: After completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold distilled water to remove excess hydrazine hydrate and salts, and then with a small amount of cold ethanol. Recrystallize the crude product from an ethanol-water mixture to yield pure this compound.
Spectroscopic Characterization: The Empirical Proof
The identity and purity of the synthesized compound are unequivocally confirmed using a suite of spectroscopic techniques. Each method provides a piece of the structural puzzle.
FT-IR is employed to identify the key functional groups. The spectrum is a molecular fingerprint, and the presence of characteristic absorption bands validates the successful synthesis.
Table 1: Key FT-IR Vibrational Frequencies and Assignments
| Frequency Range (cm⁻¹) | Vibration Type | Significance |
| 3350–3150 | N-H Stretching | Confirms the presence of the benzimidazole N-H and the hydrazino (-NHNH₂) groups. Often appears as multiple strong, sharp peaks.[6][8] |
| 3050–3000 | Aromatic C-H Stretching | Indicates the presence of the benzene ring. |
| 1630–1600 | C=N Stretching | Characteristic of the imidazole ring.[9] |
| 1580–1450 | C=C Stretching | Aromatic ring skeletal vibrations. |
| 850–800 | C-Cl Stretching | Confirms the presence of the chloro-substituent on the benzene ring. |
¹H and ¹³C NMR are paramount for mapping the carbon-hydrogen framework of the molecule.[2] Spectra are typically recorded in a deuterated solvent like DMSO-d₆, which is capable of dissolving the polar compound and has exchangeable protons that do not interfere with the N-H signals.[2][10]
Protocol 2: Sample Preparation for NMR Analysis
-
Weigh Sample: Accurately weigh 10-15 mg of the dry, purified this compound.[2]
-
Dissolve: Transfer the sample to a clean, dry 5 mm NMR tube.
-
Add Solvent: Using a Pasteur pipette, add approximately 0.6-0.7 mL of DMSO-d₆.
-
Homogenize: Gently vortex or sonicate the tube to ensure complete dissolution of the sample.
-
Acquire Data: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument protocols.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.00 - 7.60 | m | Protons on the chlorinated benzene ring.[9] |
| NH (imidazole) | ~12.5 | br s | The acidic proton on the imidazole ring.[2] |
| NH (hydrazine) | ~8.0 - 9.0 | br s | Protons of the -NH- group in the hydrazine moiety. |
| NH₂ (hydrazine) | ~4.5 - 5.5 | br s | Protons of the terminal -NH₂ group.[11] |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| C2 | ~150-155 | Carbon bearing the hydrazino group.[12] | |
| C4, C5, C6, C7 | ~110-135 | Aromatic carbons of the benzene ring. | |
| C3a, C7a | ~135-145 | Bridgehead carbons of the fused ring system. |
Note: Chemical shifts are predictive and based on data from analogous structures. Broad signals (br s) for N-H protons are due to quadrupole broadening and chemical exchange.[2]
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The benzimidazole core is a strong chromophore.
In a solvent like DMSO or ethanol, this compound is expected to exhibit strong absorption bands between 260-350 nm, corresponding to π–π* and n–π* transitions within the conjugated aromatic system.[13][14]
Computational Deep Dive: From Structure to Function
With the molecular structure empirically validated, we turn to computational chemistry to predict its electronic properties and biological potential. Density Functional Theory (DFT) and molecular docking are the workhorses of this investigation.
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[15] It provides a powerful bridge between structure and reactivity.
Protocol 3: DFT Calculation Workflow
-
Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: Perform a full geometry optimization without constraints. A common and reliable level of theory for this purpose is B3LYP with a 6-311++G(d,p) basis set.[16][17] The B3LYP functional is a hybrid functional known for its accuracy in predicting geometries of organic molecules.[18]
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, calculate electronic properties such as Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP).
The DFT-optimized geometry provides theoretical bond lengths and angles. Comparing these values with data from single-crystal X-ray diffraction (if available for a similar molecule) is the gold standard for validating the computational method.[19] Good agreement between theoretical and experimental values instills confidence in all other calculated properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). For our molecule, the HOMO is likely localized over the electron-rich hydrazino group and the imidazole ring.
-
LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is expected to be distributed across the aromatic system.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller gap suggests higher reactivity and lower kinetic stability.[16] This value is instrumental in predicting how the molecule will interact with other chemical species, including biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 19. researchgate.net [researchgate.net]
reactivity of the hydrazine moiety in the benzimidazole ring system
An In-Depth Technical Guide: The Hydrazine Moiety in the Benzimidazole Ring System: A Nexus of Reactivity and Pharmacological Potential
Foreword: The Versatile Nucleophile
The benzimidazole scaffold is a cornerstone in medicinal chemistry, lauded for its structural similarity to endogenous purines and its consequent ability to interact with a myriad of biological targets.[1][2][3] When this privileged heterocycle is functionalized with a hydrazine group (-NHNH₂), particularly at the C2 position, a powerful synthetic synthon is born. The resulting 2-hydrazinobenzimidazole is not merely a sum of its parts; it is a highly reactive and versatile intermediate. The electron-donating character of the hydrazine is modulated by the electronic landscape of the benzimidazole ring, creating a unique platform for constructing complex molecular architectures with significant pharmacological promise. This guide delves into the core reactivity of this hydrazine moiety, offering field-proven insights into its synthetic manipulation and application, grounded in mechanistic understanding and authoritative research.
The Electronic Character and Reactivity of 2-Hydrazinobenzimidazole
The reactivity of the hydrazine group in 2-hydrazinobenzimidazole is dominated by the nucleophilic character of its terminal nitrogen atom. The benzimidazole ring system, being electron-rich, further enhances this nucleophilicity. This makes the hydrazine moiety a prime candidate for reactions with electrophiles, most notably carbonyl compounds.
However, the presence of two adjacent nitrogen atoms, each with a lone pair of electrons, also allows for a diverse range of cyclization and condensation reactions that are central to its utility as a building block for more complex heterocyclic systems.[4] The inherent stability of the benzimidazole ring ensures that it typically remains intact during these transformations, acting as a robust anchor for further molecular elaboration.
Synthesis of the Core Scaffold: 2-Hydrazinobenzimidazole
A reliable synthesis of the 2-hydrazinobenzimidazole precursor is paramount for any subsequent derivatization. A common and effective route begins with the readily available o-phenylenediamine and proceeds through a thiol or sulfonic acid intermediate. This multi-step synthesis is a self-validating system, where the successful isolation and characterization of each intermediate confirms the progression of the reaction.
Caption: Synthesis pathway for 2-hydrazinobenzimidazole.
Rationale: This protocol follows a well-established path where o-phenylenediamine is first cyclized to form the stable benzimidazole-2-thiol. The thiol is a poor leaving group, so it is oxidized to the corresponding sulfonic acid, which is a much better leaving group. Finally, nucleophilic substitution with an excess of hydrazine hydrate yields the desired product.
Step 1: Synthesis of 1H-Benzimidazole-2-thiol
-
Dissolve potassium hydroxide (KOH) in an ethanol-water solution.
-
Add o-phenylenediamine to the solution and stir until dissolved.
-
Slowly add carbon disulfide (CS₂) to the mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 1H-benzimidazole-2-thiol.
Step 2: Synthesis of 1H-Benzimidazole-2-sulfonic acid
-
Prepare a solution of sodium hydroxide (NaOH) in water.
-
Suspend the 1H-benzimidazole-2-thiol from Step 1 in the NaOH solution.
-
Slowly add a solution of potassium permanganate (KMnO₄) while maintaining the temperature. The permanganate acts as a strong oxidizing agent.
-
Stir the reaction for approximately 1 hour.
-
Filter the mixture to remove manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with hydrochloric acid (HCl) to a pH of 1.
-
The resulting precipitate of the sulfonic acid is filtered, washed with water, and dried.
Step 3: Synthesis of 2-Hydrazino-1H-benzimidazole
-
Suspend the 1H-benzimidazole-2-sulfonic acid from Step 2 in an excess of 99% hydrazine hydrate.
-
Reflux the solution for approximately 3 hours. The large excess of hydrazine hydrate serves as both the nucleophile and the solvent.
-
Cool the reaction mixture in an ice bath to crystallize the product.
-
Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-hydrazino-1H-benzimidazole.
Key Reactions of the Hydrazine Moiety
The synthetic power of 2-hydrazinobenzimidazole stems from two primary modes of reactivity: condensation and cyclization.
Condensation Reactions: Formation of Hydrazones (Schiff Bases)
The most fundamental and widely exploited reaction of 2-hydrazinobenzimidazole is its condensation with aldehydes and ketones.[5][6] This reaction forms a stable C=N double bond, yielding a class of compounds known as hydrazones. These benzimidazole-hydrazone derivatives are of immense interest in drug discovery due to their diverse biological activities.[7][8][9]
Mechanism Rationale: The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the terminal -NH₂ group of the hydrazine. The subsequent dehydration step is the driving force for the formation of the stable azomethine (C=N) bond.[10]
Caption: General condensation reaction to form hydrazones.
-
Dissolve 2-hydrazino-1H-benzimidazole (1 molar equivalent) in a suitable solvent, typically absolute ethanol.
-
Add the desired aldehyde or ketone (1 molar equivalent) to the solution.
-
Add a catalytic amount of an acid, such as glacial acetic acid or citric acid, to the mixture.
-
Reflux the reaction mixture for 2-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath.
-
The precipitated hydrazone product is collected by filtration.
-
Wash the solid product with cold ethanol and dry. Recrystallization from a solvent like ethanol or a DMF/ethanol mixture can be performed for further purification.
Cyclization Reactions: Building Fused Heterocyclic Systems
The di-nucleophilic nature of the hydrazine moiety allows it to react with bifunctional electrophiles to construct new heterocyclic rings fused to the benzimidazole core. These reactions are powerful tools for creating novel, rigid scaffolds for drug design.
A prominent example is the reaction with β-dicarbonyl compounds like acetylacetone, which leads to the formation of pyrazolyl-benzimidazoles.[4] Another key transformation is the cyclization to form triazolo-fused systems, such as 1,2,4-triazolo[4,3-a]benzimidazoles, which can be achieved by reacting with reagents like acetic anhydride or aromatic aldehydes under specific conditions.[4][11]
Caption: Cyclization pathway to a triazolo-benzimidazole.
Spectroscopic Characterization
Unambiguous characterization of the synthesized derivatives is crucial. IR and NMR spectroscopy are primary tools for confirming the successful transformation of the hydrazine moiety.
Trustworthiness through Validation: The described protocols are self-validating because the expected spectroscopic changes are distinct and predictable. A failure to observe these changes indicates an incomplete or incorrect reaction, prompting reassessment.
| Moiety | Technique | Key Spectroscopic Signature | Reference |
| Hydrazine (-NHNH₂) on Benzimidazole | IR | Strong, sharp doublets for N-H stretching vibrations. | [12] |
| ¹H NMR | Two distinct, exchangeable signals for the two NH protons (e.g., at ~8.80 ppm and ~11.25 ppm). | [11] | |
| Hydrazone (C=N-NH-) | IR | Disappearance of the hydrazine N-H doublet and appearance of a C=N stretching band around 1600–1620 cm⁻¹. Strong N-H peak from the remaining hydrazone NH remains. | [12][13] |
| ¹H NMR | Appearance of a new singlet for the azomethine proton (-CH=N) typically in the range of 7.9-8.7 ppm. Disappearance of one of the exchangeable NH signals. | [5][11][13] | |
| Fused Triazole Ring | IR | Complete disappearance of N-H stretching bands from the original hydrazine group. | |
| ¹H NMR | Disappearance of all exchangeable proton signals associated with the hydrazine. Appearance of new signals corresponding to the fused ring system (e.g., a methyl singlet for the 3-methyl-triazolo derivative). | [11] |
Applications in Drug Discovery and Development
The derivatization of the hydrazine moiety in benzimidazoles has yielded compounds with a remarkable breadth of biological activities, making this scaffold a focal point for drug development professionals.
| Biological Activity | Derivative Type | Key Findings | Reference(s) |
| Anticancer | Hydrazones | A novel derivative showed an IC₅₀ of 3.241μM, more potent than doxorubicin against certain cell lines. | [14] |
| Hydrazones | Certain benzimidazole-hydrazone derivatives exhibited significant growth inhibition (50-84%) against various cancer cell lines. | [1] | |
| Antimicrobial | Hydrazones | Synthesized derivatives exhibited moderate to strong activity against S. aureus, E. coli, and P. aeruginosa. | [8] |
| Hydrazones | Notable antifungal activity observed against Candida species, with low cytotoxicity. | [7] | |
| Antiparasitic | Hydrazones | Derivatives bearing hydroxyl groups showed remarkable larvicidal effects against Trichinella spiralis, superior to albendazole. | [12] |
| Antioxidant | Hydrazones | Dihydroxy-substituted hydrazones were found to be the most effective radical scavengers in ABTS and DPPH assays. | [12][15] |
The combination of the benzimidazole core and the versatile hydrazone linker allows for systematic Structure-Activity Relationship (SAR) studies. By varying the aldehyde or ketone reactant, researchers can probe the effects of different substituents on biological activity, optimizing for potency and selectivity.[9]
Conclusion
The hydrazine moiety attached to a benzimidazole ring is a powerful and versatile functional group. Its high nucleophilicity drives predictable and high-yielding condensation and cyclization reactions, providing access to a vast chemical space of hydrazones and fused heterocyclic systems. The proven track record of these derivatives as potent anticancer, antimicrobial, and antiparasitic agents underscores the importance of this chemical scaffold. This guide provides the foundational knowledge and practical protocols for researchers to confidently explore the reactivity of the benzimidazole-hydrazine system, enabling the rational design and synthesis of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 10. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aensiweb.com [aensiweb.com]
- 12. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
detailed protocol for the synthesis of 6-chloro-2-hydrazino-1H-benzimidazole
Application Note: A-P-7-182
Topic: Detailed Protocol for the Synthesis of 6-chloro-2-hydrazino-1H-benzimidazole
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate in the development of pharmacologically active compounds. The synthesis proceeds via a nucleophilic substitution reaction between a precursor, 2,6-dichloro-1H-benzimidazole, and hydrazine hydrate. This guide is intended for researchers in medicinal chemistry and drug development, offering detailed procedural instructions, explanations of the underlying chemical principles, safety precautions, and characterization data.
Introduction and Scientific Principle
This compound is a valuable building block in organic synthesis. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in various bioactive molecules. The introduction of a hydrazino group at the 2-position provides a reactive handle for further molecular elaboration, enabling the synthesis of diverse derivatives such as hydrazones, pyrazoles, and triazoles, which have shown potential as antimicrobial and anticancer agents.[1][2]
The core of this protocol is a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,6-dichloro-1H-benzimidazole, possesses an electron-deficient carbon atom at the C2 position, activated by the two adjacent nitrogen atoms of the imidazole ring. Hydrazine, a potent nucleophile, attacks this electrophilic center, displacing the chloride leaving group to form the desired product. The reaction is typically performed under reflux in a suitable solvent like ethanol to ensure a sufficient reaction rate.[3]
Experimental Protocol
Materials and Equipment
| Reagents & Solvents | Grade | Supplier | Equipment |
| 2,6-dichloro-1H-benzimidazole | ≥97% | Sigma-Aldrich | Round-bottom flask (100 mL) |
| Hydrazine hydrate (80% solution) | Reagent Grade | Fisher Scientific | Reflux condenser |
| Ethanol (Absolute) | ACS Grade | VWR | Magnetic stirrer with heating |
| Deionized Water | --- | --- | Buchner funnel and filter paper |
| Sodium Sulfate (Anhydrous) | ACS Grade | --- | Rotary evaporator |
| Deuterated DMSO (DMSO-d₆) | NMR Grade | --- | NMR Spectrometer |
| --- | --- | --- | Melting point apparatus |
Safety Warning: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle it with extreme caution inside a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.
Synthesis Workflow Diagram
Below is a diagram illustrating the key stages of the synthesis, purification, and analysis process.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-1H-benzimidazole (e.g., 0.01 mol, 1.87 g).
-
Scientist's Note: Ensure the glassware is completely dry to prevent unwanted side reactions.
-
-
Solvent and Reagent Addition: Add 30 mL of absolute ethanol to the flask and stir to dissolve the starting material. Carefully add hydrazine hydrate (e.g., 0.015 mol, ~0.75 mL of 80% solution) dropwise to the stirring solution at room temperature.
-
Rationale: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting material. Adding it dropwise helps control any initial exotherm.
-
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 6-8 hours.
-
Trustworthiness Check: The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the starting material spot indicates reaction completion.
-
-
Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Expertise Note: Concentrating the solution helps to maximize the precipitation of the product in the next step.
-
-
Precipitation and Filtration: Pour the concentrated reaction mixture into a beaker containing 100 mL of ice-cold deionized water. A solid precipitate should form. Stir for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove any residual hydrazine and other water-soluble impurities.
Purification and Characterization
-
Purification: The crude solid can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot 50% aqueous ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.
-
Yield: A typical yield for this reaction is in the range of 70-80%.
-
-
Characterization: The identity and purity of the final product, this compound (C₇H₇ClN₄, M.W. 182.61 g/mol ), should be confirmed by analytical methods.[4]
-
Melting Point: Determine the melting point of the dried solid.
-
¹H NMR (DMSO-d₆): The spectrum should show characteristic peaks for the aromatic protons and the amine protons of the benzimidazole and hydrazino groups.
-
IR Spectroscopy: Look for characteristic N-H stretching bands.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the temperature is adequate for reflux. |
| Product lost during work-up. | Avoid using excessive solvent for recrystallization. Ensure precipitation is complete by using ice-cold water. | |
| Impure Product | Incomplete removal of starting material or byproducts. | Ensure efficient washing of the crude product. Perform a second recrystallization if necessary. |
| Oily Product | Presence of impurities lowering the melting point. | Triturate the oil with a non-polar solvent like hexane to induce solidification before recrystallization. |
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scbt.com [scbt.com]
The Strategic Utility of 6-chloro-2-hydrazino-1H-benzimidazole in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Benzimidazole Scaffold and the Significance of 6-chloro-2-hydrazino Substitution
The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to readily interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2]. The strategic derivatization of the benzimidazole core is a cornerstone of modern drug discovery, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.
This guide focuses on a particularly versatile precursor: 6-chloro-2-hydrazino-1H-benzimidazole . The introduction of a chloro group at the 6-position and a hydrazino moiety at the 2-position imparts unique chemical reactivity and biological potential. The electron-withdrawing nature of the chlorine atom can influence the acidity of the benzimidazole N-H protons and modulate the molecule's interaction with target proteins[3]. Quantitative Structure-Activity Relationship (QSAR) studies have often highlighted the role of lipophilicity and electronic parameters, governed by substituents like chlorine, in the biological activity of benzimidazole derivatives[4][5]. The hydrazino group at the 2-position serves as a highly reactive handle, providing a gateway to a vast chemical space of derivatives, including hydrazones, pyrazoles, and triazoles, all of which are pharmacologically significant heterocyclic systems[6][7][8].
This document provides detailed application notes and protocols for the synthesis and derivatization of this compound, aimed at researchers, scientists, and drug development professionals.
Synthesis of the Precursor: this compound
The synthesis of this compound is a multi-step process that begins with the commercially available 4-chloro-o-phenylenediamine. The following protocol is a representative procedure based on established methods for the synthesis of 2-hydrazinobenzimidazoles[9].
Experimental Workflow for Precursor Synthesis
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity, drug likeness and in silico toxicity study of some novel Triazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crpsonline.com [crpsonline.com]
- 5. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of Novel Heterocyclic Compounds from 6-Chloro-2-hydrazino-1H-benzimidazole: An Application and Protocol Guide
Introduction: The Versatility of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its structural resemblance to endogenous purine bases, allowing for favorable interactions with a multitude of biological targets.[1][2][3][4][5][6] This versatile framework is the cornerstone of numerous FDA-approved drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The strategic introduction of various substituents onto the benzimidazole ring system allows for the fine-tuning of its physicochemical properties and biological activity. Among the plethora of functionalized benzimidazoles, 6-chloro-2-hydrazino-1H-benzimidazole stands out as a highly valuable and reactive intermediate for the synthesis of a diverse array of novel fused and substituted heterocyclic compounds. The presence of a reactive hydrazinyl group at the 2-position provides a nucleophilic center ripe for cyclization reactions with various electrophilic partners, leading to the formation of new five- and six-membered heterocyclic rings. This guide provides detailed protocols and application notes for the synthesis of novel pyrazole, triazole, and other heterocyclic derivatives from this compound, with a focus on their potential as antimicrobial and antifungal agents.
PART 1: Synthesis of the Key Precursor: this compound
A reliable and efficient synthesis of the starting material is paramount for any successful drug discovery campaign. The following protocol outlines a robust two-step procedure for the preparation of this compound.
Workflow for the Synthesis of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. ijper.org [ijper.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrimidines. Part II: Synthesis of novel pyrimidines, 1,2,4-triazolo[4,3-a]pyrimidin-7-ones and pyrimidino[2,1-c][1,2,4]triazin-8-ones for their antimicrobial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Application Notes and Protocols for the Derivatization of 6-chloro-2-hydrazino-1H-benzimidazole
Introduction: The Versatile Scaffold of 6-chloro-2-hydrazino-1H-benzimidazole in Medicinal Chemistry
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. The introduction of a hydrazino group at the 2-position and a chloro substituent at the 6-position of the benzimidazole ring creates a highly versatile building block: this compound. The nucleophilic hydrazino moiety serves as a reactive handle for a multitude of chemical transformations, enabling the synthesis of a diverse library of derivatives.
The derivatization of this scaffold is of significant interest to researchers in drug discovery and development. The resulting compounds, particularly hydrazones and pyrazole-containing hybrids, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3][4][5][6] The chloro substituent can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic profile.
These application notes provide a comprehensive guide to the experimental procedures for the derivatization of this compound. The protocols are designed to be clear, logical, and reproducible, with an emphasis on the underlying chemical principles and practical considerations for successful synthesis.
PART 1: Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount for any derivatization campaign. A common and effective route to synthesize 2-hydrazinobenzimidazoles involves a multi-step process starting from the corresponding o-phenylenediamine.[7][8]
Reaction Scheme for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
Materials and Reagents:
-
4-chloro-1,2-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and safety equipment
Step 1: Synthesis of 6-chloro-1H-benzo[d]imidazole-2-thiol
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol.
-
To this solution, add 4-chloro-1,2-phenylenediamine.
-
Slowly add carbon disulfide to the mixture with stirring. Caution: Carbon disulfide is highly flammable and toxic. Handle in a well-ventilated fume hood.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 6-chloro-1H-benzo[d]imidazole-2-thiol.
Step 2: Synthesis of 6-chloro-1H-benzo[d]imidazole-2-sulfonic acid
-
Suspend the 6-chloro-1H-benzo[d]imidazole-2-thiol in an aqueous solution of sodium hydroxide.
-
Cool the suspension in an ice bath and slowly add a solution of potassium permanganate in water with vigorous stirring. The reaction is exothermic.
-
Continue stirring for 1-2 hours at room temperature.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1 to precipitate the sulfonic acid derivative.
-
Filter the precipitate, wash with cold water, and dry.
Step 3: Synthesis of this compound
-
To a round-bottom flask, add the 6-chloro-1H-benzo[d]imidazole-2-sulfonic acid and an excess of hydrazine hydrate.[8]
-
Reflux the mixture for 3-4 hours.[7]
-
Cool the reaction mixture in an ice bath to crystallize the product.
-
Filter the crystalline product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.
PART 2: Derivatization via Hydrazone Formation
The condensation of the hydrazino group with aldehydes and ketones is a straightforward and high-yielding method to generate a diverse range of hydrazone derivatives.[9][10][11] This reaction is typically acid-catalyzed.
Reaction Scheme for Hydrazone Synthesis
Caption: General scheme for the synthesis of hydrazone derivatives.
Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives
Materials and Reagents:
-
This compound
-
Various aromatic or aliphatic aldehydes/ketones
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to allow the product to precipitate.
-
Filter the solid product, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture).
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the benzimidazole starting material and many carbonyl compounds. It is also relatively non-toxic and has a suitable boiling point for refluxing.
-
Acetic Acid Catalyst: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazino group.[10]
-
Reflux: Heating the reaction mixture increases the reaction rate, leading to a shorter reaction time and higher yield.
| Derivative Example | Carbonyl Compound | Typical Yield (%) |
| (E)-2-(2-benzylidenehydrazinyl)-6-chloro-1H-benzo[d]imidazole | Benzaldehyde | 85-95 |
| (E)-6-chloro-2-(2-(4-nitrobenzylidene)hydrazinyl)-1H-benzo[d]imidazole | 4-Nitrobenzaldehyde | 80-90 |
| 6-chloro-2-(2-propan-2-ylidenehydrazinyl)-1H-benzo[d]imidazole | Acetone | 75-85 |
PART 3: Derivatization via Pyrazole Formation
The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring. It involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][12][13][14][15]
Reaction Scheme for Pyrazole Synthesis
Caption: Synthesis of a pyrazole derivative via Knorr cyclocondensation.
Protocol 3: Synthesis of 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-benzimidazole
Materials and Reagents:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in glacial acetic acid.
-
Add acetylacetone (1.1 equivalents) to the suspension.
-
Reflux the reaction mixture for 4-8 hours. The reaction mixture should become a clear solution as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
Trustworthiness and Self-Validation:
The protocols described are based on well-established chemical transformations. The purity and identity of the synthesized compounds should be confirmed by standard analytical techniques such as:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and the presence of key functional groups.
-
FT-IR: To identify characteristic vibrational frequencies of functional groups (e.g., N-H, C=N, C=O).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
References
- 1. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 2. chim.it [chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Analytical Methods for the Detection and Quantification of 6-chloro-2-hydrazino-1H-benzimidazole
Abstract
This application note presents robust and sensitive analytical methods for the detection and quantification of 6-chloro-2-hydrazino-1H-benzimidazole. This compound is of significant interest in pharmaceutical development as a potential process-related impurity or degradant. The hydrazine moiety within its structure raises a structural alert for potential genotoxicity, necessitating highly sensitive analytical methods for its control in active pharmaceutical ingredients (APIs) and drug products.[1] We provide detailed protocols for two complementary analytical techniques: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a confirmatory Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and high-specificity detection.
Introduction and Scientific Rationale
This compound (MW: 182.61 g/mol ) is a heterocyclic compound belonging to the benzimidazole class.[2] Benzimidazole derivatives are core scaffolds in numerous pharmaceutical agents.[3][4] The presence of the hydrazino group introduces a potential risk, as hydrazine and its derivatives are often classified as potential genotoxic impurities (PGIs).[1] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control of such impurities to ensure patient safety, often requiring quantification at parts-per-million (ppm) levels relative to the API.
The analytical challenge lies in developing methods that are not only sensitive but also highly specific and robust, capable of separating the target analyte from the main API and other related substances. The choice of analytical methodology is dictated by the required sensitivity and the context of the analysis.
-
HPLC-UV: This technique serves as the workhorse for quality control environments due to its robustness, reliability, and ease of use. For a chromophore-containing molecule like a benzimidazole derivative, UV detection provides adequate sensitivity for routine monitoring. The benzimidazole ring system typically exhibits strong UV absorbance, making this a suitable primary analytical technique.[5][6][7]
-
LC-MS/MS: For trace-level quantification, especially to meet the stringent limits for PGIs, LC-MS/MS is the gold standard. Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for confident detection and quantification at levels far below what is achievable with UV detection.[8][9] This method is ideal for confirmation, limit tests, and toxicological risk assessments.
This guide provides the foundational protocols and scientific justification to enable researchers, scientists, and drug development professionals to implement these methods effectively.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is critical for method development. Key properties for this compound are summarized below.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₇H₇ClN₄ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 182.61 g/mol | Santa Cruz Biotechnology[2] |
| Predicted Water Solubility | 893.97 mg/L | Chemchart[10] |
| Predicted Melting Point | 156.51 °C | Chemchart[10] |
| Expected pKa | Weakly basic | Based on the benzimidazole scaffold, which is a known weak base.[11] |
| Solubility Profile | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile) and aqueous acidic solutions. | Inferred from the properties of similar structures like 6-chloro-1H-benzimidazol-2-amine and the parent benzimidazole.[11][12] Acidic conditions protonate the basic nitrogen atoms, enhancing aqueous solubility. |
| UV Absorbance | Expected λmax ~240-280 nm | Based on the UV spectrum of the parent benzimidazole chromophore.[5][6][7] |
Method 1: Quantification by Reversed-Phase HPLC-UV
This method is designed for the accurate quantification of this compound in a drug substance matrix, suitable for routine quality control and stability testing.
Principle of Analysis
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on their hydrophobicity. The analyte is retained on a nonpolar stationary phase (C18) and eluted by a polar mobile phase. An acidic modifier (formic acid) is added to the mobile phase to protonate the analyte, ensuring good peak shape and consistent retention. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response.
Experimental Protocol
3.2.1. Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Water: Deionized water (18.2 MΩ·cm)
-
Acid: Formic acid (reagent grade, ~99%)
-
API: Drug substance matrix (for specificity and accuracy assessment)
3.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary or binary pump system with autosampler and UV/DAD detector. |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | C18 provides excellent hydrophobic retention for the benzimidazole structure. The XBridge packing is stable across a wide pH range. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic pH ensures protonation of the analyte for sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Gradient Elution | Time (min) | %B |
| 0.0 | 10 | |
| 15.0 | 70 | |
| 15.1 | 90 | |
| 17.0 | 90 | |
| 17.1 | 10 | |
| 20.0 | 10 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Adjustable based on concentration and sensitivity requirements. |
| Detection | UV Diode Array Detector (DAD) at 275 nm | Wavelength selected based on expected absorbance maximum of the benzimidazole chromophore, balancing sensitivity and specificity. |
| Diluent | Methanol / Water (50:50, v/v) | Provides good solubility for the analyte and is compatible with the mobile phase. |
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the stock solution to 100 mL with the diluent. This concentration is typical for impurity quantification (e.g., 0.1% level in a 1 mg/mL API solution).
-
Sample Solution (for API analysis): Accurately weigh 100 mg of the API into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (final API concentration of 1 mg/mL).
Method Validation Summary
This method should be validated according to ICH Q2(R1) guidelines. A summary of expected performance is provided below.
| Parameter | Expected Result |
| Specificity | No interference from API or other known impurities at the retention time of the analyte. Peak purity should pass DAD analysis. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 0.05 µg/mL to 2.0 µg/mL. |
| Limit of Detection (LOD) | ≤ 0.05 µg/mL (Signal-to-Noise ratio of 3:1) |
| Limit of Quantification (LOQ) | ≤ 0.15 µg/mL (Signal-to-Noise ratio of 10:1) |
| Accuracy (Recovery) | 90.0% - 110.0% for spiked API samples at three concentration levels. |
| Precision (RSD) | Repeatability (n=6): ≤ 5.0%; Intermediate Precision: ≤ 8.0% |
Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Method 2: Confirmatory Analysis by LC-MS/MS
This ultra-sensitive method is designed for the trace-level detection and confirmation of this compound, making it ideal for genotoxic impurity limit tests.
Principle of Analysis
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from the matrix using RP-HPLC. It then enters the mass spectrometer source, where it is ionized, typically via electrospray ionization (ESI) in positive mode, to form the protonated molecular ion [M+H]⁺. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes matrix interference.
Experimental Protocol
4.2.1. Materials and Reagents
-
Same as Method 1, but using LC-MS grade solvents and formic acid.
4.2.2. Instrumentation and Conditions
LC System:
| Parameter | Condition | Rationale |
|---|---|---|
| LC System | Waters ACQUITY UPLC I-Class or equivalent | UPLC provides better resolution and faster run times, crucial for complex matrices. |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | A shorter column with smaller particles is used for rapid analysis with high efficiency, compatible with MS detection. |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Volatile buffer is essential for stable ESI performance. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) | |
| Gradient Elution | Time (min) | %B |
| 0.0 | 5 | |
| 4.0 | 95 | |
| 5.0 | 95 | |
| 5.1 | 5 | |
| 6.0 | 5 | |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperature reduces viscosity and improves peak shape. |
| Injection Volume | 5 µL | |
MS/MS System: | Parameter | Condition | Rationale | | :--- | :--- | :--- | | MS System | Sciex Triple Quad 6500+ or equivalent | A high-sensitivity triple quadrupole mass spectrometer is required for trace-level detection. | | Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms in the benzimidazole and hydrazine moieties are readily protonated. | | Capillary Voltage | 3.5 kV | Optimized for maximum ion signal. | | Source Temperature | 500 °C | Facilitates desolvation of the eluent. | | MRM Transitions | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | | | 183.0 [M+H]⁺ | 125.0 (Quantifier) | 25 | | | 183.0 [M+H]⁺ | 98.0 (Qualifier) | 35 | | Dwell Time | 50 ms | Sufficient time to acquire >12 data points across the chromatographic peak. |
Note: The precursor ion m/z 183.0 corresponds to the [M+H]⁺ of the most abundant isotope of C₇H₇³⁵ClN₄. The product ions are proposed based on typical fragmentation patterns (e.g., loss of the hydrazino group and subsequent ring fragmentation).
Method Validation Summary
| Parameter | Expected Result |
| Specificity | No interfering peaks in the MRM chromatograms of blank samples. The ratio of qualifier to quantifier ions should be consistent (±20%) between standards and samples. |
| Linearity | r² ≥ 0.995 over a range of 0.1 ng/mL to 50 ng/mL. |
| Limit of Detection (LOD) | ≤ 0.1 ng/mL (0.1 ppb) |
| Limit of Quantification (LOQ) | ≤ 0.3 ng/mL (0.3 ppb) |
| Accuracy (Recovery) | 80.0% - 120.0% |
| Precision (RSD) | Repeatability (n=6): ≤ 10.0%; Intermediate Precision: ≤ 15.0% |
Workflow Diagram
Caption: LC-MS/MS workflow for trace analysis.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the reliable detection and quantification of this compound. The RP-HPLC-UV method offers a robust solution for routine quality control, while the LC-MS/MS method provides the ultra-high sensitivity and specificity required for the control of this potential genotoxic impurity at trace levels. The choice of method should be guided by the specific analytical objective and required sensitivity. Both protocols are built upon established chromatographic principles and can be validated to meet stringent regulatory requirements in the pharmaceutical industry.
References
- 1. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 1H-Benzimidazole [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 9. Recommend Products | EvitaChem [evitachem.com]
- 10. This compound (99122-11-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 11. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
Application Notes & Protocols: A Strategic Guide to the In Vitro Screening of 6-chloro-2-hydrazino-1H-benzimidazole Derivatives
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole heterocycle is a cornerstone pharmacophore in medicinal chemistry, recognized for its structural similarity to naturally occurring purine nucleotides.[1] This unique feature allows it to interact with a wide array of biomolecules, making its derivatives potent agents for various therapeutic applications.[1][2][3] Within the vast library of benzimidazole-based compounds, those with anticancer properties have garnered significant attention, demonstrating mechanisms that range from inhibiting critical cellular enzymes to disrupting cytoskeletal dynamics.[1][4][5]
The 6-chloro-2-hydrazino-1H-benzimidazole scaffold, in particular, offers a versatile starting point for chemical synthesis due to its reactive hydrazino group and the electron-withdrawing nature of the chlorine atom.[6][7] This guide provides a strategic framework and detailed, field-tested protocols for the initial in vitro screening of novel derivatives of this scaffold. Our objective is to equip researchers, scientists, and drug development professionals with a logical, tiered approach to identify promising anticancer candidates and elucidate their mechanisms of action.
Strategic Overview: A Tiered Screening Cascade
A successful screening campaign does not rely on a single assay but rather on a logical progression of experiments. This tiered approach, often called a screening cascade, is designed to efficiently funnel a large number of initial compounds down to a few well-characterized leads. This strategy maximizes resource efficiency by using high-throughput, cost-effective assays first to identify general activity, followed by more complex, lower-throughput assays to determine specificity and mechanism of action.
Caption: A logical screening cascade for novel benzimidazole derivatives.
Primary Screening: Assessing General Cytotoxicity
The first step is to determine whether the synthesized compounds have a general cytotoxic or cytostatic effect on cancer cells. Cell viability assays are the workhorse for this stage due to their robustness, scalability to 96- or 384-well formats, and cost-effectiveness.[8][9]
Principle of Tetrazolium-Based Assays
These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce a tetrazolium salt (e.g., the yellow MTT) to a colored formazan product (purple).[11][12] The intensity of this color is directly proportional to the number of metabolically active, and therefore viable, cells in the well.[12][13]
Caption: The core principle of the MTT cell viability assay.
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted for screening compounds against adherent cancer cell lines in a 96-well format.
Materials:
-
Test Compounds (dissolved in DMSO, stock solutions ~10-20 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11][14] Filter sterilize and store at 4°C, protected from light.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium
-
Solubilization Solution: DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.[14]
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570-600 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[14]
-
Compound Treatment: The next day, perform serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).[13]
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]
-
Causality Insight: Serum is removed because it contains dehydrogenases that can reduce MTT, leading to a false-positive signal. Phenol red can also interfere with absorbance readings, so using phenol red-free medium during this step is ideal.[11]
-
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. Viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well.[13][14]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11][14] Measure the absorbance (Optical Density, OD) at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[13]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = [(OD_test - OD_blank) / (OD_control - OD_blank)] * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Secondary & Mechanistic Screening
Compounds that demonstrate significant cytotoxicity (e.g., IC₅₀ < 10 µM) in the primary screen are advanced to secondary assays to investigate their mechanism of action (MOA). For benzimidazole derivatives, common anticancer mechanisms include apoptosis induction, tubulin polymerization inhibition, and kinase/phosphatase inhibition.[1][2][15]
A. Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a clean and controlled form of cell suicide that is a highly desirable MOA for anticancer drugs.[16][17] A key biochemical hallmark is the activation of a family of proteases called caspases.[18]
Principle: Luminescent assays like Caspase-Glo® 3/7 provide a sensitive and high-throughput method to measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay reagent contains a specific caspase-3/7 substrate coupled to a luminogenic molecule. When caspases are active, they cleave the substrate, releasing the molecule to be used by a luciferase enzyme, which generates a light signal proportional to caspase activity.
Caption: Workflow for a luminescent caspase-3/7 activity assay.
Experimental Protocol: Luminescent Caspase-3/7 Assay
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled, clear-bottom 96-well plate as described in the MTT protocol (Section 3). The incubation time for apoptosis induction is typically shorter (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.
B. Target-Based Assays: Tubulin Polymerization Inhibition
Many successful anticancer drugs, including vinca alkaloids and taxanes, function by disrupting microtubule dynamics.[19] The benzimidazole core is found in several compounds known to interfere with tubulin polymerization.[1]
Principle: This cell-free assay monitors the assembly of purified tubulin into microtubules. The process is initiated by raising the temperature to 37°C in the presence of GTP.[19] Polymerization can be tracked by an increase in fluorescence using a reporter dye that preferentially binds to polymerized microtubules.[19] Inhibitors will prevent or reduce the rate and extent of fluorescence increase, while stabilizers will enhance it.
Caption: Dynamic equilibrium of tubulin and effect of modulators.
Experimental Protocol: In Vitro Tubulin Polymerization Assay Materials:
-
Tubulin Polymerization Assay Kit (containing >99% pure tubulin, GTP, general tubulin buffer, and a fluorescent reporter)
-
Test Compounds and Controls (e.g., Nocodazole as inhibitor, Paclitaxel as stabilizer)[19]
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader with temperature control (37°C) and bottom-read capability.
Procedure:
-
Plate and Reader Preparation: Pre-warm the microplate reader to 37°C.
-
Reagent Preparation: On ice, prepare a tubulin reaction mix to a final concentration of 2-3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and the fluorescent reporter, as per the kit manufacturer's instructions.[19] Keep on ice.
-
Compound Plating: Add 5 µL of 10x concentrated test compounds, controls, or vehicle to the appropriate wells of the 96-well plate.
-
Initiate Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[19]
-
Measurement: Immediately place the plate in the pre-warmed reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of treated samples to the vehicle control. Calculate the rate of polymerization (the slope of the linear growth phase) and the maximum signal (Vmax) at the plateau.
C. Target-Based Assays: Kinase & Phosphatase Inhibition
The benzimidazole scaffold is a privileged structure known to interact with the ATP-binding pocket of many protein kinases, and by extension, can also affect phosphatases.[15][20][21]
I. Kinase Inhibition Assay (Generalized Protocol) Principle: Assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced in a kinase reaction. The reaction is performed, then a reagent is added to stop the reaction and deplete any remaining ATP. A second reagent converts the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Less light indicates less ADP was produced, meaning the kinase was inhibited.
Protocol Outline:
-
Set up a reaction in a 96-well plate containing: kinase buffer, the specific kinase of interest, its substrate (e.g., a peptide), and ATP.
-
Add the test compound or vehicle control.
-
Incubate at the optimal temperature (e.g., 30°C) for the kinase.
-
Add ADP-Glo™ Reagent to stop the reaction and deplete ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes.
-
Measure luminescence. A lower signal indicates inhibition.
II. Protein Phosphatase Inhibition Assay Principle: This colorimetric assay measures the activity of a phosphatase (e.g., PP1) using a chromogenic substrate like p-nitrophenyl phosphate (pNPP).[22][23] The phosphatase cleaves the phosphate group from pNPP, producing p-nitrophenol (pNP), which is yellow. The rate of color formation at 405 nm is proportional to phosphatase activity.[22]
Protocol Outline:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MnCl₂, MgCl₂) and a substrate solution of pNPP.[23] Dilute the phosphatase (e.g., PP1) in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the test compound or vehicle control.
-
Add the diluted phosphatase enzyme to each well and pre-incubate briefly.[23]
-
Initiate Reaction: Add the pNPP substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 28-37°C). Measure the increase in absorbance at 405-410 nm over time (kinetic read).[23]
-
Data Analysis: Calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time plot. Compare the rates of treated wells to the control to determine percent inhibition.
Tertiary Screening: Target Validation in a Cellular Context
After identifying a potential MOA in a cell-free system, it is crucial to confirm that the compound engages its target within a complex cellular environment. Western blotting is the gold-standard technique for this validation.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein and any post-translational modifications (like phosphorylation). This can confirm, for example, if a kinase inhibitor is preventing the phosphorylation of its downstream target in treated cells.
Experimental Protocol: Western Blot Analysis
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to your target, phospho-specific targets, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Lysis: Culture and treat cells in 6-well plates with the test compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for an appropriate time. Wash cells with ice-cold PBS, then lyse them on ice with RIPA buffer.[24][25][26]
-
Protein Quantification: Scrape the lysate, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA assay.[24]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.[25]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.[24][25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26][27]
-
Immunoblotting:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24][26]
-
Primary Antibody: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.[24]
-
Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24][26]
-
Final Washes: Repeat the washing steps.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[24] Quantify band intensity and normalize to a loading control (e.g., β-actin) to confirm changes in protein expression or phosphorylation status.
Data Presentation and Summary
All quantitative data should be summarized in clear, structured tables for easy comparison and decision-making.
Table 1: Hypothetical Screening Data for Benzimidazole Derivatives
| Compound ID | Primary Screen IC₅₀ (µM) (MTT, 48h, HeLa cells) | Caspase-3/7 Activation (Fold Change vs. Control) | Tubulin Polymerization IC₅₀ (µM) | Kinase 'X' Inhibition IC₅₀ (µM) |
| BZ-001 | 2.5 | 8.2 | > 50 | > 50 |
| BZ-002 | > 50 | 1.1 | Not Tested | Not Tested |
| BZ-003 | 5.1 | 1.5 | 3.8 | > 50 |
| BZ-004 | 0.8 | 2.1 | > 50 | 0.25 |
| Staurosporine | 0.01 | 10.5 | > 50 | 0.005 |
| Nocodazole | 0.15 | 1.8 | 0.5 | > 50 |
Interpretation:
-
BZ-001: Potent cytotoxic agent that strongly induces apoptosis. Likely MOA is apoptosis induction, not direct tubulin or kinase 'X' inhibition.
-
BZ-003: Moderately cytotoxic. Its primary MOA appears to be tubulin polymerization inhibition.
-
BZ-004: Highly potent cytotoxic agent. Its activity strongly correlates with potent inhibition of Kinase 'X'.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotech-asia.org [biotech-asia.org]
- 5. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 6. CAS 99122-11-9: 1H-Benzimidazole,6-chloro-2-hydrazinyl- [cymitquimica.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 18. Apoptosis Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 22. Comparison of Protein Phosphatase Inhibition Assay with LC-MS/MS for Diagnosis of Microcystin Toxicosis in Veterinary Cases [mdpi.com]
- 23. academic.oup.com [academic.oup.com]
- 24. benchchem.com [benchchem.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. origene.com [origene.com]
- 27. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Molecular Docking Studies of 6-Chloro-2-hydrazino-1H-benzimidazole Analogs as Potential Inhibitors of Staphylococcus aureus Dihydrofolate Reductase
For: Researchers, scientists, and drug development professionals in the fields of computational chemistry, medicinal chemistry, and microbiology.
Introduction: The Imperative for Novel Antimicrobials and the Promise of Benzimidazoles
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a grave threat to global public health. This necessitates the urgent discovery and development of novel antimicrobial agents with distinct mechanisms of action. Dihydrofolate reductase (DHFR) is a crucial enzyme in the bacterial folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids. Inhibition of DHFR leads to the disruption of DNA synthesis and cell death, making it a validated and attractive target for antimicrobial drug design.[1]
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2] Its structural similarity to purine nucleosides allows for interaction with a wide range of biological macromolecules. Specifically, derivatives of the benzimidazole nucleus have demonstrated potent antimicrobial activities. The focus of this application note is on 6-chloro-2-hydrazino-1H-benzimidazole analogs, a class of compounds that holds promise as inhibitors of bacterial DHFR. Recent studies have highlighted that chloro-substituted benzimidazole derivatives exhibit significant antibacterial activity against S. aureus, with DHFR being a predicted target.[1][3]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It has become an indispensable tool in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions, thereby guiding the optimization of lead compounds.
This document provides a comprehensive, in-depth technical guide for conducting molecular docking studies of this compound analogs against Staphylococcus aureus DHFR. It is designed to be a practical resource, explaining not just the procedural steps but also the scientific rationale behind them.
I. The Molecular Docking Workflow: A Conceptual Overview
The process of molecular docking can be systematically broken down into several key stages, each requiring careful execution to ensure the reliability of the results. This workflow is designed to be a self-validating system, incorporating a crucial validation step to build confidence in the predictive power of the computational model.
Caption: Overall workflow for the molecular docking study.
II. Essential Software and Resources
This protocol primarily utilizes freely available and widely used software in the academic and research community.
| Software/Resource | Purpose | URL for Access |
| RCSB Protein Data Bank | Source for 3D protein structures. | --INVALID-LINK-- |
| PubChem | Database of chemical molecules and their properties. | --INVALID-LINK-- |
| MGLTools | Includes AutoDockTools (ADT) for preparing protein and ligand files. | --INVALID-LINK-- |
| AutoDock Vina | The molecular docking engine. | --INVALID-LINK-- |
| PyMOL | Molecular visualization system for analyzing results. | --INVALID-LINK-- |
| ChemDraw/MarvinSketch | For drawing 2D structures of ligands. | Commercially available/Free for academic use. |
III. Detailed Protocols
Protocol 1: Target Protein Preparation (S. aureus DHFR)
Rationale: The crystal structure of the target protein obtained from the PDB often contains non-essential components like water molecules, co-crystallized ligands, and multiple chains, and lacks hydrogen atoms. Proper preparation is critical to ensure the protein structure is clean, complete, and in a chemically correct state for docking.
Target Selection: For this guide, we will use the crystal structure of wild-type Staphylococcus aureus DHFR in complex with trimethoprim (PDB ID: 2W9H ). This structure is resolved at a high resolution (1.48 Å) and the presence of a known inhibitor helps in defining the active site.
Step-by-Step Methodology:
-
Download the PDB File:
-
Navigate to the RCSB PDB database and search for "2W9H".
-
Download the structure in PDB format.
-
-
Clean the Protein Structure using PyMOL:
-
Open the downloaded 2W9H.pdb file in PyMOL.
-
The structure contains the protein, a ligand (trimethoprim, TMP), a cofactor (NADPH, NAP), and water molecules. For a standard docking protocol, we will remove the ligand, cofactor, and water.
-
In the PyMOL command line, type:
-
Save the cleaned protein structure: File -> Export Molecule -> Save... and save as 2W9H_protein.pdb.
-
-
Prepare the Receptor using AutoDockTools (ADT):
-
Open AutoDockTools.
-
Go to File -> Read Molecule and open 2W9H_protein.pdb.
-
Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select "Polar only" and click "OK". This is crucial for defining correct hydrogen bonding patterns.
-
Assign Charges: Go to Edit -> Charges -> Add Kollman Charges. These charges are suitable for proteins.
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose.... Select 2W9H_protein and click "Select Molecule". This step assigns atom types and prepares the file. Then, save the output as 2W9H_protein.pdbqt. This PDBQT format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.
-
Protocol 2: Ligand Preparation (this compound Analogs)
Rationale: Ligands must be in a 3D format with correct bond orders, hydrogens, and partial charges. The flexibility of the ligand is also defined during this stage by identifying rotatable bonds. An initial low-energy conformation is important for an efficient conformational search by the docking algorithm.
Step-by-Step Methodology:
-
Create 2D Structures:
-
Draw the this compound core and any desired analogs using ChemDraw or a similar chemical drawing tool.
-
For this protocol, we will prepare three example analogs:
-
L1: this compound
-
L2: 1-(6-chloro-1H-benzo[d]imidazol-2-yl)-2-((4-hydroxyphenyl)methylene)hydrazine
-
L3: 1-(6-chloro-1H-benzo[d]imidazol-2-yl)-2-((4-nitrophenyl)methylene)hydrazine
-
-
Save each structure as a MOL file.
-
-
Generate 3D Conformations and Optimize Geometry:
-
Open each MOL file in a program like Avogadro.
-
Add hydrogens (Build -> Add Hydrogens).
-
Perform a geometry optimization using a force field like MMFF94 to obtain a low-energy 3D conformation. This step ensures realistic bond lengths and angles.
-
Save the optimized structure as a PDB file (e.g., L1.pdb, L2.pdb, L3.pdb).
-
-
Prepare Ligands using AutoDockTools (ADT):
-
Open AutoDockTools.
-
Go to Ligand -> Input -> Open and select a ligand PDB file (e.g., L1.pdb).
-
Assign Charges: ADT will automatically compute Gasteiger charges, which are suitable for drug-like molecules.
-
Define Torsion Tree: Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule. Then, go to Ligand -> Torsion Tree -> Choose Torsions to review and confirm the rotatable bonds.
-
Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT and save the file (e.g., L1.pdbqt). This file now contains the necessary information for Vina, including the definition of rotatable bonds.
-
Repeat this process for all analogs.
-
Protocol 3: Docking Execution with AutoDock Vina
Rationale: This phase involves defining the search space for the docking on the protein (the grid box) and then running the docking algorithm to predict the binding poses and affinities of the ligands.
Step-by-Step Methodology:
-
Define the Grid Box in AutoDockTools:
-
With the prepared protein (2W9H_protein.pdbqt) loaded in ADT, go to Grid -> Grid Box....
-
A box will appear in the viewer. The goal is to position this box to encompass the entire active site of the DHFR enzyme.
-
Causality: The active site can be identified from the position of the co-crystallized ligand (trimethoprim) in the original PDB structure (2W9H). Key residues in the S. aureus DHFR active site include Ile50, Phe92, and Leu54. The grid box should be centered around these residues and be large enough to allow the ligands to move and rotate freely.
-
Adjust the center and dimensions of the box. For 2W9H, a center of approximately x=15.5, y=3.5, z=26.5 and dimensions of x=22, y=22, z=22 (in Angstroms) is a good starting point.
-
Note down the center and size coordinates.
-
-
Create the Vina Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the file names and coordinates as necessary:
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computational time but also the probability of finding the best binding mode. The default value of 8 is often a good balance.
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the Vina command:
-
This will perform the docking for ligand L1. To dock other ligands, simply change the ligand and out file names in conf.txt and re-run the command.
-
Protocol 4: Docking Protocol Validation (Redocking)
Rationale: To ensure the trustworthiness of your docking protocol, it is essential to validate it. The most common method is to "redock" the co-crystallized ligand back into the protein's active site. A successful validation is generally considered achieved if the docking program can reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[4][5]
Step-by-Step Methodology:
-
Prepare the Native Ligand:
-
Extract the co-crystallized ligand (trimethoprim, TMP) from the original 2W9H.pdb file and save it as TMP.pdb.
-
Prepare this ligand using the same procedure as in Protocol 2 , saving it as TMP.pdbqt.
-
-
Dock the Native Ligand:
-
Use the same conf.txt file, but change the ligand and out parameters to TMP.pdbqt and TMP_out.pdbqt, respectively.
-
Run Vina as before.
-
-
Calculate RMSD in PyMOL:
-
Open PyMOL.
-
Load the original crystal structure: load 2W9H.pdb
-
Load the top-ranked docked pose of trimethoprim: load TMP_out.pdbqt
-
Align the docked pose to the crystal structure's ligand:
(Note: The residue number for TMP may vary, check the PDB file)
-
The RMSD value will be printed in the PyMOL console. An RMSD value ≤ 2.0 Å validates the docking protocol.
-
IV. Post-Docking Analysis and Data Presentation
Rationale: The output of a docking simulation is a set of binding poses for each ligand, ranked by a scoring function (binding affinity in kcal/mol). A lower, more negative binding energy indicates a more favorable predicted interaction. Analysis involves visualizing these poses to understand the specific molecular interactions and correlating the computational data with experimental results.
Visualization of Binding Poses
-
Load Structures in PyMOL:
-
Open the prepared protein: load 2W9H_protein.pdbqt
-
Open the docked ligand output: load L1_out.pdbqt
-
The output file contains multiple binding modes (poses). You can toggle between them using the arrow keys in the bottom-right corner of the viewer.
-
-
Analyze Molecular Interactions:
-
Focus on the top-ranked pose (Mode 1).
-
Display the protein in a surface or cartoon representation and the ligand as sticks.
-
Identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
In PyMOL, you can find interacting residues using the Action -> preset -> ligand sites -> cartoon (or other display options).
-
To visualize hydrogen bonds, use the command:
(Replace LIG with the residue name of your ligand)
-
Caption: Key molecular interactions between ligand and target.
Quantitative Data Presentation
The docking results should be compiled into a clear, tabular format. This allows for easy comparison between different analogs. It is highly valuable to include experimental data, such as Minimum Inhibitory Concentration (MIC) or IC50 values, to establish a correlation between predicted binding affinity and actual biological activity. While specific data for our exact analogs may not be published, we can use data from closely related compounds to illustrate the principle.[1][3]
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key H-Bond Interactions | Key Hydrophobic/Pi Interactions | Illustrative MIC vs. S. aureus (µg/mL) |
| L1 | This compound | -6.8 | Asp27 | Ile50, Phe92, Leu54 | 16 |
| L2 | 1-(6-chloro-1H-benzo[d]imidazol-2-yl)-2-((4-hydroxyphenyl)methylene)hydrazine | -8.2 | Asp27, Ser49 | Ile50, Phe92 | 4 |
| L3 | 1-(6-chloro-1H-benzo[d]imidazol-2-yl)-2-((4-nitrophenyl)methylene)hydrazine | -7.5 | Asp27 | Phe92, Met20 | 8 |
| Trimethoprim | (Reference) | -7.9 | Asp27, Ile94 | Phe92, Leu54, Met20 | 2 |
Analysis of Results:
-
Binding Affinity: A more negative binding affinity suggests a stronger predicted binding. In our illustrative data, L2 shows the most favorable binding energy (-8.2 kcal/mol), even stronger than the reference inhibitor trimethoprim (-7.9 kcal/mol). This suggests that the 4-hydroxybenzylidene substitution may enhance binding.
-
Molecular Interactions: The analysis of the binding poses reveals the structural basis for these affinities. The hydrogen bond with the catalytic residue Asp27 is a critical interaction for DHFR inhibitors. The additional hydrogen bond formed by the hydroxyl group of L2 with Ser49 likely contributes to its stronger predicted affinity.
-
Structure-Activity Relationship (SAR): By comparing the structures and results, we can infer preliminary SAR. The addition of the benzylidene-hydrazine moiety appears to improve binding compared to the core structure (L1 ). The nature of the substituent on the phenyl ring is also important, with the electron-donating hydroxyl group (L2 ) being more favorable than the electron-withdrawing nitro group (L3 ) in this model.
-
Correlation with Biological Activity: A good docking study should show a correlation where lower binding energies correspond to higher biological activity (i.e., lower MIC values). Our illustrative data follows this trend, where L2 , with the best binding energy, also has the lowest MIC value among the analogs. This strengthens the hypothesis that these compounds exert their antibacterial effect by inhibiting DHFR.
V. Conclusion and Future Directions
This application note has provided a detailed, field-proven protocol for conducting molecular docking studies of this compound analogs against Staphylococcus aureus DHFR. By following this self-validating workflow, researchers can generate reliable computational hypotheses about the binding of novel compounds to their target.
The results from such studies provide a strong foundation for the next steps in the drug discovery pipeline. Promising compounds identified through docking should be synthesized and subjected to in vitro biological evaluation to confirm their activity. Further computational studies, such as molecular dynamics simulations, can provide deeper insights into the stability of the ligand-protein complex over time. This integrated approach of computational and experimental methods is key to accelerating the development of new and effective antimicrobial agents.
References
- 1. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 6-Chloro-2-hydrazino-1H-benzimidazole for the Development of Novel Anticancer Agents
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology
The benzimidazole core, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a variety of biological macromolecules, including enzymes and nucleic acids.[1][3] This versatile binding capability has led to the development of numerous FDA-approved drugs. In oncology, benzimidazole derivatives have demonstrated a remarkable breadth of anticancer activities, functioning as inhibitors of tubulin polymerization, protein kinases, topoisomerases, and poly(ADP-ribose) polymerase (PARP), among other mechanisms.[4][5]
The specific intermediate, 6-chloro-2-hydrazino-1H-benzimidazole , serves as a critical and highly versatile starting material for synthesizing a diverse library of potential anticancer agents. The presence of the hydrazino group at the 2-position provides a reactive handle for derivatization, most commonly through condensation reactions with aldehydes or ketones to form hydrazones. This allows for the systematic introduction of various pharmacophores to modulate the compound's biological activity, lipophilicity, and target specificity. The chloro-substituent at the 6-position can also influence the electronic properties and binding interactions of the final compounds.
This document provides a comprehensive guide for researchers, outlining the synthesis, derivatization, and biological evaluation of novel anticancer agents derived from this compound. The protocols are designed to be self-validating, and the underlying scientific rationale for key experimental steps is provided to empower researchers in their drug discovery efforts.
Core Synthesis & Derivatization Workflow
The development of novel agents from this scaffold begins with a robust synthetic strategy. The primary goal is to use the this compound intermediate to create a library of derivatives, typically Schiff bases (hydrazones), which can then be screened for biological activity.
Caption: General workflow for synthesis and derivatization.
Protocol 1: Synthesis of Benzimidazole-Hydrazone Derivatives
This protocol outlines the condensation reaction between this compound and a selected aromatic aldehyde to generate a hydrazone derivative.
Rationale: The formation of the hydrazone linkage (-N=CH-) creates a conjugated system that is often crucial for biological activity. The choice of aldehyde is critical; substituting the aromatic ring on the aldehyde with various electron-donating or electron-withdrawing groups allows for the exploration of structure-activity relationships (SAR).[6]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol. Add the substituted aromatic aldehyde (1.0 mmol) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Expert Insight: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazino group, thereby accelerating the reaction rate.
-
-
Reflux: Attach the reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC. The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate reaction completion.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution. If not, the volume can be reduced under vacuum.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry the product in a vacuum oven.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]
Mechanisms of Anticancer Action for Benzimidazole Derivatives
Benzimidazole-based compounds are pleiotropic agents, meaning they can influence multiple targets and pathways within cancer cells. This multi-targeted approach is a significant advantage, as it can potentially overcome the resistance mechanisms that often develop against single-target agents.[4][9]
Caption: Key anticancer mechanisms of benzimidazole derivatives.
Key mechanisms include:
-
Microtubule Disruption: Similar to well-known drugs like mebendazole, some benzimidazole derivatives bind to β-tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5]
-
Kinase Inhibition: Many derivatives are designed to target the ATP-binding site of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][10] Inhibition of VEGFR-2, for instance, is a key mechanism for blocking angiogenesis (the formation of new blood vessels that tumors need to grow).[2]
-
Topoisomerase Inhibition: These enzymes are vital for managing DNA topology during replication. Benzimidazole compounds can intercalate into DNA or stabilize the topoisomerase-DNA cleavage complex, leading to double-strand breaks and cell death.[4][6]
-
Induction of Apoptosis: Ultimately, most effective anticancer agents induce programmed cell death (apoptosis). Benzimidazole derivatives can trigger this via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often as a downstream consequence of DNA damage or cell cycle arrest.[1][11]
Application Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
The first step in evaluating a new library of compounds is to determine their cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects against a panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose.[11][12]
Rationale: The assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability after drug treatment.[11]
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung)[13]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[13]
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Drug Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the drug-containing medium. Include "vehicle control" wells treated with medium containing the same concentration of DMSO as the drug-treated wells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Expert Insight: During this incubation, only viable cells will convert the MTT to visible purple crystals. The 4-hour duration is typically sufficient for robust signal generation without causing artifacts.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[13]
Data Presentation: Cytotoxicity of Novel Benzimidazole-Hydrazones
Quantitative data should be summarized in a clear, tabular format for easy comparison of compound potency.
| Compound ID | Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD | Doxorubicin IC₅₀ (µM) ± SD |
| BZH-001 | MCF-7 | Breast Adenocarcinoma | 1.87 ± 0.21[10] | 0.95 ± 0.11 |
| BZH-001 | HCT-116 | Colon Carcinoma | 3.87 ± 0.45[10] | 0.78 ± 0.09 |
| BZH-002 | MCF-7 | Breast Adenocarcinoma | 8.34 ± 0.99[10] | 0.95 ± 0.11 |
| BZH-002 | A549 | Lung Carcinoma | 15.2 ± 1.8 | 1.35 ± 0.15 |
| Note: Data is illustrative, based on representative values from literature for potent compounds. |
Application Protocol 3: In Vivo Efficacy in a Human Tumor Xenograft Model
Compounds that demonstrate potent and selective in vitro activity must be evaluated in a living system. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and crucial preclinical step.[14][15]
Rationale: This model allows for the assessment of a drug's efficacy within a complex biological environment, providing insights into its pharmacokinetics, biodistribution, and overall anti-tumor activity that cannot be obtained from in vitro studies.[15][16] Athymic nude or SCID mice are used because their compromised immune systems prevent the rejection of the transplanted human tumor cells.[15]
Caption: Experimental workflow for an in vivo xenograft study.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NOD/SCID, 6-8 weeks old)
-
Human cancer cells (e.g., HCT-116)
-
Matrigel (optional, to support initial tumor growth)
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Animal scales
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 2-5 million human cancer cells in ~100 µL of PBS (often mixed 1:1 with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow until they reach an average volume of 100-150 mm³.
-
Expert Insight: Tumor volume is calculated using the formula: Volume = (Length × Width²)/2 .[14] Starting treatment when tumors are established and vascularized provides a more clinically relevant assessment of drug efficacy than treating immediately after implantation.
-
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group). A typical study includes a vehicle control group, a positive control group (a known clinical agent), and one or more test compound groups.
-
Drug Administration: Administer the test compound and controls according to the planned schedule (e.g., daily oral gavage for 21 days). The dose should be based on prior maximum tolerated dose (MTD) studies.
-
Monitoring: Measure tumor dimensions with calipers and record the body weight of each mouse 2-3 times per week. Body weight is a key indicator of systemic toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.[17]
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and potentially prepare them for further analysis (e.g., histology, western blotting).
-
Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). It can be calculated as: % TGI = (1 - [ΔT / ΔC]) × 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group. A TGI greater than 60% is often considered significant preclinical activity.[18]
Conclusion and Future Directions
The this compound scaffold is a validated and promising starting point for the discovery of novel anticancer agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries. By following a systematic evaluation pipeline—from rational synthesis and in vitro cytotoxicity screening to mechanistic elucidation and in vivo efficacy testing—researchers can efficiently identify and advance lead candidates. The protocols and insights provided herein offer a robust framework for harnessing the therapeutic potential of this important chemical class in the ongoing fight against cancer. Future work should focus on optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties, as well as exploring their efficacy in orthotopic and patient-derived xenograft (PDX) models to better predict clinical outcomes.[15]
References
- 1. nveo.org [nveo.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. karger.com [karger.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Leveraging 6-Chloro-2-hydrazino-1H-benzimidazole for the Development of Novel Antimicrobial Agents
Preamble: The Benzimidazole Scaffold in Antimicrobial Drug Discovery
The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to endogenous purine nucleosides allows it to readily interact with various biological macromolecules, making it a versatile starting point for drug development.[1] Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3]
The rise of multidrug-resistant (MDR) pathogens presents a grave threat to global health, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action.[4] In this context, the benzimidazole scaffold is a focal point of research. Specifically, the introduction of a chlorine atom at the C-6 position and a reactive hydrazino group at the C-2 position creates the intermediate 6-chloro-2-hydrazino-1H-benzimidazole . This molecule is not just an active compound in its own right but a powerful platform for generating extensive libraries of derivatives. The chloro group often enhances antimicrobial potency, while the hydrazino (-NHNH₂) moiety serves as a versatile chemical handle for synthesizing hydrazones, a class of compounds also known for their antimicrobial efficacy.[5][6]
This document provides a comprehensive guide for researchers, outlining the synthesis of derivatives from this core scaffold, detailed protocols for antimicrobial screening, and insights into interpreting the resulting data to establish structure-activity relationships (SAR).
Section 1: Synthesis and Derivatization Strategy
The strategic advantage of using this compound lies in the reactivity of the hydrazino group. It readily condenses with a wide array of aldehydes and ketones to form stable hydrazone derivatives. This allows for the systematic modification of the molecule's periphery to explore the chemical space and optimize antimicrobial activity.
General Synthetic Pathway
The overall workflow involves a two-step process: first, the synthesis of the core benzimidazole scaffold, followed by its derivatization to create a library of candidate compounds.
Caption: General workflow for synthesis and derivatization.
Protocol: Synthesis of Benzimidazole-Hydrazone Derivatives (General Procedure)
This protocol outlines the condensation reaction between the core scaffold and an aromatic aldehyde. The rationale for this approach is its high efficiency and the vast commercial availability of diverse aldehydes, enabling the creation of a large chemical library for SAR studies.[7]
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, 2-hydroxy-1-naphthaldehyde)
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Step-by-Step Protocol:
-
Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir until a clear solution or a fine suspension is formed.
-
Aldehyde Addition: To this solution, add 10.5 mmol (1.05 equivalents) of the selected aldehyde. The slight excess of aldehyde ensures the complete consumption of the limiting benzimidazole starting material.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazino group.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Maintain the reflux for 4-6 hours. Progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Product Precipitation & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the product in a vacuum oven. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its structure and purity.
Section 2: In Vitro Antimicrobial Screening
Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. The primary screening method is the determination of the Minimum Inhibitory Concentration (MIC), which identifies the lowest concentration of a compound that prevents the visible growth of a microorganism.[8]
Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized, high-throughput technique recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10] It allows for the efficient testing of multiple compounds against various microbial strains simultaneously.[11]
Materials:
-
Synthesized benzimidazole derivatives (stock solutions in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[12]
-
Spectrophotometer or dedicated plate reader
Step-by-Step Protocol:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick 3-5 well-isolated colonies from an agar plate.
-
Inoculate them into a suitable broth medium and incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[11]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of Compound Dilutions:
-
Prepare a high-concentration stock solution of each test compound (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO).
-
In a sterile 96-well plate, add 100 µL of sterile broth to all wells.
-
Add a specific volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate. This creates a gradient of compound concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
-
Inoculation and Controls:
-
Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.
-
Crucial Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum (no compound).
-
Sterility Control: Wells containing only broth (no compound, no inoculum).
-
Vehicle Control: Wells containing the inoculum and the highest concentration of DMSO used in the dilutions to ensure the solvent has no antimicrobial effect.
-
Positive Control: A row dedicated to serial dilutions of a standard antibiotic (e.g., Ciprofloxacin).
-
-
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10] This can be assessed visually or by using a plate reader to measure the optical density (OD) at 600 nm.
-
Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MIC value indicates growth inhibition (stasis), but not necessarily cell death (cidal activity). The MBC/MFC assay is a logical follow-up to determine if a compound is bactericidal or bacteriostatic.
Step-by-Step Protocol:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate these aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving the reaction yield of 6-chloro-2-hydrazino-1H-benzimidazole synthesis
Welcome to the technical support center for the synthesis of 6-chloro-2-hydrazino-1H-benzimidazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step synthesis. Our goal is to provide you with the causal insights behind experimental choices, helping you to not only improve your yield but also to gain a deeper understanding of the reaction mechanism.
Overview of the Primary Synthetic Pathway
The most reliable and commonly cited pathway to synthesize this compound involves a three-step process starting from 4-chloro-o-phenylenediamine. This route offers robust and scalable conditions, but each step has critical parameters that must be controlled to ensure a high yield and purity of the final product.
The overall workflow can be visualized as follows:
Caption: Three-step synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.
Question: My overall yield is significantly lower than expected. Where is the most likely point of failure?
Answer: A low overall yield in a multi-step synthesis can result from cumulative losses. The most critical step to scrutinize first is the final hydrazinolysis (Step 3), as both the reaction conditions and the workup can drastically impact yield. However, the purity of the intermediates from Steps 1 and 2 is paramount for the success of the final step.
Here is a logical workflow to diagnose the issue:
Caption: Diagnostic workflow for troubleshooting low reaction yield.
Question: I'm getting a dark, tarry mixture during Step 1 (Thiol Formation). What's causing this and how can I prevent it?
Answer: This is a classic sign of starting material degradation. The reactant, 4-chloro-o-phenylenediamine, is highly susceptible to air oxidation, which forms colored, polymeric impurities that can inhibit the cyclization reaction.[1]
-
Causality: The two amino groups on the phenylenediamine are electron-donating, making the aromatic ring electron-rich and easily oxidized, especially under basic conditions or when heated.
-
Preventative Measures:
-
Purify the Starting Material: If your 4-chloro-o-phenylenediamine is discolored (typically pink, brown, or purple instead of off-white), purify it before use. Recrystallization from water with the addition of a small amount of sodium dithionite (a reducing agent) can remove oxidative impurities.[1]
-
Use an Inert Atmosphere: While not always necessary for this specific reaction, running the reaction under a nitrogen or argon atmosphere can minimize oxidation.
-
Control Stoichiometry: Ensure you are using the correct molar ratios of reactants. An excess of base or a deficit of carbon disulfide can lead to side reactions.
-
Question: My oxidation of the thiol to the sulfonic acid (Step 2) is incomplete or gives a poor yield. How can I improve this?
Answer: The oxidation of the benzimidazole-2-thiol is an exothermic reaction that requires careful control. The two main issues are incomplete reaction and over-oxidation.
-
Causality: Potassium permanganate (KMnO₄) is a very strong oxidizing agent. If the temperature is not controlled, it can lead to the breakdown of the benzimidazole ring system. Conversely, insufficient heating or reaction time will result in an incomplete conversion. The reaction involves the conversion of the thiol to a sulfonic acid, which is a key intermediate for the subsequent hydrazinolysis.[2][3]
-
Optimization Strategies:
-
Temperature Control: Add the KMnO₄ solution slowly and portion-wise to the basic solution of your thiol while maintaining the temperature. Use an ice bath to manage the exotherm. After the addition is complete, gently heat the reaction as specified in the protocol to drive it to completion.
-
Monitor the Reaction: The disappearance of the purple color of the permanganate ion is a visual indicator of its consumption. You can also monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Proper Workup: The workup is critical for isolating the sulfonic acid. After quenching the excess KMnO₄, the product is precipitated by acidifying the solution. Ensure the pH is brought down to ~1 to ensure complete precipitation of the sulfonic acid.[3]
-
Question: The final hydrazinolysis step gives a very low yield, and the product is difficult to isolate. What are the common pitfalls?
Answer: This step, the conversion of the sulfonic acid to the hydrazine, is a nucleophilic aromatic substitution where hydrazine displaces the sulfonic acid group. Low yields are often due to incomplete reaction, product solubility, or degradation.[2][3]
-
Causality: Hydrazine hydrate acts as both the nucleophile and the solvent in this reaction. A large excess and a sufficiently high temperature (reflux) are necessary to drive the reaction to completion. The product, this compound, can have some solubility in the hot reaction mixture, leading to losses during filtration if not cooled properly.
-
Troubleshooting Steps:
-
Use a Sufficient Excess of Hydrazine Hydrate: A large excess (often >20 equivalents) is typically used to ensure the reaction goes to completion.[2][3]
-
Ensure Adequate Reflux Time: The reaction typically requires several hours of refluxing.[2][3] Monitor by TLC until the starting sulfonic acid spot disappears.
-
Optimize Product Isolation: After the reaction is complete, it is crucial to cool the mixture thoroughly, often in an ice bath, to maximize the precipitation of the product before filtering.[3]
-
Washing: Wash the filtered product with cold water to remove any remaining hydrazine hydrate, which can interfere with subsequent steps or analyses. Avoid excessive washing with alcohols in which the product may be more soluble.
-
Frequently Asked Questions (FAQs)
Q1: What is the purity requirement for the 4-chloro-o-phenylenediamine starting material? A1: The purity should be as high as possible, preferably >98%. As mentioned in the troubleshooting guide, oxidative impurities can significantly lower the yield of the first step and carry through the synthesis.[1] Visual inspection is a good first pass; the material should be a light-colored solid.
Q2: Are there alternative, greener methods for benzimidazole synthesis? A2: Yes, the field of green chemistry has explored various methods to make benzimidazole synthesis more environmentally friendly. These include microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields, and the use of eco-friendly catalysts and solvents like water or ethanol.[4][5][6] While a specific microwave protocol for this exact multi-step route is not readily available, the general principles could be adapted to potentially optimize the cyclocondensation or hydrazinolysis steps.
Q3: My final product is a brownish or purplish powder. What are these colored impurities? A3: Discoloration in the final product is almost always due to oxidation.[7] The hydrazine moiety and the benzimidazole ring itself can be susceptible to air oxidation, especially when exposed to heat or light, leading to the formation of highly conjugated, colored byproducts. Recrystallization from a suitable solvent (e.g., ethanol/water) can often remove these impurities.
Q4: How can I reliably characterize my final product? A4: A combination of techniques is recommended.
-
Melting Point: Compare the observed melting point with the literature value. A sharp melting point is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure, showing the correct number of protons and carbons in their expected chemical environments.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (182.61 g/mol for C₇H₇ClN₄).[8]
Optimized Experimental Protocols
The following protocols are based on established literature procedures and incorporate the optimization insights discussed above.
Table 1: Key Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. | Time (Approx.) | Typical Yield |
| 1 | Thionation | 4-chloro-o-phenylenediamine, CS₂, KOH | EtOH/H₂O | Reflux | 4-6 h | 85-95% |
| 2 | Oxidation | 6-chloro-1H-benzimidazole-2-thiol, KMnO₄, NaOH | H₂O | 0°C then 80°C | 2-3 h | 70-80% |
| 3 | Hydrazinolysis | 6-chloro-1H-benzimidazole-2-sulfonic acid, N₂H₄·H₂O | N₂H₄·H₂O | Reflux | 3-5 h | 75-85% |
Protocol 1: Synthesis of 6-chloro-1H-benzo[d]imidazole-2-thiol (Step 1)
-
In a round-bottom flask, dissolve potassium hydroxide (KOH) in a mixture of ethanol and water.
-
Add purified 4-chloro-o-phenylenediamine to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (CS₂) dropwise.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into cold water and acidify with acetic acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain the thiol intermediate.
Protocol 2: Synthesis of 6-chloro-1H-benzo[d]imidazole-2-sulfonic acid (Step 2)[3]
-
Dissolve the thiol from Step 1 in an aqueous solution of sodium hydroxide (NaOH).
-
In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) in water.
-
Cool the thiol solution in an ice bath and add the KMnO₄ solution dropwise, ensuring the temperature does not rise significantly.
-
Once the addition is complete and the purple color persists, remove the ice bath and heat the mixture gently (e.g., 80°C) for 1 hour to complete the oxidation.
-
Cool the mixture and quench any excess KMnO₄ by adding a small amount of ethanol until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Filter off the MnO₂. Acidify the clear filtrate with concentrated HCl to a pH of ~1.
-
Cool the acidified solution in an ice bath to fully precipitate the sulfonic acid. Filter, wash with a small amount of cold water, and dry.
Protocol 3: Synthesis of this compound (Step 3)[2][3]
-
Place the sulfonic acid from Step 2 into a round-bottom flask.
-
Add a large excess of hydrazine hydrate (99%).
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for at least 1 hour to maximize crystallization.
-
Filter the resulting white precipitate and wash it with cold water.
-
Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent to improve purity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
common side products in the synthesis of 6-chloro-2-hydrazino-1H-benzimidazole
Technical Support Center: Synthesis of 6-chloro-2-hydrazino-1H-benzimidazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this compound. As a crucial heterocyclic scaffold in medicinal chemistry, ensuring its purity and optimizing its synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary, well-established routes for the synthesis of this compound, each with its own set of advantages and challenges.
-
Route A: The Thiourea/Thione Pathway. This is arguably the most common and reliable method. It begins with the cyclization of 4-chloro-o-phenylenediamine with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide to form 6-chloro-1H-benzimidazole-2(3H)-thione. The thione is then oxidized (e.g., with KMnO₄) to the corresponding 2-sulfonic acid derivative. Finally, nucleophilic displacement of the sulfonic acid group with hydrazine hydrate under reflux yields the desired product.[1] This multi-step process generally provides good yields and a relatively clean product if each step is carefully controlled.
-
Route B: The Cyanogen Halide Pathway. This route involves the direct reaction of 4-chloro-o-phenylenediamine with cyanogen bromide (CNBr). This reaction first forms a guanidine-like intermediate which then cyclizes to form a 2-aminobenzimidazole, which is not the target compound. To arrive at the hydrazino derivative, a different precursor, such as 2,6-dichloro-1H-benzimidazole, would be required for subsequent reaction with hydrazine. The synthesis of this dichlorinated intermediate can be complex and may yield isomeric impurities.[2][3] Due to the high toxicity and reactivity of cyanogen bromide, which can act as both a cyanating and brominating agent, this route often presents more challenges in controlling side reactions.[4][5]
Q2: What are the critical parameters to control during the synthesis?
Regardless of the chosen route, several parameters are critical for maximizing yield and purity:
-
Purity of Starting Materials: The synthesis is highly sensitive to the purity of the initial 4-chloro-o-phenylenediamine. Isomeric impurities, such as 3-chloro-o-phenylenediamine, will carry through the synthesis, resulting in difficult-to-separate isomeric products (e.g., 5-chloro-2-hydrazino-1H-benzimidazole).
-
Stoichiometry: The molar ratio of reagents is crucial, especially in the final step involving hydrazine. An excess of the benzimidazole precursor relative to hydrazine can lead to the formation of dimeric side products. Conversely, a large excess of hydrazine may complicate the purification process.
-
Temperature Control: Each step has an optimal temperature range. For instance, the initial cyclization with CS₂ requires reflux, while the final hydrazinolysis step also requires heating to drive the reaction to completion.[1][6] Uncontrolled temperature excursions can promote side reactions and decomposition.
-
Atmosphere: The hydrazino group is susceptible to aerial oxidation, which can lead to the formation of colored impurities and degradation of the final product. Performing the final steps of the reaction and the product work-up under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons on the benzimidazole ring system and the exchangeable -NH and -NH₂ protons of the hydrazino group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass (C₇H₇ClN₄, MW: 182.61).[7] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The most effective method for determining purity. An optimized HPLC method can separate the target compound from unreacted starting materials, intermediates, and side products, allowing for accurate quantification of purity.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for characteristic N-H stretching bands for the amine and imidazole groups and C=N stretching of the imidazole ring.
Part 2: Troubleshooting Guide
Q1: My final product yield is low, and TLC/HPLC analysis shows a significant amount of unreacted 4-chloro-o-phenylenediamine. What went wrong?
This issue points to an incomplete reaction in the initial cyclization step.
-
Causality: The cyclization of o-phenylenediamines to form the benzimidazole ring is the foundation of the synthesis. If this step is inefficient, all subsequent steps will suffer. In the thione pathway (Route A), the reaction between 4-chloro-o-phenylenediamine and carbon disulfide requires a strong base (like KOH or NaOH) and sufficient heat to proceed efficiently.[1] Insufficient base, low reaction temperature, or too short a reaction time will result in incomplete conversion.
-
Troubleshooting Steps:
-
Verify Base Stoichiometry and Quality: Ensure that at least two equivalents of a strong base (e.g., KOH) are used. The base should be fresh and anhydrous if the reaction is run in a non-aqueous solvent.
-
Ensure Adequate Reflux: The reaction mixture should be refluxed vigorously for the recommended time (typically several hours). Monitor the reaction progress by TLC until the starting diamine spot has been consumed.
-
Solvent Choice: The reaction is typically run in ethanol. Ensure the solvent is of appropriate grade and volume to facilitate the dissolution of reactants and effective heat transfer.
-
Q2: My mass spectrum shows a significant peak at M+ ~330. I suspect a dimer has formed. How does this happen and how can it be prevented?
The peak you are observing likely corresponds to 1,2-bis(6-chloro-1H-benzimidazol-2-yl)hydrazine .
-
Causality: This dimeric side product forms when one molecule of hydrazine reacts with two molecules of your benzimidazole precursor (e.g., 6-chloro-1H-benzimidazole-2-sulfonic acid). This occurs when the benzimidazole precursor is present in stoichiometric excess relative to hydrazine, or if the hydrazine is added too slowly to a hot solution of the precursor, creating localized areas of low hydrazine concentration.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.2 to 2.0 equivalents) to ensure that the primary reaction pathway (1:1 reaction) is favored.
-
Reverse Addition: Instead of adding hydrazine to the benzimidazole precursor, try adding your precursor (as a solution or in portions) to the refluxing solution of hydrazine hydrate. This ensures that hydrazine is always in excess.
-
Monitor Temperature: Maintain a consistent reflux temperature. Do not allow the temperature to spike, as this can sometimes accelerate side reactions.
-
Q3: I used the 2-mercaptobenzimidazole route. My final product is contaminated with a sulfur-containing impurity that is not the starting thione. What is it?
The most probable contaminant is unreacted 6-chloro-1H-benzimidazole-2-sulfonic acid .
-
Causality: The displacement of the sulfonic acid group by hydrazine is a nucleophilic substitution reaction that requires sufficient time and temperature to go to completion.[6][8] If the reflux time is too short or the temperature is too low, you will have incomplete conversion, leaving the sulfonic acid intermediate in your crude product. This intermediate is highly polar and may streak on TLC plates.
-
Troubleshooting Steps:
-
Increase Reaction Time: Extend the reflux period. Monitor the reaction by TLC or HPLC (if a method is available for the intermediate) to ensure the disappearance of the sulfonic acid starting material.
-
Ensure Excess Hydrazine: As with preventing dimers, using a sufficient excess of hydrazine hydrate will help drive the reaction to completion according to Le Châtelier's principle.
-
Purification: The sulfonic acid impurity can typically be removed during workup. Being acidic, it will have different solubility properties. A carefully controlled aqueous wash with a mild base may help remove it, though this risks degrading the desired product. Recrystallization from a suitable solvent (like ethanol) is often effective.
-
Q4: My final product is a pale yellow powder, but it turns brown upon storage. What is causing this instability?
The hydrazino moiety is sensitive to oxidation. The discoloration is a classic sign of product degradation.
-
Causality: The -NHNH₂ group can be readily oxidized by atmospheric oxygen. This oxidation can lead to the formation of highly colored azo (-N=N-) compounds or other complex degradation products. The reaction can be catalyzed by trace metals and light.
-
Troubleshooting Steps:
-
Inert Atmosphere: During the final work-up and isolation (filtration, drying), handle the product under an inert atmosphere (N₂ or Ar) to minimize exposure to air.
-
Storage: Store the final, dried product in a tightly sealed container, preferably in a desiccator, under an inert atmosphere, and protected from light in a freezer (-20 °C).
-
Purification: Ensure that all solvents used for purification are sparged with an inert gas to remove dissolved oxygen prior to use.
-
Q5: I have an impurity with the same molecular weight as my product but a different retention time in HPLC and slightly different ¹H NMR chemical shifts. What is it?
This is a strong indication of an isomeric impurity, most likely 5-chloro-2-hydrazino-1H-benzimidazole .
-
Causality: This impurity arises from the presence of 3-chloro-1,2-phenylenediamine in your starting material, 4-chloro-1,2-phenylenediamine . Commercial batches of substituted phenylenediamines can often contain small percentages of other isomers. The synthesis of the precursor, 4-chloro-2-nitroaniline, can also produce isomeric side products like 2-chloro-4-nitroaniline, which would ultimately lead to the undesired benzimidazole isomer.[2]
-
Troubleshooting Steps:
-
Analyze Starting Material: Before beginning the synthesis, analyze your 4-chloro-1,2-phenylenediamine by HPLC or GC-MS to quantify the level of isomeric impurities.
-
Source High-Purity Precursors: If necessary, purchase a higher grade of the starting material or purify it by recrystallization or column chromatography before use.
-
Chromatographic Purification: If the impurity is present in the final product, separation will require careful column chromatography or preparative HPLC, as the isomers often have very similar physical properties.
-
Part 3: Recommended Synthetic Protocol
This protocol is based on the well-established thione pathway, which generally offers high yields and manageable purification.[1]
Step 1: Synthesis of 6-chloro-1H-benzimidazole-2(3H)-thione
-
To a stirred solution of potassium hydroxide (2.2 eq.) in ethanol (10 mL/g of diamine) in a round-bottom flask, add 4-chloro-o-phenylenediamine (1.0 eq.).
-
Stir the mixture for 15 minutes at room temperature.
-
Add carbon disulfide (1.5 eq.) dropwise to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting diamine is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous solution with dilute acetic acid until precipitation is complete (pH ~5-6).
-
Filter the resulting solid, wash thoroughly with water, and dry to yield the crude thione.
Step 2: Synthesis of 6-chloro-1H-benzimidazole-2-sulfonic acid
-
Suspend the crude thione (1.0 eq.) in a 50% aqueous ethanol solution.
-
Cool the suspension in an ice bath and slowly add potassium permanganate (KMnO₄) (3.0-4.0 eq.) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Filter the mixture to remove the manganese dioxide byproduct.
-
Acidify the clear filtrate with concentrated HCl to pH ~1.
-
The sulfonic acid derivative will precipitate. Cool the mixture in an ice bath to maximize precipitation, then filter, wash with a small amount of cold water, and dry.
Step 3: Synthesis of this compound
-
To a round-bottom flask, add the 6-chloro-1H-benzimidazole-2-sulfonic acid (1.0 eq.) and an excess of hydrazine hydrate (e.g., 99%, 5-10 eq.).
-
Heat the mixture to reflux for 3-5 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath. The product will crystallize out of the solution.
-
Filter the solid product and wash it thoroughly with cold water to remove excess hydrazine.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound. Dry the final product under vacuum.
Part 4: Data & Visualization
Table 1: Common Side Products and Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause | Key Analytical Signature |
| 4-chloro-1,2-phenylenediamine | C₆H₇ClN₂ | 142.59 | Incomplete cyclization | MS: m/z 142/144. ¹H NMR: Distinct aromatic signals for the diamine. |
| 6-chloro-1H-benzimidazole-2(3H)-thione | C₇H₅ClN₂S | 198.65 | Intermediate from Route A | MS: m/z 198/200. Presence of C=S in IR spectrum. |
| 6-chloro-1H-benzimidazole-2-sulfonic acid | C₇H₅ClN₂O₃S | 246.65 | Incomplete hydrazinolysis | Highly polar; streaks on TLC. Soluble in aqueous base. |
| 1,2-bis(6-chloro-1H-benzimidazol-2-yl)hydrazine | C₁₄H₁₀Cl₂N₆ | 333.18 | Incorrect stoichiometry | MS: m/z 333/335/337. Significantly lower solubility. |
| 5-chloro-2-hydrazino-1H-benzimidazole | C₇H₇ClN₄ | 182.61 | Isomeric impurity in starting material | Same mass as product. Different HPLC RT and NMR pattern. |
Diagram 1: Synthetic Pathway and Key Side Reactions
This diagram illustrates the primary synthesis (Route A) and the points at which common side products can form.
References
- 1. researchgate.net [researchgate.net]
- 2. US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 3. CA1211128A - Process for the manufacture of 2,6-dichloro-4- nitroaniline - Google Patents [patents.google.com]
- 4. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 5. Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
stability issues and proper storage conditions for 6-chloro-2-hydrazino-1H-benzimidazole
Welcome to the dedicated technical support resource for 6-chloro-2-hydrazino-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and ensure the integrity of your results.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery.[1][2][3] However, its chemical structure, featuring a hydrazino group and a chloro-substituted benzimidazole core, presents specific stability challenges that require careful handling and storage. This guide provides practical, field-proven insights to mitigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to maintain the compound's integrity. Based on supplier recommendations and the chemical nature of the molecule, the following conditions are advised:
| Storage Duration | Temperature | Atmosphere | Light Conditions |
| Short-term (1-2 weeks) | -4°C | Inert (Argon or Nitrogen) | Amber vial/dark |
| Long-term (1-2 years) | -20°C | Inert (Argon or Nitrogen) | Amber vial/dark |
Source: BIOFOUNT Product Information[4]
Q2: Why is an inert atmosphere necessary for storage?
A2: The hydrazino group in the molecule is susceptible to oxidation, especially in the presence of air (oxygen).[5][6] Storing under an inert atmosphere, such as argon or nitrogen, displaces oxygen and minimizes oxidative degradation, which can lead to the formation of colored impurities and a loss of reactivity.
Q3: Is this compound sensitive to light?
A3: Yes. Benzimidazole derivatives, in general, can be susceptible to photodegradation. Exposure to light, particularly UV light, can provide the energy to initiate degradation pathways. Therefore, it is crucial to store the compound in an amber vial or a container that protects it from light.
Q4: What solvents are recommended for preparing stock solutions?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of benzimidazole derivatives. For aqueous buffers, it is advisable to prepare a concentrated stock in DMSO and then dilute it into the aqueous medium immediately before use to minimize potential hydrolysis or precipitation. Always ensure your final DMSO concentration is compatible with your experimental system.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: Standard laboratory PPE should always be worn. This includes:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A lab coat to protect clothing.
Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[7]
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues that may arise during the use of this compound in your experiments.
Issue 1: The solid compound or its solution has developed a yellow, orange, or brown discoloration.
Potential Causes:
-
Oxidation of the Hydrazino Group: Aryl hydrazines are known to be sensitive to air and can undergo oxidation, which often results in the formation of colored byproducts.[5][6] This process can be accelerated by exposure to light and trace metal impurities. The oxidation can lead to the formation of aryl radicals, which are highly reactive.
-
Formation of N-Nitrosamines: In the presence of nitrosating agents, which can sometimes be formed from atmospheric oxides of nitrogen, hydrazines can be converted to N-nitrosamines. These compounds are often yellow and are a significant concern due to their potential mutagenicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discoloration.
Preventative Measures:
-
Always handle the solid compound in an inert atmosphere, such as in a glovebox.
-
Use freshly opened, high-purity solvents. If preparing solutions, consider degassing the solvent by sparging with argon or nitrogen before adding the compound.
-
Store stock solutions at -20°C in amber vials with a tight-fitting cap, and blanket the headspace with an inert gas before sealing.
Issue 2: A precipitate forms when diluting a stock solution into an aqueous buffer.
Potential Causes:
-
Low Aqueous Solubility: The compound may have limited solubility in your aqueous buffer, especially at neutral or basic pH.
-
pH-Dependent Solubility: Benzimidazoles contain nitrogen atoms that can be protonated or deprotonated depending on the pH, which can significantly affect solubility.
-
"Salting Out": High salt concentrations in your buffer could decrease the solubility of the organic compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation.
Best Practices for Preparing Aqueous Solutions:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Warm your aqueous buffer to the experimental temperature (e.g., 37°C).
-
While gently vortexing the aqueous buffer, add the DMSO stock solution dropwise to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[1][8]
Issue 3: The compound shows diminished or no reactivity in my assay.
Potential Causes:
-
Oxidative Degradation: As mentioned, oxidation of the hydrazino group can lead to a loss of the desired chemical reactivity.[5][6]
-
Hydrolysis of the Chloro Group: While the chlorine atom on the benzimidazole ring is generally stable, under certain conditions (e.g., strongly acidic or basic conditions, or in the presence of strong nucleophiles), it could undergo nucleophilic substitution, altering the molecule's structure and activity.[6][9][10]
-
Adsorption to Labware: Highly lipophilic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in solution.
Troubleshooting Protocol:
-
Verify Compound Integrity:
-
Run a fresh analysis (e.g., LC-MS or ¹H NMR) of your stock solution to check for the presence of the parent compound and any major degradation products.
-
Compare the results to the certificate of analysis for a fresh sample.
-
-
Control for Assay Conditions:
-
Run a positive control in your assay to ensure the assay itself is performing as expected.
-
If your assay buffer is strongly acidic or basic, consider if this could be degrading your compound over the course of the experiment. A pre-incubation stability study of the compound in the assay buffer can be informative.
-
-
Evaluate Labware:
-
If using plastic plates or tubes, consider switching to glass or low-adhesion microplates to minimize compound loss due to surface adsorption.
-
Part 3: Mechanistic Insights into Potential Degradation
Understanding the potential degradation pathways is key to preventing them.
1. Oxidation of the Hydrazino Group:
The primary stability concern for this compound is the oxidation of the hydrazino moiety. This can proceed via a radical mechanism, especially in the presence of oxygen (air) and light.
Caption: Potential oxidative degradation pathway.
2. Hydrolysis of the Chloro Group:
The chlorine atom at the 6-position of the benzimidazole ring is on an aromatic system and is generally not highly susceptible to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, or in the presence of potent nucleophiles, nucleophilic aromatic substitution could occur, though likely requiring forcing conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Study on the hydrolysis of 2-chlorobenzamide. | Sigma-Aldrich [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. Managing the challenge of chemically reactive metabolites in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for dealing with reactive intermediates in drug discovery and development. | Semantic Scholar [semanticscholar.org]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part III. Preparation of 2-alkoxybenzimidazoles from 2-chloro-1-isopropenylbenzimidazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
optimizing reaction conditions for synthesizing benzimidazole derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of benzimidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged scaffold. Instead of a rigid protocol, we offer a dynamic resource structured around the real-world challenges encountered in the lab. Here, we diagnose common problems, explain the underlying chemical principles, and provide field-tested solutions to streamline your research and development efforts.
Part 1: Troubleshooting Guide - From Low Yields to Impure Products
This section addresses the most frequent and frustrating issues encountered during benzimidazole synthesis. We adopt a question-and-answer format to provide direct, actionable advice.
Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?
Low yield is a multifaceted problem. A systematic evaluation of your reaction parameters is the most efficient way to identify the root cause.
Expert Analysis: The condensation of an o-phenylenediamine with an aldehyde or carboxylic acid is sensitive to several factors. The issue often lies in one of three areas: reagent integrity, reaction equilibrium, or catalyst efficacy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield benzimidazole synthesis.
Detailed Solutions:
-
Reagent Quality:
-
o-Phenylenediamine (OPDA) Purity: This is the most common culprit. OPDA is highly susceptible to air oxidation, which forms colored, polymeric impurities that inhibit the reaction.[1][2]
-
Solution: Use freshly purchased, high-purity OPDA. If the material is old or discolored, purify it by recrystallization from water with the addition of a reducing agent like sodium dithionite, followed by treatment with activated carbon.[1]
-
-
Aldehyde/Carboxylic Acid Purity: Impurities in the electrophile can also lead to side reactions or catalyst deactivation. Ensure the purity of this reagent.
-
Stoichiometry: An incorrect molar ratio is a simple but common error. For 2-substituted benzimidazoles, a 1:1 ratio of OPDA to the aldehyde or acid is standard.[1] For 1,2-disubstituted products, a 1:2 ratio is often required, though selectivity can be an issue.[3]
-
-
Reaction Conditions:
-
Catalyst Choice: Many syntheses require a catalyst to proceed efficiently. The choice depends on the substrates.[4]
-
Acid Catalysts: For condensations with carboxylic acids (Phillips-Ladenburg reaction), strong acids like HCl are traditional.[5] For aldehydes, milder acids like p-toluenesulfonic acid (p-TsOH) or even ammonium chloride can be effective.[6][7]
-
Lewis Acids: Catalysts like Erbium(III) triflate (Er(OTf)₃) or Indium(III) triflate (In(OTf)₃) are highly efficient, especially for aldehyde condensations.[4][8][9]
-
Heterogeneous Catalysts: Systems like Au/TiO₂ or MgO@DFNS offer the advantage of easy removal by filtration, simplifying purification.[4][10]
-
-
Solvent Selection: The solvent significantly influences reaction rates and solubility. Polar solvents like ethanol, methanol, and acetonitrile are excellent starting points.[4][8][10] A solvent screen is a crucial optimization step.
-
Temperature and Time: Some reactions are complete within hours at room temperature with the right catalyst, while others require heating to reflux for extended periods.[4][7] Monitor the reaction by TLC or LC-MS to determine the optimal time and to see if the reaction has stalled.[2]
-
Q2: My final product is dark and difficult to purify. What causes these colored impurities and how can I prevent them?
Expert Analysis: Dark coloration is almost always a sign of oxidation. This can happen to the OPDA starting material before the reaction begins, or to the benzimidazole product under harsh oxidative conditions.
Solutions:
-
Protect from Air: If your OPDA is particularly sensitive, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[2]
-
Use OPDA Salts: Starting with o-phenylenediamine dihydrochloride can sometimes yield cleaner reactions and reduce colored impurities.[11]
-
Control the Oxidant: When synthesizing from aldehydes, an oxidative step is required to convert the dihydrobenzimidazole intermediate to the final product.[12] If using an external oxidant, ensure accurate stoichiometry. Over-oxidation can lead to undesired byproducts like benzimidazole N-oxides.[2] Often, air itself is a sufficient oxidant.
-
Purification Strategy:
Q3: I'm trying to synthesize a 2-substituted benzimidazole, but I'm getting a mixture of the desired product and the 1,2-disubstituted version. How do I improve selectivity?
Expert Analysis: This is a classic selectivity challenge when using aldehydes as the electrophile. The initially formed 2-substituted benzimidazole still has a reactive N-H bond, which can react with a second molecule of the aldehyde to form a 1,2-disubstituted product.
Controlling Selectivity:
-
Stoichiometry Control: The most straightforward approach is to adjust the reactant ratio. Using an excess of the o-phenylenediamine (e.g., a 4:1 amine to aldehyde ratio) can heavily favor the formation of the mono-substituted product.[3]
-
Catalyst Selection: The choice of catalyst can strongly influence selectivity. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted products when that is the desired outcome, implying that other catalysts might favor the 2-substituted product.[3][4] Careful screening is essential.
-
Reaction Conditions: Lowering the reaction temperature can sometimes slow down the second substitution reaction more than the initial cyclization, improving selectivity for the 2-substituted product.
Reaction Mechanism Overview:
Caption: Simplified mechanism for forming 2- and 1,2-disubstituted benzimidazoles.
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the main synthetic routes to benzimidazoles?
The two most foundational methods are the Phillips-Ladenburg reaction (condensation with carboxylic acids) and the Weidenhagen reaction (condensation with aldehydes).[7][12] Modern variations often employ advanced catalysts, microwave irradiation, or ultrasound assistance to improve reaction times, yields, and environmental friendliness.[9][12][14]
Q5: How do I choose the best catalyst for my synthesis?
Catalyst selection is substrate-dependent.
-
For broad applicability and simple setups: Ammonium chloride (NH₄Cl) is a cost-effective and surprisingly effective catalyst for condensations with both acids and aldehydes.[7]
-
For high efficiency and mild conditions: Lewis acids like Er(OTf)₃ are excellent choices, often enabling reactions at room temperature.[9]
-
For green chemistry and easy workup: Heterogeneous catalysts like supported gold nanoparticles or reusable metal-organic frameworks are ideal as they can be filtered off after the reaction.[10][15][16]
Q6: What are the advantages of using microwave-assisted synthesis?
Microwave-assisted synthesis offers several key advantages over conventional heating:
-
Drastically Reduced Reaction Times: Reactions that take hours can often be completed in minutes.[9][12]
-
Improved Yields: Rapid, uniform heating can minimize the formation of side products, leading to cleaner reactions and higher yields.[9]
-
Energy Efficiency: Microwave reactors are generally more energy-efficient than traditional oil baths or heating mantles.
Part 3: Data & Protocols
Comparative Table of Catalytic Systems
The choice of catalyst and conditions dramatically affects the outcome. The table below summarizes results for the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde, providing a comparative overview.
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| None | Water | 100 | 24 | Low | [4] (Implied) |
| NH₄Cl | Chloroform | Room Temp | 4 | 92 | [4] |
| 10 wt% MgO@DFNS | Ethanol | Room Temp | 4 | 98 | [4][10] |
| Au/TiO₂ | CHCl₃:MeOH | 25 | 2 | 95 | [10][15] |
| Er(OTf)₃ (10 mol%) | Water | 80 | 0.6 | 54 (1b) | [3] |
| Microwave (AcOH) | Acetic Acid | MW | 0.1 | 95 | [17] |
Note: Yields may correspond to 2-substituted or 1,2-disubstituted products (e.g., entry for Er(OTf)₃ yields product 1b ).
General Experimental Protocols
Protocol 1: Ammonium Chloride Catalyzed Synthesis of 2-Phenylbenzimidazole [4]
-
Setup: To a stirred solution of o-phenylenediamine (1 mmol, 108 mg) in chloroform (5 mL) in a round-bottom flask, add ammonium chloride (4 mmol, 214 mg).
-
Reaction: Add benzaldehyde (1 mmol, 106 mg, 102 µL) to the mixture.
-
Monitoring: Continue stirring the reaction at room temperature for four hours. Monitor the progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).
-
Workup: Upon completion, quench the reaction with water (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization from ethanol/water.
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [9]
-
Setup: In a microwave-safe vessel, combine the N-substituted-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Erbium(III) triflate (Er(OTf)₃) (0.01 mmol, 1 mol%).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 60 °C for 5-10 minutes.
-
Workup: After irradiation, cool the vessel to room temperature. Add water and extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijariie.com [ijariie.com]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. mdpi.com [mdpi.com]
- 16. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for benzimidazole synthesis from o-phenylenediamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of benzimidazoles from o-phenylenediamine (OPD). This document is designed for researchers, chemists, and drug development professionals. It addresses common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your experimental design.
General Reaction Overview: The Phillips-Ladenburg Condensation
The most common and robust method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine (OPD) with a carboxylic acid or its derivative (e.g., ester, orthoester).[1][2][3][4] The reaction is typically facilitated by heat and often employs an acid catalyst, such as hydrochloric acid, polyphosphoric acid (PPA), or p-toluenesulfonic acid (p-TsOH), to drive the dehydration and cyclization process.[1][5][6][7]
General Experimental Workflow
The following diagram outlines the typical workflow for a Phillips-Ladenburg benzimidazole synthesis.
Caption: General workflow for benzimidazole synthesis.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Low or No Product Yield
Q1: My reaction has run for the specified time, but TLC analysis shows mostly unreacted starting material. What are the likely causes?
A1: This is a common issue often related to insufficient activation energy or reactant quality. Consider the following points:
-
Reaction Temperature: The Phillips condensation often requires significant heat to drive the final, irreversible dehydration and cyclization steps.[4][8] While some aliphatic acids react at 100°C, many aromatic or sterically hindered acids require higher temperatures, sometimes up to 180°C or more.[6][9]
-
Actionable Advice: Gradually increase the reaction temperature in 10-20°C increments. If using a high-boiling solvent like toluene or xylene, ensure you are reaching reflux. For neat reactions, ensure uniform heating.
-
-
Catalyst Activity: Acid catalysts are crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[7] If the catalyst is old, hydrated, or absent, the reaction will be exceedingly slow.
-
Purity of o-Phenylenediamine (OPD): OPD is highly susceptible to air oxidation, which turns the typically white or light-tan solid into a dark purple or brown substance.[10] Oxidized OPD is less reactive and introduces impurities.
-
Actionable Advice: Use high-purity OPD. If your starting material is discolored, consider purifying it by recrystallization or sublimation before use. Always store OPD under an inert atmosphere (Nitrogen or Argon) and protected from light.
-
Q2: I am using an aldehyde instead of a carboxylic acid, and my yield is very low. Why is this different?
A2: The reaction of OPD with an aldehyde (the Weidenhagen reaction) proceeds through a different intermediate and requires an oxidative step to form the aromatic benzimidazole ring.[2][11] Without an oxidant, the reaction can stall at the dihydrobenzimidazole intermediate.
-
Causality: The initial condensation of OPD and an aldehyde forms a Schiff base, which cyclizes to a 1,2-dihydrobenzimidazole. This intermediate must then be oxidized to form the final aromatic product.
-
Actionable Advice:
-
Introduce an Oxidant: The reaction is best performed under oxidative conditions.[11] This can be as simple as bubbling air through the reaction mixture or, more reliably, by adding a stoichiometric oxidant like copper(II) acetate, manganese dioxide (MnO₂), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[11][12]
-
Inert Atmosphere is Detrimental: Unlike the carboxylic acid route, running this reaction under a nitrogen or argon atmosphere will inhibit the desired oxidation and lead to poor yields unless a specific oxidizing agent is added.
-
Category 2: Side Products and Purification Issues
Q3: My crude product is a dark, tarry, or polymeric material that is difficult to handle.
A3: This is almost always caused by the oxidation of the o-phenylenediamine starting material, either before or during the reaction.[10] High temperatures can accelerate this process.
-
Mechanism of Side Reaction: OPD can undergo oxidative polymerization to form complex, colored phenazine-like structures. This process is often catalyzed by trace metals and air.
-
Preventative Measures:
-
Inert Atmosphere: For the Phillips (carboxylic acid) reaction, running the experiment under a nitrogen or argon atmosphere is highly recommended to protect the sensitive diamine.[10]
-
Degas Solvents: Before starting the reaction, degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.
-
Use OPD-Dihydrochloride Salt: Using the dihydrochloride salt of o-phenylenediamine can sometimes reduce colored impurities, as the protonated amines are less susceptible to oxidation.[13]
-
Q4: After neutralization, I get a very fine, almost colloidal precipitate that is impossible to filter.
A4: This can happen during the work-up when the pH is changed too rapidly, causing the product to "crash out" of the solution as extremely small particles.
-
Actionable Advice:
-
Slow, Controlled Neutralization: Add the neutralizing base (e.g., 10% NaOH) solution slowly and with vigorous stirring.[14][15] Adding it dropwise to a cooled solution allows for the formation of larger, more easily filterable crystals.
-
"Salting Out": If the product is slightly water-soluble, adding a saturated solution of sodium chloride after neutralization can sometimes help coagulate the product and improve filtration.
-
Extraction: If filtration fails, consider re-acidifying the mixture to re-dissolve the product, then extracting the aqueous layer with an organic solvent (like ethyl acetate) after neutralization.
-
Q5: How can I effectively purify my crude benzimidazole? The color won't go away.
A5: Colored impurities are common and often require specific techniques to remove.
-
Recrystallization with Activated Carbon: This is the most effective first step. Dissolve your crude product in a suitable boiling solvent (water, ethanol/water, or toluene are common).[14][16] Add a small amount (1-2% by weight) of activated carbon (Norite/charcoal) and continue to heat for 10-15 minutes.[14] The carbon will adsorb many of the large, colored, polymeric impurities. Filter the hot solution through a pre-heated funnel containing celite or filter paper to remove the carbon, then allow the filtrate to cool slowly.[14]
-
Potassium Permanganate Treatment: For stubborn discoloration, a mild oxidation of impurities can be effective.[14] Dissolve the product in boiling water, and add a potassium permanganate solution dropwise until a faint pink color persists. The permanganate oxidizes colored impurities. Then, add sodium bisulfite to quench the excess permanganate until the solution is colorless again before adding activated carbon and proceeding as above.[14]
-
Column Chromatography: If recrystallization fails, column chromatography is a reliable method for removing polar, colored impurities.[10] A silica gel column using a gradient of ethyl acetate in hexanes is a common starting point.
Category 3: Mechanistic & Selectivity Problems
Q6: I am trying to synthesize a 1,2-disubstituted benzimidazole, but I keep getting the 2-substituted product as the major product.
A6: The formation of 1,2-disubstituted vs. 2-substituted benzimidazoles is a known selectivity challenge, particularly when using aldehydes.[17] The outcome is highly dependent on stoichiometry and reaction conditions.
-
Controlling Factors: To favor the 1,2-disubstituted product, you typically need to react the initially formed 2-substituted benzimidazole with another equivalent of an aldehyde (to form the N-benzyl group) or an alkylating agent. A one-pot synthesis often requires a higher ratio of aldehyde to diamine (e.g., 2:1 or greater) and specific catalysts like Erbium(III) triflate (Er(OTf)₃) which can promote the second N-alkylation step.[13][17]
-
Actionable Advice: To selectively synthesize the 1,2-disubstituted product, a two-step approach is often more reliable:
-
First, synthesize and isolate the 2-substituted benzimidazole using a 1:1 ratio of OPD and the first aldehyde/carboxylic acid.
-
In a second step, deprotonate the N-H of the isolated benzimidazole with a base (like NaH) and then add the second electrophile (e.g., benzyl bromide) to alkylate the nitrogen.
-
Reaction Mechanism and Common Pitfalls
The following diagram illustrates the accepted mechanism for the Phillips-Ladenburg condensation and highlights key points where side reactions can occur.
Caption: Mechanism of benzimidazole formation and key side reaction.
Summary of Recommended Reaction Conditions
The optimal conditions for benzimidazole synthesis are highly dependent on the specific substrates used. The following table provides general guidelines for common scenarios.
| Reactant Type | Typical Catalyst | Solvent | Temperature (°C) | Key Considerations |
| Aliphatic Carboxylic Acid | 4M HCl or p-TsOH | Water or neat | 100 - 120 | Generally high yields; reaction can be exothermic.[7][14] |
| Aromatic Carboxylic Acid | Polyphosphoric Acid (PPA) | PPA (as solvent) | 150 - 200 | PPA is viscous; ensure good stirring. Work-up involves quenching in ice water.[6] |
| Aldehyde | Cu(OAc)₂ or MnO₂ | Ethanol or Acetonitrile | 60 - 80 | Requires an oxidant for aromatization. Do not use an inert atmosphere unless adding an oxidant.[11] |
| Microwave-Assisted | Various (e.g., Er(OTf)₃, DDQ) | Ethanol, Water | 60 - 120 | Can dramatically reduce reaction times and improve yields.[12][18] |
Standard Protocol: Synthesis of 2-Methylbenzimidazole
This protocol is a reliable starting point adapted from established literature procedures.[14]
Materials:
-
o-Phenylenediamine (5.4 g, 0.05 mol)
-
Glacial Acetic Acid (3.0 g, 0.05 mol)
-
4M Hydrochloric Acid (25 mL)
-
10% Sodium Hydroxide solution
-
Activated Carbon
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (5.4 g) and 4M HCl (25 mL). Swirl to dissolve.
-
Reagent Addition: Add glacial acetic acid (3.0 g) to the solution.
-
Reaction: Gently reflux the mixture using a heating mantle for 2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the OPD spot.
-
Work-up: Cool the flask to room temperature in an ice bath. Slowly add 10% NaOH solution with constant swirling until the solution is just alkaline to litmus paper. A precipitate will form.
-
Isolation: Collect the crude product by suction filtration using a Büchner funnel. Wash the solid thoroughly with cold water (2 x 25 mL).
-
Purification: Transfer the crude solid to a beaker containing 200 mL of water. Heat the suspension to boiling to dissolve the product. Add activated carbon (approx. 0.2 g) and continue boiling for 10 minutes.
-
Filtration & Crystallization: Filter the hot solution rapidly through a pre-heated funnel. Allow the filtrate to cool to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Final Product: Collect the white, needle-like crystals by suction filtration, wash with a small amount of ice-cold water, and dry at 100°C. Expected yield: ~75-85%. Melting point: 175-177°C.
References
- 1. ijariie.com [ijariie.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orientjchem.org [orientjchem.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 17. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 18. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 6-Chloro-2-hydrazino-1H-benzimidazole
Welcome to the technical support center for the synthesis of 6-chloro-2-hydrazino-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in scientific principles and practical experience.
Introduction: The Synthetic Challenge
The synthesis of this compound is a critical process for the development of various pharmaceutical agents. The core of this synthesis typically involves a two-step process: the formation of a 2-chlorobenzimidazole intermediate, followed by nucleophilic substitution with hydrazine. While straightforward on a lab scale, scaling up this process introduces significant challenges related to reaction control, impurity profiles, and safety. This guide aims to provide a comprehensive resource to overcome these hurdles.
The primary synthetic route involves the reaction of 4-chloro-o-phenylenediamine with a suitable one-carbon electrophile to form the benzimidazole core, which is then chlorinated and subsequently reacted with hydrazine.[1][2][3] A common and effective method for the second step is the reaction of 2,6-dichloro-1H-benzimidazole with hydrazine hydrate.
Visualizing the Core Synthesis Pathway
Caption: General synthetic route to this compound.
Troubleshooting Guide: From Precursor to Product
This section addresses specific issues that may arise during the scale-up synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield and/or Incomplete Conversion in the Chlorination Step
Symptoms:
-
TLC or HPLC analysis shows significant amounts of starting material (6-chloro-1,3-dihydro-2H-benzimidazol-2-one) remaining after the reaction.
-
The isolated yield of 2,6-dichloro-1H-benzimidazole is consistently below expectations.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient Chlorinating Agent | The reaction between the benzimidazolone and the chlorinating agent (e.g., POCl₃) is a stoichiometric process.[4][5] Insufficient reagent will lead to incomplete conversion. | 1. Verify Stoichiometry: Ensure at least 2 molar equivalents of POCl₃ are used. For scale-up, a slight excess (e.g., 2.2 equivalents) may be beneficial to drive the reaction to completion. 2. Reagent Quality: Use fresh, high-purity POCl₃. Older stock can hydrolyze, reducing its efficacy. |
| Inadequate Reaction Temperature | The chlorination reaction requires sufficient thermal energy to overcome the activation barrier. Temperatures that are too low will result in slow or stalled reactions. | 1. Temperature Monitoring: Use a calibrated temperature probe placed directly in the reaction mixture. 2. Optimize Temperature: A typical temperature range for this reaction is 100-110°C.[4] If the reaction is sluggish, a modest increase to 115°C can be attempted, while monitoring for side product formation. |
| Poor Mixing/Agitation | In a larger reactor, inefficient stirring can lead to localized temperature gradients and poor mass transfer, preventing the reactants from coming into contact effectively. | 1. Mechanical Stirring: Employ a properly sized overhead stirrer with a suitable impeller (e.g., anchor or pitched-blade turbine) to ensure good mixing. 2. Baffling: If using a round-bottom flask or reactor, consider adding baffles to improve turbulence and prevent vortexing. |
Problem 2: Formation of Impurities During Hydrazinolysis
Symptoms:
-
The final product is discolored (e.g., pink, brown) and difficult to purify.
-
HPLC or LC-MS analysis reveals multiple unexpected peaks.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Over-reaction/Dimerization | The product, this compound, can potentially react with the starting material, 2,6-dichloro-1H-benzimidazole, to form dimeric impurities. | 1. Controlled Addition: Add the 2,6-dichloro-1H-benzimidazole to a solution of hydrazine hydrate in a controlled manner (e.g., portion-wise or as a solution) to maintain an excess of hydrazine throughout the reaction. 2. Lower Reaction Temperature: While the reaction is often run at reflux, lowering the temperature to 80-90°C can sometimes minimize side reactions without significantly impacting the reaction rate. |
| Oxidation of Hydrazine/Product | Hydrazine and its derivatives can be susceptible to oxidation, especially at elevated temperatures and in the presence of atmospheric oxygen, leading to colored byproducts. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6] 2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. |
| Degradation of Starting Material | The 4-chloro-o-phenylenediamine starting material can be unstable and prone to oxidation, leading to colored impurities that carry through the synthesis.[7] | 1. Use High-Purity Starting Material: Source high-purity 4-chloro-o-phenylenediamine and store it under an inert atmosphere, protected from light. 2. Purification of Intermediate: If the 2,6-dichloro-1H-benzimidazole intermediate is discolored, consider purifying it (e.g., by recrystallization) before proceeding to the hydrazinolysis step. |
Problem 3: Difficulties with Product Isolation and Purification
Symptoms:
-
The product precipitates as a fine, difficult-to-filter solid.
-
Recrystallization attempts result in oiling out or poor recovery.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Rapid Precipitation | Quenching the reaction mixture too quickly or with a large volume of anti-solvent can lead to the formation of very small crystals or an amorphous solid that is difficult to handle. | 1. Controlled Quenching: Add the anti-solvent (e.g., water) slowly to the reaction mixture with vigorous stirring. 2. Seeding: If possible, add a small amount of pure product (seed crystals) during the quenching process to promote the growth of larger, more easily filterable crystals. |
| Inappropriate Recrystallization Solvent | The choice of solvent is critical for effective purification. An ideal solvent will dissolve the product well at elevated temperatures and poorly at room temperature, while impurities remain soluble at all temperatures. | 1. Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, water, and mixtures thereof) to identify a suitable recrystallization solvent system. 2. Trituration: If recrystallization is problematic, consider triturating the crude product with a solvent in which the product is sparingly soluble but the impurities are more soluble. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when working with hydrazine hydrate on a large scale?
A: Hydrazine hydrate is a hazardous substance that requires strict safety protocols.[6][8][9] Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[8][10] A face shield and apron are recommended when handling larger quantities.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][11]
-
Inert Atmosphere: Handle hydrazine hydrate under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive mixtures with air.[6]
-
Spill Management: Have a spill kit readily available. Small spills can be absorbed with an inert material, while larger spills may require dilution and neutralization.[8][11]
-
Incompatible Materials: Keep hydrazine hydrate away from oxidizing agents, acids, and metals.[11]
Q2: How can I monitor the progress of the reactions effectively during scale-up?
A: For both the chlorination and hydrazinolysis steps, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective monitoring techniques.
-
TLC: Provides a quick, qualitative assessment of the reaction progress. It is useful for determining the disappearance of the starting material.
-
HPLC: Offers a more quantitative analysis, allowing you to determine the relative amounts of starting material, product, and any major impurities. This is particularly important for scale-up to ensure consistent product quality.
Q3: What is the role of a catalytic amount of phenol in the synthesis of 2-chlorobenzimidazole?
A: In some preparations of 2-chlorobenzimidazole from the corresponding benzimidazolin-2-one using phosphoryl chloride (POCl₃), a catalytic amount of phenol is added.[12] It is believed to act as a catalyst by forming a more reactive intermediate with POCl₃, which then facilitates the chlorination of the benzimidazolin-2-one.
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2,6-dichloro-1H-benzimidazole
-
Reactor Setup: In a suitable glass-lined reactor equipped with an overhead stirrer, condenser, and temperature probe, charge 6-chloro-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 2.2 eq) to the reactor.
-
Reaction: Heat the mixture to 105-110°C with efficient stirring and maintain for 12-16 hours.[4]
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly, quench the reaction by adding it to a mixture of ice and water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Isolation: The product will precipitate as a solid. Isolate the solid by filtration, wash thoroughly with water, and dry under vacuum.
Protocol 2: Scale-Up Synthesis of this compound
-
Reactor Setup: In a suitable reactor, charge hydrazine hydrate (5.0 eq) and a suitable solvent (e.g., ethanol).
-
Reagent Addition: Under a nitrogen atmosphere, heat the hydrazine solution to 80°C. Add the 2,6-dichloro-1H-benzimidazole (1.0 eq) portion-wise over 1-2 hours, maintaining the internal temperature below 90°C.
-
Reaction: After the addition is complete, maintain the reaction at 80-85°C for 4-6 hours.
-
Monitoring: Monitor the reaction by HPLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Isolate the solid by filtration.
-
Purification: Wash the filter cake with cold ethanol and then water. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 4-Chloro-o-phenylenediamine | 95-83-0 [chemicalbook.com]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. 2-氯苯并咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
resolving solubility problems of 6-chloro-2-hydrazino-1H-benzimidazole in common solvents
Technical Support Center: 6-Chloro-2-hydrazino-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for resolving common solubility challenges encountered with this compound (CAS No. 99122-11-9). As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome these issues, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Answer: this compound is a heterocyclic compound that, like many benzimidazole derivatives, exhibits poor solubility in aqueous solutions.[1] Its planar structure and potential for strong intermolecular hydrogen bonding contribute to high crystal lattice energy, making it difficult for solvents to effectively solvate the molecule. An EPA T.E.S.T. prediction estimates its water solubility at approximately 893.97 mg/L, which is relatively low for many biological assays.[2] It is expected to be more soluble in polar aprotic organic solvents.
Q2: I am preparing a stock solution. Which organic solvent should I start with?
Answer: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful polar aprotic solvent capable of disrupting the intermolecular forces holding the compound's crystal structure together. If DMSO is not compatible with your experimental system, Dimethylformamide (DMF) is a suitable alternative.
Causality: The efficacy of solvents like DMSO and DMF stems from their ability to act as both hydrogen bond acceptors and donors, effectively competing with the intermolecular hydrogen bonds within the solid-state compound.
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I fix it?
Answer: This phenomenon, often called "solvent shock," occurs when the compound, highly soluble in the concentrated DMSO stock, is rapidly introduced into an aqueous buffer where it is poorly soluble. The abrupt change in solvent environment causes the compound to crash out of the solution.
Recommended Actions:
-
Optimize Dilution Strategy: Instead of a single large dilution, perform a serial dilution. A stepwise reduction of the organic solvent concentration allows for a more gradual environmental change.[3]
-
Use an Intermediate Solvent: Consider diluting the DMSO stock into a small volume of an intermediate solvent miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG), before the final dilution into your aqueous buffer.[3]
-
Vortex During Dilution: Add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This rapid mixing can help to disperse the compound molecules before they have a chance to aggregate and precipitate.
Q4: Can I use pH modification to improve the solubility of my compound?
Answer: Yes, pH modification is a highly effective strategy. The benzimidazole ring system contains basic nitrogen atoms, and the hydrazino group is also basic. In acidic conditions, these sites can become protonated, forming a more soluble salt.[4][5]
Expert Insight: The solubility of benzimidazoles is often pH-dependent.[3] By lowering the pH of your aqueous buffer, you can significantly increase the solubility of this compound. It is crucial, however, to ensure the final pH is compatible with your assay or biological system.
Part 2: Troubleshooting Guides & Advanced Solubilization Protocols
This section addresses more persistent solubility issues with detailed, step-by-step protocols.
Issue 1: Inadequate Solubility in Standard Organic Solvents (DMSO, DMF)
If you are unable to achieve your desired concentration even in neat DMSO or DMF, the following workflow should be initiated.
Caption: Logical workflow for troubleshooting poor organic solubility.
This protocol details the formation of a hydrochloride salt in situ to dramatically enhance solubility.
-
Preparation: Weigh the desired amount of this compound into a sterile glass vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the target concentration.
-
Initial Dissolution Attempt: Vortex the mixture vigorously for 2-3 minutes. If the compound remains undissolved or a suspension is present, proceed to the next step.
-
Acidification: Prepare a 1M stock of HCl in anhydrous isopropanol or use a commercially available solution. Add this acidic solution dropwise to the DMSO suspension while vortexing. Add just enough to achieve complete dissolution.
-
Causality: The addition of acid protonates the basic nitrogens on the benzimidazole and hydrazine moieties, forming a highly polar and much more soluble salt. This is a common and effective strategy for solubilizing basic heterocyclic compounds.[6]
-
-
Finalization: Once a clear solution is obtained, cap the vial tightly and store it at the recommended temperature, protected from light. Ensure you account for the minor volume change in your final concentration calculation.
Issue 2: Compound is Unstable or Incompatible with Low pH
If acidification is not a viable option for your experimental system, co-solvents or excipients can be used.
Co-solvents and other excipients can increase solubility by altering the bulk properties of the solvent or by forming non-covalent complexes with the compound.
Table 1: Common Co-solvents and Excipients for Solubility Enhancement
| Agent | Class | Mechanism of Action | Typical Concentration |
| Polyethylene Glycol (PEG 300/400) | Polymer | Reduces water polarity, enhances wetting. | 5-20% (v/v) |
| Propylene Glycol (PG) | Co-solvent | Similar to PEG, often used in formulations. | 5-20% (v/v) |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Cyclodextrin | Encapsulates the hydrophobic compound in its central cavity, presenting a hydrophilic exterior.[1] | 1-10% (w/v) |
| Polysorbate 80 (Tween® 80) | Surfactant | Forms micelles that encapsulate the compound. | 0.1-2% (v/v) |
This experiment will determine if cyclodextrin complexation can enhance the aqueous solubility of your compound.
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen buffer.[3]
-
Compound Addition: Add an excess amount of this compound to each cyclodextrin solution in separate vials. Ensure undissolved solid is visible.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.
-
Sampling & Analysis: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Data Interpretation: Plot the concentration of the dissolved compound against the concentration of HPβCD. A linear increase in solubility with increasing HPβCD concentration indicates the formation of a soluble inclusion complex.
Caption: Protonation of the basic benzimidazole yields a soluble salt.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (99122-11-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
methods to prevent degradation of 6-chloro-2-hydrazino-1H-benzimidazole during reactions
Welcome to the technical support center for 6-chloro-2-hydrazino-1H-benzimidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. As a hydrazine-substituted heterocyclic compound, it possesses unique reactivity that, while valuable, can also present stability challenges. This document provides in-depth, field-proven insights and troubleshooting protocols to help you prevent degradation, maximize yields, and ensure the integrity of your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning a dark brown/black color. What is the likely cause and how can I prevent it?
A1: The discoloration you are observing is a classic indicator of oxidation. The hydrazino group (-NHNH₂) is highly susceptible to aerial oxidation, which can lead to the formation of colored, often polymeric, byproducts and a significant reduction in the active reagent.
Prevention Strategy:
-
Inert Atmosphere: The most effective preventative measure is to conduct your reaction under an inert atmosphere. Purge your reaction vessel with an inert gas (e.g., Argon or Nitrogen) before adding reagents and maintain a positive pressure of the gas throughout the experiment.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.
Q2: I am experiencing low yields in my hydrazone formation reaction. Besides oxidation, what other degradation pathways should I consider?
A2: Low yields can stem from several issues. One common pathway is the hydrolysis of the target hydrazone product, which is an equilibrium reaction catalyzed by acid.[1] While the 2-hydrazino-1H-benzimidazole starting material is relatively stable, the resulting C=N bond of the hydrazone can be labile, especially under acidic aqueous conditions during workup.[1][2]
Prevention Strategy:
-
pH Control: Maintain a neutral or slightly basic pH during aqueous workups. Avoid prolonged exposure to acidic conditions. If an acid catalyst is used for the condensation, it should be neutralized before extraction or purification.
-
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize water content, thereby limiting potential hydrolysis of the product.
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage is critical to prevent degradation before the compound is even used. Given its sensitivity to oxygen and potentially light, the following conditions are recommended:
-
Storage: Store the solid compound in a tightly sealed, opaque container (e.g., an amber vial) under an inert atmosphere. For long-term storage, refrigeration at 2-8°C is advisable.
-
Handling: When weighing and dispensing the reagent, work quickly and, if possible, in a glovebox or under a localized stream of inert gas to minimize exposure to air.
Q4: How can I monitor the integrity of my this compound starting material during the reaction?
A4: Regular monitoring is key to troubleshooting.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of your starting material and the formation of products and byproducts. The appearance of new, unidentified spots may indicate degradation.
-
LC-MS/HPLC: For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is ideal.[3][4] You can track the peak corresponding to your starting material (m/z for C₇H₇ClN₄ is approx. 182.61[5]) and see if other degradation peaks appear over time.
Troubleshooting Guide: Degradation During Reactions
This section provides a structured approach to identifying and solving common issues encountered when using this compound.
| Observed Issue | Potential Cause | Underlying Mechanism & Rationale | Recommended Solution & Protocol |
| Reaction Discoloration (Yellow → Brown/Black) | Oxidation | The lone pairs on the hydrazine nitrogens are easily oxidized by atmospheric O₂, leading to diazene intermediates which can decompose or polymerize into complex, colored mixtures. | 1. Implement Inert Atmosphere: Purge the flask with argon/nitrogen for 5-10 minutes. 2. Use Degassed Solvents: Sparge your solvent with argon for 20 minutes prior to use. 3. Add Antioxidants (Optional): In some cases, a small amount of a reducing agent like sodium bisulfite can be tolerated, but this must be tested for compatibility with your desired reaction. |
| Low Yield of Hydrazone Product | Hydrolysis of Product | The C=N bond of the hydrazone is susceptible to acid-catalyzed hydrolysis, reverting back to the starting hydrazine and carbonyl compound.[1] This is especially problematic during acidic aqueous workups. | 1. Neutralize Before Workup: If an acid catalyst was used, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) before extraction. 2. Minimize Water Contact: Perform extractions quickly and ensure organic layers are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation. |
| Multiple Unidentified Byproducts on TLC/LC-MS | Thermal Degradation | While many syntheses involving this compound use reflux, prolonged exposure to high temperatures, especially in the presence of impurities or incompatible solvents, can cause decomposition of the benzimidazole ring or side reactions of the hydrazine group. | 1. Optimize Temperature: Run a temperature screen to find the minimum temperature required for the reaction to proceed at a reasonable rate. Start at a lower temperature (e.g., 50°C) and gradually increase if necessary. 2. Limit Reaction Time: Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed to avoid over-incubation. |
| Incomplete Reaction/Stalled Conversion | Poor Reagent Nucleophilicity | The nucleophilicity of the terminal -NH₂ group is pH-dependent. In strongly acidic conditions, the hydrazine can be protonated, significantly reducing its nucleophilicity and stalling the reaction. | 1. Use Catalytic Acid: For reactions like hydrazone formation, use only a catalytic amount of acid (e.g., a few drops of acetic acid) rather than stoichiometric amounts. 2. Buffer the System: If compatible with your chemistry, consider using a buffer system (e.g., an acetate buffer) to maintain an optimal pH (typically 4-6) for condensation. |
Experimental Protocols
Protocol 1: Monitoring Degradation via HPLC
This protocol provides a method to assess the stability of this compound under your specific reaction conditions.
Objective: To quantify the degradation of the starting material over time.
Materials:
-
This compound
-
Reaction solvent (e.g., Ethanol)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Prepare a Stock Solution: Accurately weigh and prepare a 1 mg/mL stock solution of this compound in your reaction solvent.
-
Set up Reaction Conditions: In a vial, replicate your reaction conditions (solvent, temperature, any catalysts or reagents except the primary co-reactant) but use the stock solution.
-
Time Zero (T=0) Sample: Immediately after setup, withdraw a small aliquot (e.g., 10 µL), dilute it 100-fold with the mobile phase mixture (e.g., 50:50 A:B), and inject it into the HPLC.
-
Incubate and Sample: Let the reaction vial stir under the intended conditions. Withdraw and prepare samples at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr).
-
HPLC Analysis:
-
Method: Run a gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the compound has a strong absorbance (e.g., 254 nm or 280 nm).
-
Analysis: Integrate the peak area of the this compound peak at each time point. A decrease in peak area over time, not accounted for by product formation, indicates degradation. The appearance and growth of new peaks correspond to degradation products.
-
Protocol 2: Optimized Synthesis of a Hydrazone Derivative under Inert Conditions
This protocol for a standard condensation reaction incorporates best practices to prevent degradation.
Objective: To synthesize a hydrazone from this compound and an aldehyde with minimal degradation.
Workflow Diagram:
Caption: Optimized workflow for hydrazone synthesis emphasizing degradation prevention.
Procedure:
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Assemble the glassware and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Degas your solvent (e.g., absolute ethanol) by sparging with argon for 20 minutes.
-
-
Reaction Setup:
-
Through the condenser, add the degassed ethanol, followed by the aldehyde (1.0 eq.).
-
Add the this compound (1.0 eq.).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
-
Execution:
-
Heat the mixture to a moderate temperature (e.g., 60-80°C). Many published procedures use reflux, but a lower temperature may suffice and reduce thermal stress.[6][7]
-
Maintain the inert atmosphere throughout the heating period.
-
Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (the product) has formed, it can be collected by filtration.
-
If the product is soluble, neutralize the catalyst by adding saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, butanol) or by column chromatography.[8]
Potential Degradation Pathways
Understanding the "why" behind these protocols requires a look at the potential chemical transformations that constitute degradation.
Caption: Key degradation pathways affecting reactions with this compound.
This diagram illustrates the two primary challenges: direct oxidation of the starting material and the potential for hydrolysis of the desired hydrazone product back to the starting materials. By controlling the atmosphere (eliminating O₂) and pH (minimizing H⁺ during workup), both of these detrimental pathways can be effectively suppressed.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
Validation & Comparative
A Comparative Guide to the Structural Validation of 6-chloro-2-hydrazino-1H-benzimidazole: The Definitive Role of X-ray Crystallography
Introduction: The Privileged Scaffold and the Imperative of Certainty
In the landscape of medicinal chemistry and drug development, the benzimidazole core is classified as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that can bind to a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The compound 6-chloro-2-hydrazino-1H-benzimidazole is a member of this vital class. Its potential therapeutic efficacy is fundamentally dictated by its three-dimensional structure, which governs its interactions with biological macromolecules.[1][5] Therefore, unambiguous determination of its atomic arrangement is not merely an academic exercise; it is a critical prerequisite for rational drug design and development.
This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, establishing why single-crystal X-ray crystallography stands as the gold standard. We will explore the causality behind the experimental choices in crystallography and contrast its definitive outputs with the inferential data from other common spectroscopic methods.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the 3D structure of molecules.[6] It provides a direct, high-resolution snapshot of the atomic arrangement in the solid state, revealing precise bond lengths, bond angles, and stereochemistry.[7] Unlike other techniques that provide data from which a structure is inferred, crystallography yields an electron density map—a direct image of the molecule's electronic distribution—that allows for an unambiguous structural solution.[8]
Experimental Workflow: From Powder to Final Structure
The journey from a synthesized powder to a validated crystal structure is a meticulous process. Each step is designed to ensure the quality and reliability of the final data.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Detailed Protocol: Structure Determination of this compound
1. Crystal Growth (The Most Critical Step):
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. The goal is to grow a single, well-ordered crystal free from defects, typically 0.03-0.3 mm in size.[7] Slow crystal growth is paramount as it allows molecules to pack in a highly ordered lattice, which is necessary for sharp diffraction.[9]
-
Protocol:
-
Dissolve the purified this compound powder in a minimal amount of a suitable solvent (e.g., a mixture of methanol and dichloromethane). The choice of solvent is critical; it must be one from which the compound has moderate solubility.
-
Employ the slow evaporation technique. Place the solution in a small vial, cover it with parafilm, and pierce a few small holes. Store in a vibration-free environment.
-
Alternatively, use vapor diffusion. Place the solution in a small open vial, and then place this vial inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.
-
Monitor for crystal growth over several days to weeks. Once suitable crystals have formed, carefully harvest one using a micromanipulator and mount it on a goniometer head.[7]
-
2. Data Collection:
-
Rationale: The mounted crystal is irradiated with a monochromatic X-ray beam. The crystal's ordered lattice diffracts the X-rays in a specific pattern of spots. By rotating the crystal, a complete sphere of diffraction data is collected.[9]
-
Protocol:
-
Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
-
Perform a data collection run, rotating the crystal through a series of angles while exposing it to X-rays and recording the resulting diffraction patterns.
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction data (a set of intensities and positions of spots) is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to create the final, highly accurate molecular model.
-
Protocol:
-
Data Integration and Scaling: Process the raw diffraction images to determine the intensity of each reflection.
-
Structure Solution: Use computational "direct methods" (e.g., with software like SHELXT) to determine the initial phases of the structure factors and generate a preliminary electron density map. From this map, an initial molecular model can be built.
-
Structure Refinement: Iteratively refine the atomic positions, occupancies, and thermal parameters against the experimental data using a least-squares minimization algorithm (e.g., with SHELXL). The goal is to minimize the difference between the observed diffraction pattern and the one calculated from the model.
-
Validation: The quality of the final structure is assessed using metrics like the R-factor (R1) and the Goodness-of-Fit (GooF). An R1 value below 5% for small molecules indicates a very good refinement. The final validated structure is typically reported in a Crystallographic Information File (CIF).
-
Comparative Analysis: Crystallography vs. Other Techniques
While powerful, techniques like NMR and Mass Spectrometry provide complementary, but ultimately less definitive, structural information compared to X-ray crystallography.
Caption: Comparison of X-ray Crystallography and Spectroscopic Methods.
Data Comparison Table
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Output | 3D atomic coordinates, electron density map[7] | Chemical shifts, coupling constants[10] | Mass-to-charge (m/z) ratio |
| Structural Info | Definitive: Absolute 3D structure, bond lengths, angles, conformation, intermolecular packing. | Inferred: Atomic connectivity (2D structure), proton/carbon environment, some conformational data (NOE).[11] | Molecular weight, elemental composition (HRMS), fragmentation patterns. |
| State of Matter | Solid (Crystal)[8] | Solution[8] | Gas phase ions |
| Key Advantage | Unambiguous and highly precise structural determination.[6] | Provides data on molecular dynamics and structure in a biologically relevant solution state.[12] | High sensitivity and accurate mass determination. |
| Key Limitation | The absolute requirement for a high-quality single crystal can be a significant hurdle.[13][14] | Structure is deduced, not directly observed; can be ambiguous for complex stereochemistry.[10] | Provides no direct information on 3D structure or atom connectivity. |
Expert Insights: Why Crystallography is Decisive for Benzimidazoles
For a molecule like this compound, several structural questions must be answered definitively for drug development:
-
Tautomeric Form: Does the molecule exist in the hydrazino or a tautomeric hydrazono form? While NMR can suggest the dominant form in solution, crystallography provides an unambiguous snapshot of the form present in the solid state.
-
Conformation: What is the precise orientation of the hydrazino group relative to the benzimidazole ring? This conformation is critical for how the molecule fits into a target's binding pocket.
-
Intermolecular Interactions: How do the molecules pack together? X-ray crystallography reveals the hydrogen bonding networks and potential π-π stacking interactions.[15][16] These same interactions (H-bonding, stacking) are crucial for how the molecule will bind to its biological target.[1]
While NMR can confirm the carbon-hydrogen framework and MS can confirm the molecular formula, only X-ray crystallography can directly answer these crucial three-dimensional questions with high precision, making it the indispensable final arbiter of the structure.
The structural validation of this compound, a promising scaffold in drug discovery, requires a multi-faceted analytical approach. Spectroscopic methods like NMR and mass spectrometry are essential for confirming connectivity and composition. However, for obtaining the definitive, high-resolution, three-dimensional structure necessary for understanding biological activity and driving structure-based drug design, single-crystal X-ray crystallography is unparalleled. Its ability to provide a direct image of the molecular architecture, complete with precise geometric parameters and intermolecular packing details, establishes it as the unequivocal gold standard in the field.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. people.bu.edu [people.bu.edu]
- 9. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 10. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. news-medical.net [news-medical.net]
- 13. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 14. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of Benzimidazole Derivatives: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, the benzimidazole scaffold holds a place of prominence due to its prevalence in a wide array of pharmacologically active agents. The method of synthesis chosen can dramatically impact not only the efficiency of the reaction but also its environmental footprint. This guide provides an in-depth, objective comparison between traditional conventional heating methods and modern microwave-assisted synthesis for the preparation of benzimidazole derivatives, supported by experimental data and detailed protocols.
The Fundamental Chemistry: Phillips-Ladenburg Reaction
The most common and versatile method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile) under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to form the benzimidazole ring.
Conventional Synthesis: The Tried-and-True Approach
Conventional synthesis, relying on standard laboratory heating equipment like reflux condensers and heating mantles, has been the bedrock of organic chemistry for over a century. This method is characterized by its straightforward setup and scalability.
Mechanistic Causality in Conventional Synthesis
In conventional heating, energy is transferred to the reaction mixture via conduction and convection. The vessel is heated from an external source, and this heat is then transferred to the solvent and reactants. This process can be slow and often leads to uneven heating, with the walls of the reaction vessel being significantly hotter than the bulk of the solution. This temperature gradient can sometimes lead to the formation of side products and decomposition of thermally sensitive molecules. The prolonged reaction times are often necessary to ensure that all reactants have sufficient energy to overcome the activation energy barrier.
Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, lauded for its ability to dramatically accelerate reaction rates and improve yields.[1] This technique utilizes microwave energy to directly heat the reactants and solvent, leading to a rapid and uniform increase in temperature.
The Engine of Acceleration: Microwave Heating Mechanisms
The efficiency of microwave synthesis stems from two primary heating mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture, such as the reactants and solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating. Similarly, any ions present in the mixture will move back and forth in the electric field, colliding with other molecules and generating heat. This direct and uniform heating of the bulk reaction mixture, rather than through the vessel walls, is a key advantage over conventional methods.[2]
Head-to-Head Comparison: Performance Metrics
The most compelling argument for adopting a new technology lies in its performance. The following table summarizes the key differences in performance between conventional and microwave-assisted synthesis of benzimidazole derivatives, based on published experimental data.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Hours (typically 2-8 hours)[3] | Minutes (typically 3-15 minutes)[3] |
| Yield | Moderate to Good | Good to Excellent (often 10-50% increase)[4][5] |
| Energy Consumption | Higher due to prolonged heating[3] | Lower due to shorter reaction times[6] |
| Purity | Often requires extensive purification | Generally higher purity, fewer byproducts[1] |
| Environmental Impact | Larger solvent volumes, higher energy use | Greener approach with less waste and energy consumption[6][7] |
Experimental Protocols: A Practical Demonstration
To provide a tangible comparison, detailed protocols for the synthesis of 2-phenylbenzimidazole, a representative derivative, are provided below for both methods.
Protocol 1: Conventional Synthesis of 2-Phenylbenzimidazole
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Ethanol
-
Concentrated Hydrochloric Acid
-
10% Sodium Hydroxide solution
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, Buchner funnel, and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
To this solution, add benzaldehyde (1.0 eq) and stir the mixture.
-
Slowly add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 4-6 hours.[4]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.
-
Dry the crude product completely.
-
For purification, recrystallize the crude 2-phenylbenzimidazole from ethanol to obtain a pure, crystalline solid.[4]
Protocol 2: Microwave-Assisted Synthesis of 2-Phenylbenzimidazole
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Sodium bisulfite (as an oxidant)
-
Dimethylformamide (DMF)
-
Microwave-safe reaction vessel with a pressure cap
-
Microwave reactor
-
Magnetic stirrer
-
Beakers, Buchner funnel, and filter paper
Procedure:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of sodium bisulfite in a minimal amount of DMF.
-
Seal the vessel with a pressure cap.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) and power for 5-10 minutes.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
If necessary, purify the product by recrystallization from an ethanol/water mixture.
Visualizing the Workflow
To further clarify the procedural differences, the following diagrams illustrate the workflows for both synthetic approaches.
Caption: Workflow for conventional synthesis of 2-phenylbenzimidazole.
Caption: Workflow for microwave-assisted synthesis of 2-phenylbenzimidazole.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of both reactions can be monitored by TLC to ensure completion. The identity and purity of the final product, 2-phenylbenzimidazole, can be confirmed by standard analytical techniques such as:
-
Melting Point: A sharp melting point close to the literature value (297-298 °C) indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will show characteristic peaks corresponding to the protons and carbons in the 2-phenylbenzimidazole structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretch, along with aromatic C-H and C=N stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-phenylbenzimidazole (194.24 g/mol ).
Conclusion: A Clear Advantage for Microwave Synthesis
While conventional heating methods for benzimidazole synthesis are well-established, the evidence overwhelmingly supports the superiority of microwave-assisted synthesis in a research and development setting. The dramatic reduction in reaction times, coupled with increased yields and a more favorable environmental profile, makes MAOS the more efficient, economical, and sustainable choice for the modern chemist.[1] The rapid and uniform heating provided by microwave irradiation not only accelerates reactions but often leads to cleaner products, simplifying the purification process.[3] For laboratories focused on high-throughput synthesis and green chemistry principles, the adoption of microwave technology is not just an advantage, but a necessity.
References
- 1. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-2-hydrazino-1H-benzimidazole Derivatives
Introduction: The Benzimidazole Scaffold as a Cornerstone of Medicinal Chemistry
The benzimidazole ring system, a fusion of benzene and imidazole, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its structural similarity to naturally occurring nucleotides enables it to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3][4][5] Consequently, this heterocyclic core is embedded in numerous FDA-approved drugs.[1][6]
The therapeutic potential of a benzimidazole-based compound is not inherent to the core alone; it is exquisitely sensitive to the nature and position of its substituents.[3][7][8] This guide focuses on a specific, highly versatile subclass: 6-chloro-2-hydrazino-1H-benzimidazole derivatives . The strategic placement of a chloro group at the 6-position and a hydrazino moiety at the 2-position creates a template ripe for chemical modification. The 2-hydrazino group, in particular, serves as a synthetic handle for introducing diverse chemical functionalities, most commonly through the formation of hydrazones.[9][10]
This document provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect the role of each component of the core scaffold, explore how subsequent derivatization impacts biological performance, and provide comparative data from experimental studies. The objective is to offer a clear, evidence-based guide for researchers engaged in the rational design of novel therapeutic agents based on this promising molecular framework.
Dissecting the Core Scaffold: An Analysis of Key Structural Features
The foundational this compound structure provides a unique combination of electronic and steric properties that are fundamental to its biological activity. Understanding the contribution of each component is the first step in rational drug design.
-
The Benzimidazole Nucleus: This bicyclic aromatic system is the anchor of the molecule. Its planar structure allows for effective π-π stacking interactions with aromatic residues in target proteins, while the nitrogen atoms can act as both hydrogen bond donors and acceptors.[1][2]
-
The 6-Chloro Substituent: The presence of a halogen, specifically chlorine, at the C-6 position is a critical design choice. This electron-withdrawing group modulates the electronic environment of the entire ring system. Furthermore, it significantly increases the lipophilicity of the scaffold, which can enhance its ability to permeate biological membranes and reach intracellular targets.[11] Studies on related benzimidazoles have consistently shown that 5-halo substituents are key features for potent antimicrobial activity.[5]
-
The 2-Hydrazino Moiety (-NHNH₂): Positioned at C-2, this functional group is the primary site for synthetic elaboration. Its nucleophilic terminal nitrogen readily reacts with aldehydes and ketones to form hydrazone linkages (-N=CH-).[9][12] This reaction transforms the core scaffold into a larger, more complex molecule, where the newly introduced substituent can explore additional binding interactions and profoundly influence the compound's overall pharmacological profile. The hydrazide-hydrazone moiety itself is a known pharmacophore associated with a broad range of biological activities.[10][13]
Below is a diagram illustrating the key functional regions of the core scaffold that are central to SAR studies.
Caption: Key functional regions of the core scaffold.
Structure-Activity Relationship (SAR) Analysis: From Core to Candidate
The vast majority of SAR studies on this scaffold involve the condensation of the 2-hydrazino group with various aldehydes to form a library of hydrazone derivatives. The resulting biological activity is a function of the interplay between the core scaffold and the newly introduced moiety.
Derivatization at the 2-Hydrazino Moiety: The Impact of the Hydrazone Substituent
The reaction of this compound with substituted aldehydes yields a series of Schiff bases. The nature of the substituent (R) on the aldehyde-derived phenyl ring is a primary determinant of biological potency.
-
Electronic Effects (Electron-Withdrawing vs. Electron-Donating Groups):
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs such as nitro (-NO₂) or additional halides (-Cl, -F) on the terminal phenyl ring often correlates with enhanced antimicrobial and anticancer activity. These groups can increase the acidity of the N-H proton and participate in specific hydrogen bonding or electrostatic interactions within the target's active site.
-
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH₃) or methyl (-CH₃) can have a variable impact. While in some cases they may improve activity, they often lead to a reduction in potency compared to their EWG-bearing counterparts.[13]
-
-
Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is crucial. For instance, in a series of antifungal benzimidazole phenylhydrazones, the relative potency of dichloro-substituted compounds against R. solani was found to be (2,4-dichloro) > (2,6-dichloro) > (2,5-dichloro), demonstrating that specific substitution patterns are required for optimal target engagement.[14]
-
Steric and Lipophilic Factors: The size and lipophilicity of the substituent play a significant role. Bulky groups can cause steric hindrance, preventing the molecule from fitting into a binding pocket. However, moderately lipophilic groups can improve membrane permeability, leading to better overall efficacy.[11]
Substitution at the N-1 Position of the Benzimidazole Ring
While derivatization of the 2-hydrazino group is most common, modification at the N-1 position offers another avenue to modulate activity. Alkylation or arylation at this position alters the molecule's three-dimensional shape and can eliminate a hydrogen bond donor capability. Studies on related 6-chloro-1H-benzimidazoles have shown that introducing various substituted groups at the N-1 position can lead to potent antimicrobial and anticancer agents.[15][16][17] This highlights the importance of exploring N-1 substitutions in concert with C-2 modifications.
The following diagram summarizes the key SAR findings for this scaffold.
Caption: Summary of key Structure-Activity Relationships.
Comparative Performance Data
To objectively compare the performance of various derivatives, quantitative data from biological assays are essential. The table below summarizes the in vitro activity of representative 6-chloro-1H-benzimidazole hydrazone derivatives against bacterial strains and cancer cell lines.
| Compound ID | R Group (Substituent on Phenylhydrazone) | Target Organism/Cell Line | Biological Activity (MIC/IC₅₀ in µg/mL) | Reference |
| Comp. 1 | 4-Chlorophenyl | Staphylococcus aureus | >31 (Zone of Inhibition in mm) | [9] |
| Comp. 2 | 4-Nitrophenyl | Staphylococcus aureus | >31 (Zone of Inhibition in mm) | [9] |
| Comp. 3 | 2,4-Dichlorophenyl | Rhizoctonia solani | 2.83 (EC₅₀) | [14] |
| Comp. 4 | 2,6-Dichlorophenyl | Rhizoctonia solani | 5.85 (EC₅₀) | [14] |
| Comp. 5 | 4-Fluorophenyl | MCF-7 (Breast Cancer) | 7.84 (IC₅₀) | [15][16] |
| Comp. 6 | 4-Chlorophenyl | MCF-7 (Breast Cancer) | 6.21 (IC₅₀) | [15][16] |
Note: The data is compiled from multiple sources and experimental conditions may vary. This table is for comparative illustration.
The data clearly indicates that substitutions on the terminal phenyl ring significantly impact potency. For instance, the presence of chloro and nitro groups leads to strong antibacterial activity.[9] In antifungal and anticancer assays, both the type and position of the halide substituent are critical for achieving high efficacy.[14][16]
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility is the cornerstone of scientific integrity. The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of the Core Intermediate (this compound)
This protocol outlines a common route to the key intermediate. The workflow is depicted in the diagram below.
Caption: Synthetic workflow for the core intermediate.
Step-by-Step Procedure:
-
Synthesis of 6-Chloro-1H-benzo[d]imidazole-2-thiol: A mixture of 4-chloro-o-phenylenediamine, carbon disulfide, and potassium hydroxide in ethanol is refluxed for several hours. Upon cooling, the reaction mixture is acidified to precipitate the product, which is then filtered, washed, and dried.
-
Synthesis of 6-Chloro-2-(methylthio)-1H-benzimidazole: The 2-thiol intermediate is dissolved in an appropriate solvent (e.g., ethanol) with a base (e.g., NaOH). Methyl iodide is added dropwise, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is isolated by filtration.
-
Synthesis of this compound: The 2-(methylthio) intermediate is refluxed with an excess of hydrazine hydrate in ethanol for an extended period (12-24 hours). The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield the final hydrazino intermediate.[12]
Protocol 2: General Synthesis of Hydrazone Derivatives (Schiff Base Formation)
-
Dissolve 1 equivalent of this compound in ethanol.
-
Add 1 equivalent of the desired substituted aromatic aldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.[9][13]
Protocol 3: In Vitro Antimicrobial Screening (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vivo Validation of 6-Chloro-2-Hydrazino-1H-Benzimidazole Derivatives
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Therapeutics
In the landscape of medicinal chemistry, the benzimidazole core is recognized as a "privileged structure".[1][2] This bicyclic aromatic compound, formed by the fusion of benzene and imidazole rings, serves as a foundational scaffold for a multitude of pharmacologically active agents.[3][4] Its structural similarity to natural purine nucleotides allows its derivatives to readily interact with various biological macromolecules, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and anthelmintic effects.[3][5]
This guide focuses on a specific, highly versatile subset: derivatives of 6-chloro-2-hydrazino-1H-benzimidazole . The introduction of a chloro group at the 6-position and a hydrazino moiety at the 2-position creates a key intermediate for synthesizing a rich library of benzimidazole-hydrazone compounds.[6][7] These hydrazones have demonstrated significant potential by combining the proven biological activity of the benzimidazole nucleus with the reactive and versatile hydrazone linker, leading to novel compounds with enhanced efficacy.[8] This document provides a comparative analysis of their therapeutic potential and outlines gold-standard protocols for their in vivo validation, designed for researchers and drug development professionals.
Mechanistic Landscape: Key Molecular Targets
The therapeutic efficacy of this compound derivatives is intrinsically linked to their ability to modulate critical cellular pathways. The specific mechanism of action is often dictated by the substituents attached to the core scaffold.
Anticancer Mechanisms
Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, often targeting multiple pathways implicated in tumor progression.[5]
-
Microtubule Disruption: A primary mechanism involves the inhibition of tubulin polymerization.[4] By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest in the G1 or G2/M phase and subsequent apoptosis.[4][9]
-
Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases that are crucial for cancer cell signaling. For instance, they can target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, thereby cutting off the tumor's blood supply.[8] Other targets include cyclin-dependent kinases (CDKs) like CDK4 and CDK6, which control cell cycle progression.[5]
-
PARP Inhibition: Some benzimidazoles act as Poly(ADP-ribose) polymerase (PARP) inhibitors, which is particularly effective in cancers with deficiencies in DNA repair mechanisms.[4][10]
Anti-inflammatory Mechanisms
Inflammation is a complex physiological response, and chronic inflammation is linked to numerous diseases. Benzimidazole derivatives can mitigate this response, primarily by targeting key enzymes in the inflammatory cascade.
-
COX Enzyme Inhibition: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), certain benzimidazole derivatives inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Antimicrobial Mechanisms
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzimidazole derivatives have shown broad-spectrum activity against various bacteria and fungi.[11][12]
-
Dihydrofolate Reductase (DHFR) Inhibition: One potential target for both antimicrobial and anticancer activity is the enzyme dihydrofolate reductase (DHFR).[13][14] DHFR is essential for the synthesis of nucleic acids and amino acids in both prokaryotic and eukaryotic cells. Selective inhibition of microbial DHFR can halt pathogen growth.
Comparative In Vivo Efficacy Analysis
Objective comparison against established standards is critical for evaluating the therapeutic potential of any new compound. Derivatives of 6-chloro-1H-benzimidazole have shown promising results that often rival or exceed those of current therapies.
Anticancer Performance vs. Standard Chemotherapeutics
In preclinical xenograft models, N-substituted 6-chloro-1H-benzimidazole derivatives have demonstrated potent anticancer activity.[13] Their efficacy is often comparable to standard-of-care agents like Paclitaxel.
-
Rationale for Comparison: Paclitaxel is a widely used chemotherapeutic that also functions as a microtubule stabilizer. Comparing a novel microtubule-destabilizing benzimidazole derivative against Paclitaxel provides a robust benchmark for assessing its cytotoxic potential through a related, yet distinct, mechanism.
Anti-inflammatory Activity vs. Standard NSAIDs
The carrageenan-induced paw edema model is a standard for assessing acute anti-inflammatory activity in vivo.[2][15] In this model, benzimidazole derivatives have shown edema inhibition comparable to established NSAIDs like diclofenac sodium.[2]
-
Rationale for Comparison: Diclofenac is a potent, non-selective COX inhibitor. A favorable comparison suggests that the novel benzimidazole derivative has significant anti-inflammatory potential, warranting further investigation into its COX selectivity and gastrointestinal side-effect profile.
Antimicrobial Potency vs. Standard Antibiotics/Antifungals
While in vivo antimicrobial data is often preceded by extensive in vitro screening, the Minimum Inhibitory Concentration (MIC) values provide a strong indication of potential efficacy. Benzimidazole derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to ciprofloxacin.[7][13] Similarly, they have shown antifungal activity against Candida albicans and Aspergillus niger comparable to fluconazole.[13]
-
Rationale for Comparison: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic, while fluconazole is a first-line triazole antifungal. Demonstrating similar or lower MIC values suggests that the benzimidazole scaffold is a viable starting point for developing new antimicrobial agents, particularly for combating resistant strains.[13]
Gold-Standard Protocols for In Vivo Validation
The transition from promising in vitro data to credible in vivo validation requires robust, well-controlled experimental protocols. The following methodologies represent standard practices in the field.
Protocol 3.1: Murine Xenograft Model for Anticancer Efficacy
This model is the cornerstone for evaluating anticancer efficacy in a living system, allowing for the assessment of a compound's effect on tumor growth, pharmacokinetics, and potential toxicity.[10]
Step-by-Step Methodology:
-
Cell Line and Animal Selection:
-
Select a human cancer cell line relevant to the intended therapeutic indication (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
Use immunocompromised mice (e.g., Athymic Nude or NSG mice) to prevent rejection of the human tumor graft. House animals in specific pathogen-free conditions.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of 1-5 x 10⁶ cancer cells in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers.
-
Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).[10] This critical step ensures that the average tumor volume is similar across all groups at the start of treatment.
-
-
Treatment Administration:
-
Vehicle Control Group: Receives the formulation vehicle only (e.g., 0.5% CMC, 5% DMSO in saline).
-
Test Compound Group(s): Receive the this compound derivative at various doses (e.g., 10, 30, 100 mg/kg), administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Positive Control Group: Receives a standard-of-care drug (e.g., Paclitaxel).
-
Administer treatment on a pre-determined schedule (e.g., daily, once every three days) for 2-4 weeks.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
The primary endpoint is reached when tumors in the control group reach a pre-determined maximum size (e.g., 1500-2000 mm³).[10]
-
Euthanize all animals, excise the tumors, and record their final weight.[10]
-
Process tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67, or apoptosis markers like cleaved caspase-3).
-
Protocol 3.2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This is a widely used and reproducible model for screening novel anti-inflammatory agents.[1][2] It mimics the acute phase of inflammation.
Step-by-Step Methodology:
-
Animal Selection and Acclimatization:
-
Use male or female Wistar rats or Swiss albino mice.
-
Acclimatize animals for at least one week before the experiment. Fast animals for 12 hours prior to the study to ensure uniform drug absorption.[2]
-
-
Grouping and Baseline Measurement:
-
Randomly assign animals to control and treatment groups (n=6-8 per group).
-
Measure the initial volume of the right hind paw of each animal using a digital plethysmometer. This serves as the baseline reading (V₀).
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., 1% Tween 80 in saline) orally.
-
Test Compound Group(s): Administer the benzimidazole derivative at various doses (e.g., 10, 20, 50 mg/kg, p.o.).
-
Positive Control Group: Administer a standard NSAID like Diclofenac Sodium (10 mg/kg, p.o.).[2]
-
-
Induction of Inflammation:
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[2]
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control x 100
-
-
Data Summary and Interpretation
Clear presentation of quantitative data is essential for comparing the performance of novel compounds.
Table 1: Comparative Anticancer Efficacy in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (mg) ± SEM | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1850 ± 150 | - |
| Benzimidazole Derivative A | 25 | 980 ± 95 | 47.0% |
| Benzimidazole Derivative A | 50 | 555 ± 70 | 70.0% |
| Paclitaxel (Positive Control) | 10 | 610 ± 82 | 67.0% |
Interpretation: In this representative data, Benzimidazole Derivative A demonstrates dose-dependent antitumor activity. At a 50 mg/kg dose, its efficacy (70.0% TGI) is comparable to, or slightly exceeds, that of the standard chemotherapeutic Paclitaxel, marking it as a strong candidate for further development.
Table 2: Comparative Anti-inflammatory Activity in a Rat Paw Edema Model
| Treatment Group | Dose (mg/kg) | % Edema Inhibition at 3 hours ± SEM |
| Vehicle Control | - | - |
| Benzimidazole Derivative B | 20 | 58.5% ± 4.2% |
| Benzimidazole Derivative B | 40 | 71.2% ± 5.1% |
| Diclofenac Sodium (Positive Control) | 10 | 68.9% ± 4.8% |
Interpretation: Derivative B shows significant, dose-dependent anti-inflammatory effects. The 40 mg/kg dose provides edema inhibition that is statistically similar to the potent NSAID Diclofenac, highlighting its therapeutic potential as an anti-inflammatory agent.[1]
Conclusion and Future Perspectives
The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents. Derivatives, particularly benzimidazole-hydrazones, have demonstrated compelling efficacy in preclinical in vivo models of cancer and inflammation, with performance often matching or exceeding that of established drugs.[2][13] The true potential of these compounds, however, can only be unlocked through rigorous and systematic validation.
Future research must focus not only on efficacy but also on comprehensive safety and pharmacokinetic profiling, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies.[13] The integration of molecular docking and in silico prediction can further accelerate the optimization process, leading to the development of next-generation benzimidazole-based therapies with improved potency and safety profiles.[5][14]
References
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 10. benchchem.com [benchchem.com]
- 11. rroij.com [rroij.com]
- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Spectroscopic Analysis of Substituted Benzimidazole Derivatives
Substituted benzimidazoles are a cornerstone of medicinal chemistry, demonstrating a vast array of biological activities including antimicrobial, antiviral, and antitumor properties.[1] The precise structural characterization of these derivatives is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of these compounds in drug discovery and development.[1] This guide provides a comparative spectroscopic analysis of substituted benzimidazole derivatives, offering insights into how different substituents impact their spectral properties. We will delve into the practical application and interpretation of UV-Visible, FT-IR, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques.
The Influence of Substituents on the Benzimidazole Scaffold
The benzimidazole core is a fused heterocyclic system composed of benzene and imidazole rings. This unique structure provides a stable aromatic system with sites for chemical modification, which in turn influences its biological and spectroscopic properties.[2] The type and position of substituents on the benzimidazole ring system significantly alter the electronic distribution and molecular vibrations, leading to characteristic changes in their spectra.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy provides valuable information about the electronic transitions within the benzimidazole ring system. The absorption maxima (λmax) are sensitive to the nature and position of substituents.
Generally, benzimidazole derivatives exhibit two main absorption bands in the UV region. For instance, a study on N-Butyl-1H-benzimidazole showed an experimental absorption peak at 248 nm and another near 295 nm.[3][4] The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption bands. For example, the presence of a tertiary amino group on the aromatic ring of a 2-arylbenzimidazole derivative promotes a bathochromic shift, moving the maximum absorption peak to a longer wavelength.[5]
Comparative UV-Vis Spectral Data of Substituted Benzimidazoles
| Substituent | Position | λmax (nm) | Effect | Reference |
| -H | - | ~243, ~278 | Unsubstituted core | [6] |
| -CH3 | 2 | Not specified | Alkyl substitution | [7] |
| -C6H5 | 2 | Not specified | Aryl substitution | [7] |
| N-Butyl | 1 | 248, 295 | N-alkylation | [3][4] |
| 2-Aryl with -SO3H | 5 | Shifted to longer wavelengths | Sulfonic acid group | [5] |
| 2-Aryl with -CN | 5 | Shifted to longer wavelengths | Cyano group | [5] |
| 2-Aryl with -COOH | 5 | Shifted to longer wavelengths | Carboxyl group | [5] |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the benzimidazole derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).
-
Instrumentation: Use a double-beam UV-Visible spectrophotometer.
-
Blank Correction: Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.
-
Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
FT-IR Spectroscopy: Identifying Functional Groups and Molecular Vibrations
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of the benzimidazole core and its substituents provide a unique fingerprint for each derivative.
Key characteristic peaks for the benzimidazole scaffold include:
-
N-H Stretching: A broad peak typically observed in the range of 3100-3400 cm⁻¹, which can be influenced by hydrogen bonding.[7]
-
C=N Stretching: A sharp peak around 1620-1630 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the region of 1400-1600 cm⁻¹.
-
C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.
-
C-H Bending (Aromatic): Peaks in the fingerprint region (below 1000 cm⁻¹).
The presence of substituents will introduce additional characteristic absorption bands. For example, a carbonyl group (C=O) in a substituent will show a strong absorption band in the range of 1650-1750 cm⁻¹.
Comparative FT-IR Spectral Data of Substituted Benzimidazoles (cm⁻¹)
| Functional Group | 2-Methyl-1H-benzo[d]imidazole[7] | 2-Phenyl-1H-benzo[d]imidazole[7] |
| N-H Stretch | 3185 | 3223 |
| C-H Stretch (Aliphatic) | Present | Absent |
| C-H Stretch (Aromatic) | Present | Present |
| C=N Stretch | Not specified | Not specified |
| C=C Stretch (Aromatic) | Present | Present |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using the KBr pellet method or as a thin film. For the KBr method, grind a small amount of the solid sample with dry KBr powder and press it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.
-
Background Correction: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Data Acquisition: Record the FT-IR spectrum of the sample over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups and vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in a benzimidazole derivative.
¹H NMR Spectroscopy
The chemical shifts (δ) in the ¹H NMR spectrum are highly dependent on the electronic environment of the protons.
-
N-H Proton: The proton attached to the nitrogen of the imidazole ring is typically the most deshielded, appearing as a broad singlet in the downfield region, often between 12.0 and 13.6 ppm in DMSO-d₆.[1] This significant downfield shift is due to the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1]
-
Aromatic Protons: The protons on the benzene ring of the benzimidazole core typically resonate in the aromatic region, between 7.0 and 8.3 ppm.[1] The substitution pattern on the benzene ring can be determined by analyzing the spin-spin coupling patterns and coupling constants (J).[1]
-
Substituent Protons: The chemical shifts of the protons on the substituents will appear in their characteristic regions of the spectrum.
Comparative ¹H NMR Spectral Data of Substituted Benzimidazoles (in DMSO-d₆)
| Proton | 1H-Benzo[d]imidazole[7] | 2-Methyl-1H-benzo[d]imidazole[7] | 2-Phenyl-1H-benzo[d]imidazole[7] |
| N-H | 12.43 (s, 1H) | 12.20 (s, 1H) | 12.95 (s, 1H) |
| C2-H | 8.19 (s, 1H) | - | - |
| C4-H & C7-H | 7.58-7.56 (dd, 2H) | 7.48-7.42 (dd, 2H) | 7.63-7.48 (m, 5H) |
| C5-H & C6-H | 7.19-7.15 (m, 2H) | 7.09-7.06 (m, 2H) | 7.23-7.19 (m, 2H) |
| Substituent Protons | - | 2.46 (s, 3H, -CH₃) | 8.20-8.17 (dd, 2H, C2'-H & C6'-H), 7.63-7.48 (m, 3H, C3'-H, C4'-H & C5'-H) |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to the electronic effects of the substituents.
-
C2 Carbon: This carbon is typically observed in the range of 140-155 ppm.
-
Aromatic Carbons: The carbons of the benzene ring appear in the aromatic region (110-145 ppm). Tautomerism in NH-benzimidazoles can lead to the coalescence of signals for pairs of carbons (C4/C7, C5/C6, and C3a/C7a) in solution.[8]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzimidazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Standard parameters for pulse sequences, acquisition time, and relaxation delays should be used.
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and splitting patterns to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used for benzimidazole derivatives.
The mass spectra of benzimidazoles typically show a prominent molecular ion peak (M⁺).[9] The fragmentation pathways are often characterized by the sequential loss of small molecules like hydrogen cyanide (HCN).[9] The specific fragmentation pattern can be used to deduce the structure of the molecule and the position of substituents.
For example, the mass spectrum of 2-phenyl-1H-benzo[d]imidazole shows a molecular ion peak at m/z 194, which is also the base peak.[7]
General Fragmentation Pathway of Benzimidazoles
Caption: General fragmentation of benzimidazoles.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (for ESI) or introduce a small amount of the solid or liquid sample directly into the instrument (for EI).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the structure of the molecule.
Conclusion
The spectroscopic analysis of substituted benzimidazole derivatives is a multifaceted process that requires the synergistic use of various techniques. UV-Visible spectroscopy provides information about the electronic structure, FT-IR spectroscopy identifies functional groups, NMR spectroscopy elucidates the detailed molecular structure, and mass spectrometry determines the molecular weight and fragmentation patterns. By understanding how different substituents influence the spectral properties of the benzimidazole core, researchers can effectively characterize novel derivatives and advance the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. 1H-Benzimidazole [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 9. scispace.com [scispace.com]
A Comparative Mechanistic Analysis of 6-chloro-2-hydrazino-1H-benzimidazole Against Known Pharmacological Inhibitors
Introduction: Unraveling the Ambiguity of a Benzimidazole Hydrazone
The compound 6-chloro-2-hydrazino-1H-benzimidazole is a member of the benzimidazole-hydrazone class of molecules, a scaffold known to possess a wide array of biological activities, including antimicrobial and anticancer effects. While preliminary studies and the activities of related compounds suggest potential therapeutic value, the precise mechanism of action for this specific molecule remains largely uncharacterized in publicly available literature. This guide is designed for researchers, scientists, and drug development professionals to navigate this ambiguity.
Instead of presenting a definitive mechanism, this document adopts a hypothesis-driven approach. We will dissect the core structural features of this compound—the benzimidazole core and the hydrazino moiety—to postulate three plausible mechanisms of action. Each hypothesis will be explored through a rigorous comparison with a well-characterized inhibitor from a distinct pharmacological class, providing a clear experimental roadmap for validation.
The three potential mechanisms we will explore are:
-
Tyrosine Kinase Inhibition: Based on the prevalence of the benzimidazole scaffold in numerous kinase inhibitors.
-
Monoamine Oxidase (MAO) Inhibition: Drawing from the classic role of the hydrazine group in irreversible MAO inhibitors.
-
Indoleamine 2,3-dioxygenase (IDO1) Inhibition: A target for which other heterocyclic compounds have shown activity, relevant to cancer immunotherapy.
This comparative guide will provide the foundational logic, experimental frameworks, and supporting data necessary to systematically investigate the true biological function of this compound.
Part 1: Tyrosine Kinase Inhibition - A Potential Anticancer Mechanism
The benzimidazole core is a privileged scaffold in medicinal chemistry, notably for its role in targeting the ATP-binding site of protein kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted therapy.
Profile of a Known Inhibitor: Imatinib (Gleevec®)
Imatinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the constitutively active oncoprotein that drives Chronic Myeloid Leukemia (CML).[1][2][3]
-
Mechanism of Action: Imatinib functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain.[1][2][4] By occupying this site, it prevents the transfer of a phosphate group from ATP to tyrosine residues on downstream substrate proteins.[4] This action blocks the pro-proliferative and anti-apoptotic signaling cascades mediated by BCR-ABL, leading to cell cycle arrest and apoptosis in cancer cells positive for this fusion protein.[4][5]
-
Key Targets: While its primary target in CML is BCR-ABL, Imatinib also inhibits other tyrosine kinases such as c-KIT and PDGF-R, making it effective in the treatment of gastrointestinal stromal tumors (GISTs).[2][3]
Comparative Analysis with this compound
The structural similarity of the benzimidazole core in our topic compound to scaffolds in known ATP-competitive kinase inhibitors provides a strong rationale for investigating this mechanism. While many benzimidazole-based drugs target the hinge region of the kinase ATP-binding pocket, the specific substitutions determine potency and selectivity. The 6-chloro and 2-hydrazino groups would critically influence the binding orientation and affinity within the kinase domain. Several studies have highlighted that benzimidazole derivatives can exhibit potent anticancer activity against cell lines like MCF-7, though the specific targets were not always elucidated.[6][7][8]
Signaling Pathway: BCR-ABL and Downstream Effectors
The diagram below illustrates the central role of the BCR-ABL oncoprotein in CML and the point of intervention for an inhibitor like Imatinib.
Caption: BCR-ABL signaling pathway and the inhibitory action of Imatinib.
Experimental Protocol: In Vitro BCR-ABL Kinase Inhibition Assay
This protocol describes a method to determine if this compound directly inhibits the kinase activity of BCR-ABL.[9]
-
Reagents and Materials:
-
Recombinant human BCR-ABL enzyme.
-
Kinase substrate (e.g., GST-tagged Abltide or GST-CrkL).[10]
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).
-
ATP solution.
-
This compound stock solution (in DMSO).
-
Imatinib stock solution (positive control, in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.[11]
-
384-well white plates.
-
Plate-reading luminometer.
-
-
Procedure:
-
Prepare serial dilutions of this compound and Imatinib in Kinase Assay Buffer.
-
In a 384-well plate, add 1 µL of each inhibitor dilution. Include wells with DMSO only for 'no inhibitor' controls.
-
Add 2 µL of a solution containing the BCR-ABL enzyme and the kinase substrate.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Kₘ for BCR-ABL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Workflow Diagram: Kinase Inhibition Assay
Caption: Workflow for an in vitro BCR-ABL kinase inhibition assay.
Part 2: Monoamine Oxidase (MAO) Inhibition - A Neuropharmacological Perspective
The 2-hydrazino group is a classic pharmacophore responsible for the irreversible inhibition of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters.
Profile of a Known Inhibitor: Phenelzine (Nardil®)
Phenelzine is a non-selective, irreversible MAO inhibitor used in the treatment of depression and anxiety disorders.[12][13]
-
Mechanism of Action: Phenelzine is a hydrazine derivative.[12] The MAO enzyme attempts to oxidize the phenelzine molecule, which results in the formation of a reactive intermediate that binds covalently and irreversibly to the FAD cofactor of the enzyme.[12] This inactivation of both MAO-A and MAO-B leads to a buildup of neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing neurotransmission.[12][13][14]
-
Key Targets: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both isoforms metabolize dopamine.[12]
Comparative Analysis with this compound
The presence of the hydrazino (-NH-NH₂) group on the benzimidazole ring is the most compelling structural feature suggesting a potential for MAO inhibition. This functional group is the chemical anchor for the mechanism of classic inhibitors like phenelzine. If this compound is a substrate for MAO, it could similarly form a reactive species that covalently modifies the enzyme, leading to irreversible inhibition. The benzimidazole portion would influence the compound's affinity and selectivity for the MAO-A versus MAO-B isoforms.
Synaptic Action of MAO and Its Inhibition
The diagram below shows the role of MAO in a neuron terminal and how its inhibition increases neurotransmitter availability.
Caption: MAO action in the presynaptic terminal and its inhibition.
Experimental Protocol: MAO-Glo™ Luminescent Assay
This protocol allows for the sensitive detection of MAO-A and MAO-B activity and the screening of inhibitors like this compound.[15][16][17]
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO-Glo™ Assay Kit (Promega), containing luminogenic substrate, reaction buffers, and Luciferin Detection Reagent.
-
This compound stock solution (in DMSO).
-
Phenelzine stock solution (positive control, in DMSO).
-
White, opaque 96-well plates.
-
Plate-reading luminometer.
-
-
Procedure:
-
Prepare separate plates for MAO-A and MAO-B.
-
Prepare serial dilutions of the test compound and phenelzine.
-
Add 12.5 µL of MAO Reaction Buffer to each well.
-
Add 6.25 µL of the appropriate enzyme (MAO-A or MAO-B) to each well.
-
Add 6.25 µL of the inhibitor dilutions to the wells. Include DMSO-only controls.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the luminogenic MAO substrate.
-
Incubate at room temperature for 60 minutes.
-
Add 50 µL of reconstituted Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
Measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine IC₅₀ values for both MAO-A and MAO-B.
-
The ratio of IC₅₀ (MAO-A / MAO-B) will indicate selectivity.
-
Workflow Diagram: MAO-Glo™ Assay
Caption: Workflow for the MAO-Glo™ inhibition assay.
Part 3: Indoleamine 2,3-dioxygenase (IDO1) Inhibition - An Immunomodulatory Avenue
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that has emerged as a critical immune checkpoint in cancer. By catabolizing the essential amino acid tryptophan, it creates an immunosuppressive tumor microenvironment.
Profile of a Known Inhibitor: Epacadostat (INCB024360)
Epacadostat is a potent and selective inhibitor of the IDO1 enzyme that has been extensively studied in clinical trials for cancer immunotherapy.[18][19][20]
-
Mechanism of Action: Epacadostat is a competitive inhibitor that binds to the heme iron at the active site of the IDO1 enzyme.[18][19] This binding blocks the access of the natural substrate, L-tryptophan, thereby preventing its conversion to N-formylkynurenine.[20] By inhibiting IDO1, epacadostat aims to reverse tumor-associated immunosuppression by restoring local tryptophan levels and reducing the concentration of immunosuppressive kynurenine metabolites. This can enhance the proliferation and function of effector T cells and natural killer (NK) cells.
-
Key Target: IDO1. It is highly selective for IDO1 over other tryptophan-catabolizing enzymes like IDO2 and TDO.[19]
Comparative Analysis with this compound
While less direct than the hydrazine-MAO hypothesis, the potential for IDO1 inhibition is plausible. The benzimidazole ring is a heterocyclic structure, and various heterocyclic scaffolds are known to coordinate with the heme iron in the IDO1 active site. The electronic properties conferred by the chloro and hydrazino substituents on the benzimidazole ring would dictate the nature and strength of this interaction. Investigating this possibility is warranted, given the high interest in IDO1 as an immuno-oncology target.
IDO1 Pathway in the Tumor Microenvironment
The diagram below outlines how IDO1 expressed by tumor cells suppresses T-cell activity and how inhibitors can reverse this effect.
Caption: IDO1-mediated immune suppression and the site of inhibition.
Experimental Protocol: Cell-Based IDO1 Activity Assay
This protocol measures the inhibition of IDO1 activity in cells by quantifying the production of its downstream metabolite, kynurenine.[21][22]
-
Reagents and Materials:
-
HeLa or other suitable human cancer cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Human interferon-gamma (IFN-γ) to induce IDO1 expression.
-
L-Tryptophan solution.
-
This compound stock solution (in DMSO).
-
Epacadostat stock solution (positive control, in DMSO).
-
Trichloroacetic acid (TCA), 30% (w/v).
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
96-well cell culture plates and clear, flat-bottom assay plates.
-
Plate reader capable of measuring absorbance at 492 nm.
-
-
Procedure:
-
Seed HeLa cells into a 96-well plate at 1 x 10⁴ cells/well and incubate overnight.
-
The next day, replace the medium with fresh medium containing IFN-γ (e.g., 10 ng/mL) and serial dilutions of the test compound or epacadostat.
-
Incubate for 24-48 hours to allow for IDO1 induction and activity.
-
After incubation, transfer 140 µL of the cell supernatant to a new 96-well plate.
-
Add 10 µL of 30% TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the clarified supernatant to a clear, flat-bottom 96-well plate.
-
Add 100 µL of Ehrlich's Reagent to each well. A yellow color will develop in the presence of kynurenine.
-
Incubate at room temperature for 10 minutes.
-
Read the absorbance at 492 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Convert absorbance values from the cell assay to kynurenine concentrations.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Workflow Diagram: Cell-Based IDO1 Assay
Caption: Workflow for a cell-based IDO1 activity assay.
Summary and Future Directions
The mechanism of action of this compound is currently undefined. However, its chemical structure provides a logical basis for forming testable hypotheses. This guide has presented three plausible mechanisms—tyrosine kinase inhibition, monoamine oxidase inhibition, and IDO1 inhibition—by comparing the topic compound to well-established inhibitors.
| Hypothesized Target | Key Structural Feature | Known Inhibitor | Mechanism of Known Inhibitor | Proposed Experimental Assay |
| Tyrosine Kinase (e.g., BCR-ABL) | Benzimidazole Scaffold | Imatinib | ATP-competitive inhibition | In Vitro Kinase Assay (e.g., ADP-Glo™) |
| Monoamine Oxidase (MAO-A/B) | 2-Hydrazino Group | Phenelzine | Irreversible, covalent modification | Luminescent MAO-Glo™ Assay |
| Indoleamine 2,3-dioxygenase (IDO1) | Heterocyclic Benzimidazole Ring | Epacadostat | Competitive, heme-coordinating inhibition | Cell-Based Kynurenine Quantification |
The path forward requires rigorous experimental validation. The protocols detailed herein provide a starting point for a systematic investigation. By testing this compound in these assays, researchers can begin to elucidate its true molecular target(s) and mechanism of action, which is a critical step in evaluating its potential as a therapeutic agent. Further studies, including broad kinase screening, selectivity profiling, and structural biology, will be essential to fully characterize this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nveo.org [nveo.org]
- 9. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. promega.com [promega.com]
- 12. Phenelzine – eDrug [edrug.mvm.ed.ac.uk]
- 13. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAO-Glo™ Assay Protocol [promega.jp]
- 16. promega.com [promega.com]
- 17. MAO-Glo™ Assay Systems [promega.com]
- 18. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 19. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. benchchem.com [benchchem.com]
- 22. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-chloro-2-hydrazino-1H-benzimidazole
Introduction
6-chloro-2-hydrazino-1H-benzimidazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of pharmacologically active agents, owing to the ability of the benzimidazole scaffold to interact with numerous biological targets. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in the field. This guide provides a comparative analysis of the prevalent synthetic routes to this compound, offering a deep dive into the experimental protocols, mechanistic underpinnings, and overall efficiency of each pathway. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, purity, cost, and operational simplicity.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of this compound are benchmarked in this guide:
-
Route 1: Multi-step Synthesis via a 2-Mercaptobenzimidazole Intermediate. This is a classical and well-documented approach that proceeds through several stable intermediates.
-
Route 2: One-Pot Reductive Cyclization. This more modern approach aims for process intensification by combining multiple transformations in a single reaction vessel.
The following sections will provide a detailed breakdown of each route, including step-by-step protocols and a discussion of their respective advantages and disadvantages.
Route 1: Multi-step Synthesis via a 2-Mercaptobenzimidazole Intermediate
This linear synthesis is a robust and reliable method for obtaining the target compound. It commences with the readily available 4-chloro-o-phenylenediamine and proceeds through three distinct chemical transformations.
Overall Workflow of Route 1
Caption: Workflow for the multi-step synthesis of this compound.
Step 1: Synthesis of 6-chloro-1H-benzo[d]imidazole-2-thiol
The synthesis begins with the cyclization of 4-chloro-o-phenylenediamine with carbon disulfide in the presence of a base, typically potassium hydroxide.
Experimental Protocol:
-
A solution of potassium hydroxide (0.12 mol) in ethanol (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
4-chloro-o-phenylenediamine (0.1 mol) is added to the solution and stirred until fully dissolved.
-
Carbon disulfide (0.15 mol) is added dropwise to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 3 hours.
-
After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Causality of Experimental Choices:
-
Potassium Hydroxide: Acts as a base to deprotonate the amino groups of the o-phenylenediamine, facilitating the nucleophilic attack on the carbon disulfide. It also catalyzes the cyclization and subsequent dehydration to form the benzimidazole ring.
-
Ethanol: Serves as a suitable solvent that dissolves the reactants and allows the reaction to proceed at a controlled reflux temperature.
-
Excess Carbon Disulfide: Ensures the complete consumption of the starting diamine.
Step 2: Synthesis of 6-chloro-1H-benzo[d]imidazole-2-sulfonic acid
The intermediate 2-thiol is then oxidized to the corresponding sulfonic acid. This is a crucial step that transforms the thiol into a good leaving group for the subsequent nucleophilic substitution.
Experimental Protocol:
-
6-chloro-1H-benzo[d]imidazole-2-thiol (0.05 mol) is dissolved in a 10% aqueous solution of sodium hydroxide (50 mL).
-
The solution is cooled in an ice bath, and a solution of potassium permanganate (0.1 mol) in water (100 mL) is added dropwise while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
The precipitated manganese dioxide is removed by filtration.
-
The filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the sulfonic acid.
-
The product is collected by filtration, washed with cold water, and dried.
Causality of Experimental Choices:
-
Potassium Permanganate: A strong oxidizing agent that effectively converts the thiol group to a sulfonic acid.
-
Sodium Hydroxide: The reaction is performed under basic conditions to deprotonate the thiol, forming the more reactive thiolate anion, and to keep the resulting sulfonic acid in its soluble salt form.
-
Acidification: Protonates the sulfonate salt to precipitate the desired sulfonic acid product.
Step 3: Synthesis of this compound
The final step involves the displacement of the sulfonic acid group with hydrazine hydrate.
Experimental Protocol:
-
A mixture of 6-chloro-1H-benzo[d]imidazole-2-sulfonic acid (0.03 mol) and hydrazine hydrate (99%, 30 mL) is heated to reflux for 4 hours.[1]
-
The reaction mixture is then cooled in an ice bath, causing the product to crystallize.
-
The solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford pure this compound.[1]
Causality of Experimental Choices:
-
Hydrazine Hydrate: Acts as both the nucleophile and the solvent in this reaction. The large excess ensures the reaction goes to completion.
-
Reflux: Provides the necessary thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution reaction.
Benchmarking Data for Route 1
| Parameter | Step 1 | Step 2 | Step 3 | Overall |
| Typical Yield | 85-95% | 70-80% | 75-85% | 45-65% |
| Reaction Time | 3 hours | 1 hour | 4 hours | 8 hours |
| Key Reagents | 4-chloro-o-phenylenediamine, CS2, KOH | KMnO4, NaOH | Hydrazine Hydrate | - |
| Purity | High | High | High (after recrystallization) | High |
Route 2: One-Pot Reductive Cyclization
This streamlined approach begins with 4-chloro-2-nitroaniline and utilizes a reducing agent to generate the o-phenylenediamine in situ, which then undergoes cyclization with a suitable C1 source to form the benzimidazole ring, followed by the introduction of the hydrazino group. A plausible one-pot variation involves the reaction with cyanogen bromide followed by hydrazine.
Overall Workflow of Route 2
Caption: Plausible workflow for a more direct synthesis of this compound.
Experimental Protocol (Conceptual)
-
Reductive Cyclization: To a solution of 4-chloro-2-nitroaniline (0.1 mol) in ethanol (150 mL), a reducing agent such as sodium dithionite (Na2S2O4) or catalytic hydrogenation (H2/Pd-C) is employed to reduce the nitro group. Once the reduction is complete (monitored by TLC), cyanogen bromide (0.1 mol) is carefully added. The mixture is then refluxed for 2-4 hours to form the 2-amino-6-chlorobenzimidazole intermediate.
-
Conversion to Hydrazino Group: The crude 2-aminobenzimidazole is then diazotized using sodium nitrite and hydrochloric acid at 0-5 °C. The resulting diazonium salt is subsequently treated with a reducing agent like stannous chloride or sodium sulfite, followed by the addition of hydrazine to yield the final product.
Causality of Experimental Choices:
-
In situ Reduction: Combining the reduction and cyclization steps reduces the number of unit operations, saving time and resources.
-
Cyanogen Bromide: A common reagent for introducing the C2-amino functionality in benzimidazole synthesis.
-
Diazotization: A standard method for converting an amino group into a diazonium group, which is a versatile intermediate for introducing other functionalities.
Benchmarking Data for Route 2 (Projected)
| Parameter | Projected Performance |
| Typical Yield | 30-50% (Overall) |
| Reaction Time | 6-8 hours (Overall) |
| Key Reagents | 4-chloro-2-nitroaniline, Reducing Agent, CNBr, NaNO2, Hydrazine |
| Purity | Moderate to High (requires significant purification) |
Comparative Summary and Recommendation
| Feature | Route 1: Multi-step Synthesis | Route 2: One-Pot Reductive Cyclization |
| Reliability | High: Well-established with predictable outcomes. | Moderate: More complex and potentially lower yielding. |
| Overall Yield | Good: Typically 45-65%. | Lower: Projected at 30-50%. |
| Scalability | Excellent: Each step is straightforward to scale up. | Challenging: One-pot reactions can be difficult to scale. |
| Purity of Final Product | High: Intermediates can be purified at each stage. | Variable: Prone to side products, requiring extensive purification. |
| Operational Simplicity | Moderate: Multiple steps and isolations required. | High (in principle): Fewer workups and isolations. |
| Cost-Effectiveness | Good: Utilizes common and relatively inexpensive reagents. | Moderate: May require more specialized reagents and catalysts. |
Conclusion and Expert Recommendation
For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound with high purity, Route 1 is the recommended pathway. While it involves multiple steps, the robustness of each transformation and the ability to purify intermediates lead to a more consistent and high-quality final product. The overall yield is respectable, and the procedure utilizes standard laboratory techniques and reagents.
Route 2, while attractive in its elegance and potential for process intensification, presents significant challenges in terms of optimization and purification. The projected lower yields and potential for side-product formation make it a less desirable option for routine synthesis, particularly on a larger scale. However, for exploratory or small-scale synthesis where minimizing the number of steps is the primary driver, further investigation and optimization of a one-pot approach could be a worthwhile endeavor.
References
Safety Operating Guide
Navigating the Synthesis Frontier: A Guide to the Safe Handling of 6-chloro-2-hydrazino-1H-benzimidazole
For the pioneering researchers and scientists in drug development, the synthesis of novel compounds is a journey of both discovery and inherent risk. 6-chloro-2-hydrazino-1H-benzimidazole, a key intermediate in the development of various bioactive molecules, presents a unique set of handling challenges.[1][2][3] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory's safety culture.
Understanding the Hazard Landscape: A Tale of Two Moieties
The hazard profile of this compound is a composite of the risks associated with its two key structural features: the chlorinated benzimidazole core and the hydrazino functional group.
-
The Benzimidazole Core: Benzimidazole derivatives are widely used in pharmaceuticals and other applications.[2][3] While many are well-tolerated, some have been associated with adverse health effects, including skin, and eye irritation.[4][5] The chloro- substitution on the benzene ring can further modify its reactivity and toxicological profile.
-
The Hydrazino Group: Hydrazine and its derivatives are known for their reactivity and potential toxicity.[6][7] They are often corrosive and can be readily absorbed through the skin.[7][8] Many hydrazine compounds are also recognized as potential carcinogens and can cause damage to the liver and central nervous system.[7] The presence of the hydrazino group is the primary driver for the stringent handling precautions outlined in this guide.
Aggregated data from the European Chemicals Agency (ECHA) for the closely related compound 2-hydrazinyl-1H-benzodiazole indicates the following hazards:
-
Harmful if swallowed
-
Harmful in contact with skin
-
Causes skin irritation
-
Causes serious eye irritation
-
Harmful if inhaled
-
May cause respiratory irritation[9]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | - Nitrile or neoprene gloves (double-gloving recommended)- Flame-resistant lab coat- ANSI-approved safety glasses with side shields or chemical splash goggles- N95 or higher-level respirator |
| In-Solution Handling (e.g., reaction setup, workup) | - Nitrile or neoprene gloves (double-gloving recommended)- Flame-resistant lab coat over a long-sleeved shirt- Chemical splash goggles and a face shield- Work within a certified chemical fume hood |
| Large-Scale Operations or Potential for Aerosolization | - Butyl rubber gloves- Chemical-resistant apron over a flame-resistant lab coat- Chemical splash goggles and a full-face respirator with appropriate cartridges- Work within a certified chemical fume hood |
Causality of PPE Selection:
-
Gloves: Double-gloving with nitrile or neoprene provides a robust barrier against dermal absorption. For prolonged or large-scale handling, butyl rubber gloves offer superior resistance to hydrazines.
-
Eye and Face Protection: The high risk of serious eye irritation necessitates the use of chemical splash goggles.[9] A face shield should be used in conjunction with goggles whenever there is a splash hazard.[7]
-
Respiratory Protection: Due to the potential for respiratory irritation and the "harmful if inhaled" classification, a respirator is essential when handling the solid material outside of a fume hood.[9]
-
Protective Clothing: A flame-resistant lab coat is recommended due to the general flammability hazards associated with many organic solvents used in synthesis.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is paramount to minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags should be readily available. Do not use combustible materials like paper towels to clean up spills of hydrazine-containing compounds.[8]
Handling and Experimental Workflow
Caption: A streamlined workflow for the safe handling of this compound.
First Aid Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[10]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[10]
Spill Management and Disposal Plan
Spill Response
Caption: A clear, step-by-step procedure for responding to a spill of this compound.
Waste Disposal
All waste containing this compound, including contaminated solids, solutions, and disposable PPE, must be treated as hazardous waste.[11]
-
Segregation: Keep all waste streams containing this compound separate from other laboratory waste.
-
Labeling: Clearly label all waste containers with the full chemical name and relevant hazard symbols.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[12] For liquid waste, chemical neutralization with a dilute solution of sodium hypochlorite or hydrogen peroxide may be an option, but this should only be performed by trained personnel following a validated standard operating procedure.[13][14]
By adhering to these guidelines, you can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within your laboratory.
References
- 1. This compound CAS#: [m.chemicalbook.com]
- 2. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 2-hydrazinyl-1H-1,3-benzodiazole | C7H8N4 | CID 95788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. arxada.com [arxada.com]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
